6-Mercaptopurine
Description
Purine-6-thiol is a thiol that is the tautomer of mercaptopurine. It has a role as an antineoplastic agent and an antimetabolite. It is a tautomer of a mercaptopurine. It derives from a hydride of a 7H-purine.
An antimetabolite antineoplastic agent with immunosuppressant properties. It interferes with nucleic acid synthesis by inhibiting purine metabolism and is used, usually in combination with other drugs, in the treatment of or in remission maintenance programs for leukemia.
Mercaptopurine anhydrous is a Nucleoside Metabolic Inhibitor. The mechanism of action of mercaptopurine anhydrous is as a Nucleic Acid Synthesis Inhibitor.
Mercaptopurine (also referred to as 6-mercaptopurine or 6-MP) is a purine analogue that is effective both as an anticancer and an immunosuppressive agent, and is used to treat leukemia and autoimmune diseases as a corticosteroid-sparing agent. Mercaptopurine therapy is associated with a high rate of serum aminotransferase elevations which can be accompanied by jaundice. In addition, mercaptopurine has been linked to instances of clinically apparent acute liver injury and long term therapy to nodular regenerative hyperplasia.
Mercaptopurine has been reported in Origanum dictamnus, Allium ampeloprasum, and other organisms with data available.
Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04)
Mercaptopurine Anhydrous is the anhydrous form of mercaptopurine, a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis.
MERCAPTOPURINE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and has 5 approved and 18 investigational indications.
Properties
IUPAC Name |
3,7-dihydropurine-6-thione | |
|---|---|---|
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InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |
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InChI Key |
GLVAUDGFNGKCSF-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2 | |
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Molecular Formula |
C5H4N4S | |
| Record name | mercaptopurine | |
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Related CAS |
6112-76-1 (monohydrate) | |
| Record name | Mercaptopurine [USAN:USP:INN] | |
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DSSTOX Substance ID |
DTXSID0020810 | |
| Record name | 6-Mercaptopurine | |
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Molecular Weight |
152.18 g/mol | |
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Physical Description |
Solid | |
| Record name | Mercaptopurine | |
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Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4), In water, 6848 mg/L at 30 °C, Insoluble in water, Soluble in boiling water (1 in 100), Soluble in hot alcohol and dilute alkali solutions; slightly soluble in dilute sulfuric acid, Soluble in alkaline solutions (with decomposition), hot ethanol and ethanol (1 in 950); slightly soluble in dilute sulphuric acid; almost insoluble in water, acetone, chloroform and diethyl ether., 7.35e-01 g/L | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Mercaptopurine | |
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Color/Form |
Yellow crystalline powder, Yellow prisms from water (+1 water), Dark yellow /Mercaptopurine hydrate/ | |
CAS No. |
50-44-2, 6112-76-1 | |
| Record name | 6-Mercaptopurine | |
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| Record name | Mercaptopurine [USAN:USP:INN] | |
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| Record name | 1,7-dihydro-6H-purine-6-thione hydrate (1:1) | |
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| Record name | MERCAPTOPURINE ANHYDROUS | |
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Melting Point |
308 °C (decomposes), 313 °C | |
| Record name | Mercaptopurine | |
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| Record name | Mercaptopurine | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 6-Mercaptopurine in Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the molecular mechanisms underlying the cytotoxic effects of 6-mercaptopurine (6-MP) on leukemia cells. It details the metabolic activation, primary modes of action, and the experimental protocols used to elucidate these pathways.
Introduction
This compound (6-MP), a thiopurine-derivative antimetabolite, is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL).[1][2] It functions as a prodrug, requiring intracellular metabolic conversion to exert its cytotoxic effects.[2] Its structural similarity to the endogenous purine (B94841) base hypoxanthine (B114508) allows it to interfere with nucleic acid metabolism, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] The efficacy and toxicity of 6-MP are intricately linked to a complex series of competing anabolic and catabolic pathways, which ultimately determine the concentration of its active metabolites. This guide delineates these pathways and their downstream consequences in leukemia cells.
Metabolic Activation and Pathways
Upon cellular uptake, 6-MP is directed into three main metabolic pathways. The activation pathway is crucial for its therapeutic effect, while the competing catabolic and methylation pathways can influence both efficacy and toxicity.
-
Anabolism (Activation Pathway): The primary activation of 6-MP is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][3][4] HGPRT converts 6-MP into thioinosine monophosphate (TIMP), its first active metabolite.[1][5] TIMP is a central hub and can be further metabolized to 6-thioguanine (B1684491) nucleotides (TGNs), including 6-thioguanosine (B559654) diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP).[4] These TGNs are the primary cytotoxic agents responsible for the antileukemic effects of 6-MP.[5]
-
S-methylation Pathway: TIMP can also be methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form methyl-thioinosine monophosphate (Me-TIMP).[4][5] Me-TIMP and its subsequent metabolites are potent inhibitors of the de novo purine synthesis pathway.[4][6]
-
Catabolism (Inactivation Pathway): A competing pathway involves the catabolism of 6-MP by xanthine (B1682287) oxidase (XO) into the inactive metabolite 6-thiouric acid (6-TU).[3] The rapid conversion of 6-MP to 6-TU can be a mechanism of drug resistance.[3]
Core Mechanisms of Cytotoxicity
The antileukemic effects of 6-MP are primarily attributed to two interconnected mechanisms stemming from its active metabolites.[3]
3.1 Incorporation into Nucleic Acids: The 6-thioguanine nucleotides (TGNs), particularly 6-thio-dGTP, are incorporated into DNA and RNA during the S-phase of the cell cycle.[1][7] This incorporation disrupts the normal structure and function of nucleic acids, leading to DNA replication errors and strand breakage.[1][4] The presence of thiopurine bases in the DNA triggers the DNA mismatch repair (MMR) machinery, which, unable to resolve the abnormality, ultimately leads to cell cycle arrest and apoptosis.[4]
3.2 Inhibition of De Novo Purine Synthesis: Both TGNs and methyl-thiopurine nucleotides act as potent inhibitors of de novo purine synthesis.[3] Specifically, Me-TIMP is a strong inhibitor of amidophosphoribosyltransferase (ATase), the rate-limiting enzyme in this pathway.[4][7] This inhibition depletes the intracellular pool of normal purine nucleotides (adenine and guanine), which are essential for the synthesis of DNA, RNA, and proteins, thereby halting cell proliferation and inducing metabolic stress.[3][7][8]
Quantitative Data
The following tables summarize key quantitative data related to the activity of 6-MP and its metabolites.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
|---|---|---|---|---|
| A549 (Human Lung Carcinoma) | MTT Assay | 48 hrs | 47 µM | [9] |
| Jurkat (Human T-cell Leukemia) | XTT Assay | 16 hrs | > 200 µM | [9] |
| Molt-3 (Human T-cell Leukemia) | WST-1 Assay | 96 hrs | 10 (± 2) µM |
| Healthy PBMCs | WST-1 Assay | 96 hrs | 10 (± 2) µM | |
Table 2: Thiopurine Metabolite Concentrations in Patients
| Metabolite | Median Level (in ALL Patients) | Units | Reference |
|---|---|---|---|
| 6-Methylmercaptopurine (MMP) | 277 | pmol/10 x 10⁸ RBC |
| 6-Thioguanine (TG) | 114 | pmol/10 x 10⁸ RBC | |
Table 3: Analytical Method Performance for Thiopurine Metabolites
| Analyte | Limit of Quantification (LOQ) | Units | Reference |
|---|---|---|---|
| 6-Thioguanine Nucleotides (6-TGN) | 20 | pmol/8 x 10⁸ RBC | |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | 400 | pmol/8 x 10⁸ RBC | |
| Thioguanosine Monophosphate (TGMP) | 0.3 | pmol/8 x 10⁸ RBC | [10] |
| Methylthioinosine Monophosphate (meTIMP) | 30 | pmol/8 x 10⁸ RBC |[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of 6-MP on leukemia cells.
5.1 Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of 6-MP for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 6-MP powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 20-50 mM). A common starting point is 5 mg/mL.[5]
-
Vortex vigorously until the powder is completely dissolved, resulting in a clear, yellow solution.[5]
-
Aliquot the stock solution into single-use volumes in light-protecting tubes to prevent degradation from repeated freeze-thaw cycles.[5]
-
Store aliquots at -20°C for long-term storage.[5]
-
For experiments, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. The final DMSO concentration should not exceed a non-toxic level, typically ≤ 0.5%. A vehicle control (medium with an equivalent DMSO concentration) must be included in all experiments.[5]
-
5.2 Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)
-
Objective: To measure the metabolic activity of cells as an indicator of viability after 6-MP treatment and determine the IC50 value.[11]
-
Materials:
-
Leukemia cells cultured in a 96-well plate
-
Complete cell culture medium
-
6-MP working solutions (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for stabilization.[9][11]
-
Compound Treatment: Prepare serial dilutions of 6-MP in complete culture medium. Remove the old medium and add 100 µL of the 6-MP dilutions to the respective wells. Include vehicle-only and untreated controls.[5][11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[5][11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value using appropriate software.[11]
-
5.3 Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To distinguish between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[5]
-
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
-
Procedure:
-
Cell Preparation: Treat cells with 6-MP for the desired time to induce apoptosis.[5]
-
Harvesting: Harvest both suspension and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[5]
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.[5]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[5]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tubes.[5]
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
5.4 Protocol 4: Measurement of Thiopurine Metabolites by LC-MS/MS
-
Objective: To quantify the intracellular concentrations of 6-TGN and 6-MMPN in red blood cells (RBCs) as a surrogate for leukemic blasts.[12]
-
Materials:
-
Whole blood samples from patients treated with 6-MP
-
Perchloric acid
-
Dithiothreitol (DTT)
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation: Isolate RBCs from whole blood via centrifugation.[10]
-
Hemolysis and Deproteinization: Lyse a known quantity of RBCs and deproteinize the sample using perchloric acid.[12]
-
Hydrolysis: Heat the sample to hydrolyze the thiopurine nucleotides (e.g., 6-TGNs) to their corresponding purine base (6-thioguanine).[12]
-
LC-MS/MS Analysis: Inject the processed sample into an LC-MS/MS system for separation and quantification of the resulting thiopurine bases.[12]
-
Quantification: Calculate the concentration of the original metabolites based on a standard curve generated from known concentrations. Results are typically expressed as pmol per 8 x 10⁸ RBCs.[9]
-
5.5 Protocol 5: DNA and RNA Isolation for Incorporation Analysis
-
Objective: To extract nucleic acids from 6-MP treated cells to analyze the incorporation of thiopurine analogs.
-
General Steps:
-
Homogenization and Lysis: Disrupt cell membranes using a lysis buffer containing chaotropic agents (e.g., guanidine (B92328) isothiocyanate) to inactivate nucleases.[13][14]
-
Separation: Use a method like phenol-chloroform extraction or silica-based spin columns to separate nucleic acids from proteins and other cellular components.[13][15]
-
Binding: For column-based methods, apply the lysate to a silica (B1680970) membrane to which DNA and RNA will bind.[13]
-
Washing: Wash the membrane with ethanol-based buffers to remove impurities.[13]
-
Elution: Elute the purified DNA or RNA from the column using an appropriate low-salt buffer or nuclease-free water.[13][14]
-
Analysis: The extracted nucleic acids can then be quantified and used in downstream applications, such as mass spectrometry, to detect the presence of incorporated thioguanine.
-
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. Cellular pharmacology of this compound in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]
- 8. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA and RNA Extraction and Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. takarabio.com [takarabio.com]
- 15. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetics and pharmacodynamics of 6-mercaptopurine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of 6-mercaptopurine (6-MP), a cornerstone therapy in the treatment of acute lymphoblastic leukemia and other neoplasms. This document synthesizes key data from various preclinical models to facilitate a deeper understanding of its metabolic fate, mechanism of action, and toxicological profile, aiding in the design of future nonclinical studies and the interpretation of existing data.
Pharmacokinetics of this compound in Preclinical Models
The pharmacokinetic profile of this compound exhibits significant variability across different preclinical species and with various routes of administration. Understanding these differences is crucial for the extrapolation of preclinical data to the clinical setting.
Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Rat (Sprague Dawley) | Oral (Nanoparticles) | 15.75 mg/kg | 478.05 ± 233.00 | 0.5 | 558.70 ± 110.80 | 1.57 ± 1.09 | [1] |
| Rat (Sprague Dawley) | Oral (Control) | 15.75 mg/kg | 202.90 ± 94.29 | 0.5 | 381.00 ± 71.20 | 1.50 ± 0.94 | [1] |
| Rat (Wistar) | Oral | 75 mg/m² | 158.1 ± 27.6 | 0.5 | 147.4 ± 24.3 | - | |
| Rat (Wistar) | Oral (with Methotrexate) | 75 mg/m² | 328.4 ± 40.2 | - | 484.8 ± 63.4 | - | [2] |
| Dog (Beagle) | Intravenous Bolus | 50 mg | 2,500 - 10,500 | - | - | 0.22 - 0.35 (alpha), 2.08 - 2.52 (beta) | |
| Dog (Beagle) | Oral (Conventional Tablet) | 50 mg | 90.58 ± 60.43 | - | 151.20 ± 94.18 | 1.62 ± 0.87 | [3] |
| Dog (Beagle) | Oral (Minitablets) | 50 mg | 84.15 ± 39.50 | - | 147.70 ± 51.80 | 1.70 ± 1.10 | [3] |
| Rhesus Monkey | Intravenous Bolus | 4 mg/kg | - | - | - | 2.9 | [4] |
| Rhesus Monkey | Intrathecal | 3.2 mg | - | - | 2.68 µM·h (plasma) | - |
Note: '-' indicates data not available in the cited source. AUC values may be reported in different units across studies and should be compared with caution.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for evaluating the pharmacokinetics and pharmacodynamics of this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical study to assess the oral bioavailability of a this compound formulation in Sprague Dawley (SD) rats.[1]
-
Animal Model: Male Sprague Dawley rats (e.g., one-month-old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before drug administration.
-
Drug Formulation and Administration:
-
Test formulation (e.g., 6-MP-loaded nanomedicines) and a control suspension are prepared.
-
A single oral dose (e.g., 15.75 mg/kg) is administered to each rat via gavage.
-
-
Sample Collection:
-
Blood samples (approximately 0.1 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 5000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of 6-MP and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
In Vivo Pharmacodynamic Study in a Leukemia Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of acute lymphoblastic leukemia.[5]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation:
-
Patient-derived leukemia cells are injected intravenously into the mice.
-
Engraftment is confirmed by monitoring for signs of disease or through bioluminescence imaging if cells are transduced with a luciferase reporter.
-
-
Drug Treatment:
-
Once the leukemia is established, mice are randomized into treatment and control groups.
-
Treatment groups may receive 6-MP monotherapy (e.g., full-dose) or combination therapy (e.g., halved 6-MP with allopurinol). The control group receives a vehicle.
-
Drugs are administered daily via oral gavage for a specified duration.
-
-
Efficacy Endpoints:
-
Survival: Mice are monitored daily, and survival is recorded. The primary endpoint is often the extension of lifespan compared to the control group.
-
Tumor Burden: In some models, tumor burden can be assessed by measuring spleen and liver weights at the end of the study or through imaging techniques.
-
-
Toxicity Monitoring:
-
Body weight is measured regularly as an indicator of toxicity.
-
Blood samples may be collected for complete blood counts to assess myelosuppression.
-
At the end of the study, organs can be collected for histopathological analysis.
-
-
Statistical Analysis:
-
Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
-
Differences in tumor burden and toxicity parameters are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
-
Pharmacodynamics and Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted, primarily involving the disruption of nucleic acid synthesis.
Metabolic Activation and Signaling Pathways
The metabolic activation of 6-MP is a complex process involving several key enzymes. The ultimate cytotoxic effects are mediated by the incorporation of its metabolites into DNA and RNA and the inhibition of de novo purine (B94841) synthesis.
References
- 1. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous UPLC-MS/MS Determination of this compound, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs. | Sigma-Aldrich [merckmillipore.com]
- 4. Pharmacokinetics of this compound (6MP) in the monkey. I. Disposition from plasma and cerebrospinal fluid following iv bolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results from patient-derived xenograft models support co-administration of allopurinol and this compound to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Mercaptopurine Analogs and Derivatives: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 6-mercaptopurine (6-MP) analogs and derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.
Introduction
This compound (6-MP) is a purine (B94841) antimetabolite that has been a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) for decades. Its mechanism of action involves the intracellular conversion to its active metabolite, 6-thioguanine (B1684491) nucleotides (TGNs), which interfere with DNA synthesis and induce apoptosis in rapidly dividing cancer cells. However, the therapeutic efficacy of 6-MP can be limited by factors such as poor bioavailability, enzymatic degradation, and the development of drug resistance.
To address these limitations, extensive research has focused on the synthesis of 6-MP analogs and derivatives with improved pharmacological properties. These modifications aim to enhance drug delivery, overcome resistance mechanisms, and broaden the spectrum of anticancer activity. This guide details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these novel compounds.
Synthesis of this compound Analogs and Derivatives
The synthesis of 6-MP analogs and derivatives often involves modification at the sulfur atom, the purine ring system, or the ribose moiety in the case of nucleoside analogs. The following sections provide detailed experimental protocols for the synthesis of representative classes of 6-MP derivatives.
Synthesis of S-Allylthio-6-mercaptopurine (SA-6MP)
S-allylthio derivatives of this compound have been synthesized as prodrugs that can release the active 6-MP upon intracellular reaction with glutathione. This strategy aims to improve cellular uptake and overcome resistance.[1]
Experimental Protocol:
-
Materials: this compound (6-MP), allyl bromide, sodium hydroxide (B78521), ethanol (B145695), water.
-
Procedure:
-
Dissolve this compound in a solution of sodium hydroxide in a mixture of ethanol and water.
-
Add allyl bromide to the solution and stir the mixture at room temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an appropriate acid.
-
Collect the precipitate by filtration, wash with water, and dry to yield S-allylthio-6-mercaptopurine.[1]
-
Synthesis of 6-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)disulfanyl)-7H-purine
Disulfide derivatives of this compound linked to heterocyclic moieties, such as 1,2,4-triazole, have been explored as novel antitumor agents.[2]
Experimental Protocol:
-
Materials: this compound, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, 1-chlorobenzotriazole (B28376), chloroform (B151607).
-
Procedure:
-
Suspend 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in chloroform.
-
Add a solution of 1-chlorobenzotriazole in chloroform dropwise at -20°C under a nitrogen atmosphere.
-
Stir the mixture for a designated time, allowing the temperature to rise to -10°C.
-
Add this compound to the reaction mixture at -20°C and continue stirring at 0°C.
-
Quench the reaction with an aqueous solution of sodium sulfate (B86663) and saturated sodium bicarbonate.
-
Extract the product with chloroform, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the final disulfide derivative.[2]
-
Synthesis of 7-Methyl-6-mercaptopurine (B1664199)
Methylation of this compound can occur at various positions, leading to derivatives with altered biological activities. The synthesis of 7-methyl-6-mercaptopurine is a key example.
Experimental Protocol:
-
Materials: 2-Methylamino-6-hydroxypurine, phosphorus pentasulfide (P₄S₁₀), anhydrous pyridine (B92270).
-
Procedure:
-
Reflux a mixture of 2-methylamino-6-hydroxypurine and phosphorus pentasulfide in anhydrous pyridine for 3-4 hours.
-
Remove the excess pyridine by distillation under reduced pressure.
-
Treat the residue with water and heat.
-
Cool the mixture and collect the crude product by filtration.
-
Purify the product by dissolving it in dilute ammonium (B1175870) hydroxide, filtering, and re-precipitating by adjusting the pH.
-
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of this compound analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values are determined to quantify the potency of the compounds.
| Compound/Analog | Cell Line | IC₅₀ / EC₅₀ (µM or µg/mL) | Reference |
| S-allylthio-6-mercaptopurine (SA-6MP) | Leukemia Cell Lines | More potent than 6-MP | [1] |
| Monolayer Cell Lines | More potent than 6-MP | [1] | |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SNB-19 (Glioblastoma) | EC₅₀ = 5.00 µg/mL | [3] |
| C-32 (Melanoma) | EC₅₀ = 7.58 µg/mL | [3] | |
| Azathioprine Analog (2a) | SNB-19 (Glioblastoma) | More active than azathioprine | [3] |
| C-32 (Melanoma) | More active than azathioprine | [3] | |
| 6-[(5-pyridine-yl-1,2,3,4-oxadiazole-2-yl)dithiol]-9H-purine (38) | Renal Cell Line | High growth-inhibitory activity | [2] |
| 9H-purine-6-yl-benzyldithiocarbamate (45) | Ovarian Cell Line | More cytotoxic than compound 38 | [2] |
| This compound (6-MP) | HEK293 | IC₅₀ reported | [4] |
| HepG2 (Hepatocellular Carcinoma) | IC₅₀ reported | [5] | |
| HCT116 (Colon Carcinoma) | IC₅₀ reported | [5] | |
| MCF-7 (Breast Cancer) | IC₅₀ reported | [5] | |
| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | HepG2 (Hepatocellular Carcinoma) | Reduction in cell viability | [6] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Screening Workflow
A generalized workflow for the in vitro screening of newly synthesized this compound analogs for anticancer activity is depicted below.
Experimental workflow for anticancer screening of 6-MP analogs.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[7][8][9][10]
Experimental Protocol:
-
Materials: Cancer cell lines, complete cell culture medium, 96-well plates, this compound analog stock solution, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analog and incubate for a desired period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[7]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]
-
Signaling Pathways and Mechanism of Action
The cytotoxic effects of this compound and its analogs are mediated through their interference with key cellular pathways, primarily de novo purine synthesis and the induction of apoptosis.
Metabolic Activation and Inhibition of Purine Synthesis
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is converted to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is a key metabolite that inhibits several enzymes involved in the de novo purine synthesis pathway, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis.[11]
Metabolic activation and mechanism of action of this compound.
Induction of Apoptosis and DNA Mismatch Repair
The incorporation of TGNs into DNA during replication leads to the formation of DNA lesions. These lesions are recognized by the DNA mismatch repair (MMR) machinery, which, in a futile attempt to repair the damage, can trigger cell cycle arrest and apoptosis.[11] The p53-mediated intrinsic pathway is also implicated in 6-MP-induced apoptosis.[12][13]
Induction of apoptosis via the DNA mismatch repair pathway.
Conclusion
The synthesis of this compound analogs and derivatives represents a promising strategy to enhance the therapeutic potential of this important class of anticancer agents. By modifying the chemical structure of the parent compound, researchers can develop novel molecules with improved pharmacokinetic profiles, enhanced efficacy, and the ability to overcome mechanisms of drug resistance. The detailed synthetic and experimental protocols, along with the mechanistic insights provided in this guide, are intended to facilitate further research and development in this critical area of oncology. Continued investigation into the structure-activity relationships and signaling pathways of these compounds will be essential for the design of the next generation of purine-based cancer therapeutics.
References
- 1. Novel derivatives of this compound: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound (6-MP) induces p53-mediated apoptosis of neural progenitor cells in the developing fetal rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thiopurine S-Methyltransferase (TPMT) in 6-Mercaptopurine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-mercaptopurine (6-MP) is a cornerstone thiopurine prodrug used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy is dependent on intracellular conversion to active thioguanine nucleotides (TGNs), while its toxicity is closely linked to the activity of the catabolic enzyme Thiopurine S-methyltransferase (TPMT). Genetic polymorphisms in the TPMT gene lead to significant inter-individual variability in enzyme activity, directly impacting metabolite concentrations and patient outcomes. Individuals with deficient TPMT activity are at a high risk of severe, life-threatening myelosuppression due to the accumulation of cytotoxic TGNs when treated with standard 6-MP doses.[1][2][3] Conversely, those with high activity may experience reduced therapeutic efficacy. This guide provides an in-depth overview of the 6-MP metabolic pathway, the critical role of TPMT, the clinical relevance of its genetic variants, and detailed methodologies for assessing TPMT status to guide personalized dosing strategies.
The this compound (6-MP) Metabolic Pathway
6-MP is an inactive prodrug that requires intracellular metabolism to exert its cytotoxic effects.[4][5] Upon administration, it enters a complex metabolic network involving competing anabolic (activation) and catabolic (inactivation) pathways.
-
Anabolic Pathway (Activation): The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of enzymatic steps to form the active cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (TGNs).[1][4][6] These TGNs are incorporated into DNA and RNA, leading to cell-cycle arrest and apoptosis.[7]
-
Catabolic Pathways (Inactivation): 6-MP is inactivated by two primary routes:
-
S-methylation by TPMT: Thiopurine S-methyltransferase directly methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.[4] TPMT also methylates TIMP to form 6-methylmercaptopurine ribonucleotides (6-MMPRs), which can inhibit de novo purine (B94841) synthesis but are also associated with hepatotoxicity at high levels.[5][8][9]
-
Oxidation by Xanthine (B1682287) Oxidase (XO): XO, found primarily in the liver and intestines, oxidizes 6-MP to 6-thiouric acid (6-TU), an inactive metabolite that is excreted.[4][6][10][11] This pathway is significant as co-administration of XO inhibitors like allopurinol (B61711) can shunt 6-MP metabolism towards the HPRT and TPMT pathways, increasing the levels of both TGNs and 6-MMP.[1][2][12]
-
The balance between these pathways determines the concentration of active TGNs and, consequently, both the therapeutic efficacy and the risk of toxicity. TPMT plays a pivotal role in this balance; low TPMT activity shunts 6-MP away from methylation and towards the production of high levels of TGNs.[13]
TPMT Genetics and Phenotypes
TPMT activity is a codominant autosomal trait, with significant variability in the population due to genetic polymorphisms in the TPMT gene.[2][14] Over 40 variant alleles have been identified, with TPMT2, TPMT3A, and TPMT*3C accounting for over 90% of inactivating alleles.[2][15] The presence of these variants leads to decreased enzyme activity and can be used to classify individuals into distinct phenotypes.
| Phenotype | Genotype | TPMT Activity Level | Prevalence (Caucasian) | Clinical Implication |
| Normal Metabolizer (NM) | Wild-type homozygous (TPMT1/1) | Normal/High | ~89-94% | Normal risk of myelosuppression; standard dosing appropriate.[14][16][17] |
| Intermediate Metabolizer (IM) | Heterozygous for a non-functional allele (e.g., TPMT1/3A) | Intermediate | ~6-11% | Increased risk of moderate to severe myelosuppression.[6][9][14][18] Dose reduction is often required. |
| Poor Metabolizer (PM) | Homozygous or compound heterozygous for non-functional alleles (e.g., TPMT3A/3A) | Low to absent | ~0.3% | Extreme risk of severe, life-threatening myelosuppression with standard doses.[1][3][19] |
TPMT Allele Frequencies in Different Populations
The frequency of TPMT variant alleles differs significantly across ethnic groups, highlighting the need for population-specific data in clinical practice.
| Allele | Key SNPs | Caucasian Frequency | African/African American Frequency | East Asian Frequency |
| TPMT2 | c.238G>C | ~0.5%[14] | <1% | Rare |
| TPMT3A | c.460G>A and c.719A>G | ~4.5% - 8.6%[14][20] | Rare | Very Rare |
| TPMT3C | c.719A>G | ~0.2% - 0.3%[14][20] | ~2% - 7.6%[2][14] | ~2%[2] |
| TPMT8 | Rare | More common than in other groups (~2%)[2] | Rare |
Note: Frequencies are approximate and can vary between specific subpopulations.
Clinical Implications and Dosing Recommendations
TPMT status is a critical determinant of 6-MP toxicity. Poor metabolizers accumulate extremely high concentrations of TGNs, leading to severe bone marrow suppression.[1][16] Intermediate metabolizers are also at a significantly increased risk.[6] The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published genotype-guided dosing recommendations to mitigate these risks.
| TPMT Phenotype | Recommended Action for Malignancy | Recommended Starting Dose (% of standard) | Time to Steady-State |
| Normal Metabolizer | Start with normal dose (e.g., 75 mg/m²/day). Adjust based on myelosuppression. | 100% | ~2 weeks |
| Intermediate Metabolizer | Start with reduced dose. Adjust based on myelosuppression, with emphasis on reducing 6-MP over other agents. | 30-80% | 2-4 weeks |
| Poor Metabolizer | Drastically reduce dose and frequency (e.g., 10-fold dose reduction, 3 times/week). Adjust based on myelosuppression. | ~10% (and reduced frequency) | 4-6 weeks |
Table adapted from CPIC guidelines.[16] For non-malignant conditions, alternative therapies should be considered for poor metabolizers.
Experimental Protocols for TPMT Status Assessment
Assessing a patient's TPMT status can be done through phenotyping (measuring enzyme activity) or genotyping (identifying genetic variants).
TPMT Phenotyping: Enzyme Activity Assay
Phenotyping directly measures the functional activity of the TPMT enzyme, typically in red blood cells (RBCs). This method reflects the sum of genetic and non-genetic influences on enzyme activity.
Principle: The assay quantifies the rate of formation of 6-methylmercaptopurine (6-MMP) from the 6-MP substrate in an RBC lysate. S-adenosyl-L-methionine (SAM) serves as the methyl group donor. The amount of 6-MMP produced is inversely proportional to the TPMT activity.
Detailed Methodology (Competitive Immunoassay Example):
-
Specimen Collection and Preparation:
-
Collect venous blood in an EDTA tube.[21] Do not freeze the specimen.[21] Testing should occur before any RBC transfusion to avoid false results.[21]
-
Centrifuge 1 mL of whole blood (e.g., 3,000 x g for 3 minutes).[22]
-
Discard the plasma and buffy coat.[22]
-
Wash the packed RBCs three times with an isotonic saline solution, centrifuging after each wash.[22]
-
Perform a final centrifugation at 10,000 x g for 10 minutes to tightly pack the RBCs.[22]
-
Prepare an RBC lysate by adding 100 µL of packed RBCs to 400 µL of hypotonic solution (e.g., distilled water). Vortex thoroughly for 30 seconds and incubate on ice for at least 4 minutes to ensure complete lysis.[22]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 minutes) to pellet the cell membranes.[22]
-
Carefully collect the supernatant (hemolysate), which contains the TPMT enzyme, for immediate use or storage at 2-8°C for up to 8 hours.[22]
-
-
Enzymatic Reaction:
-
Quantification (Example: Competitive ELISA):
-
The reaction mixture, now containing the product 6-MMP, is added to a microtiter plate pre-coated with 6-MMP-specific antibodies.
-
A known amount of enzyme-labeled 6-MMP is also added to the wells to compete with the 6-MMP from the sample for antibody binding sites.
-
After an incubation period, the plate is washed to remove unbound components.
-
A substrate for the enzyme label is added, and the resulting colorimetric signal is measured with a plate reader. The signal intensity is inversely proportional to the amount of 6-MMP produced in the enzymatic reaction.[22]
-
-
Data Analysis:
-
A standard curve is generated using calibrators with known TPMT activities.
-
The TPMT activity in the patient sample is determined by interpolating its absorbance reading from the standard curve.
-
Activity is typically reported in units per milliliter of packed RBCs (U/mL).[23]
-
TPMT Genotyping: PCR-RFLP Method
Genotyping identifies the specific DNA variants in the TPMT gene that are known to cause reduced enzyme activity. It is not affected by blood transfusions or concomitant medications.
Principle: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method for detecting single nucleotide polymorphisms (SNPs). A specific region of the TPMT gene is amplified by PCR. The resulting DNA fragment is then subjected to digestion by a restriction enzyme that recognizes and cuts the DNA only if a specific sequence (either the wild-type or the variant) is present. The resulting fragment sizes, visualized by gel electrophoresis, reveal the genotype.[20]
Detailed Methodology (for TPMT*3C, c.719A>G):
-
DNA Extraction:
-
Extract genomic DNA from a whole blood sample using a standard commercial kit.
-
-
Polymerase Chain Reaction (PCR):
-
Set up a PCR reaction to amplify the exon containing the c.719A>G polymorphism.
-
Primers: Design primers flanking the target region. Example primers could be:
-
Forward: 5'-GGT ATT TTT CTA TTT TCT GGC AG-3'
-
Reverse: 5'-AAA CCT GAG TGT GGG GAT T-3'
-
-
PCR Mix: Combine DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling Conditions: Perform thermal cycling (e.g., initial denaturation at 95°C, followed by 35 cycles of denaturation at 95°C, annealing at ~55-60°C, and extension at 72°C, with a final extension step).
-
-
Restriction Enzyme Digestion:
-
The c.719A>G mutation in the TPMT*3C allele creates a recognition site for the MwoI restriction enzyme.
-
Incubate a portion of the unpurified PCR product with the MwoI enzyme and its corresponding buffer according to the manufacturer's protocol (e.g., at 60°C).[24]
-
-
Gel Electrophoresis:
-
Load the digested PCR products onto an agarose (B213101) gel (e.g., 2-3%) containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA fragments under UV light.
-
-
Interpretation of Results:
-
Wild-Type (TPMT1/1): The PCR product is not cut by the enzyme. A single band corresponding to the full-length PCR product will be visible.
-
Heterozygous (TPMT1/3C): One allele is cut while the other is not. Three bands will be visible: the full-length product and two smaller digested fragments.
-
Homozygous Variant (TPMT3C/3C): Both alleles are cut by the enzyme. Only the two smaller digested fragment bands will be visible.
-
Conclusion
Thiopurine S-methyltransferase is a critical enzyme in the metabolism of this compound, and its genetic polymorphism is a primary example of pharmacogenetics in clinical practice. Understanding the inverse relationship between TPMT activity and the production of cytotoxic TGNs is essential for safe and effective 6-MP therapy. Pre-therapeutic assessment of TPMT status, through either phenotyping or genotyping, allows for the identification of patients at high risk for toxicity.[20][25] The implementation of genotype-guided dosing strategies represents a significant step towards personalized medicine, enabling clinicians to optimize therapeutic outcomes while minimizing the risk of severe adverse drug reactions. Continued research into the complex interplay of metabolic pathways and the role of other genetic factors, such as NUDT15 variations, will further refine the individualization of thiopurine therapy.[6][19][26]
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmascigroup.us [pharmascigroup.us]
- 5. ClinPGx [clinpgx.org]
- 6. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TPMT*3C as a Predictor of this compound-Induced Myelotoxicity in Thai Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of 6-Thioguanine and this compound Combination Maintenance Therapy of Childhood ALL: Hypothesis and Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. knmp.nl [knmp.nl]
- 16. Table 2. [CPIC Recommended Dosing of Mercaptopurine by TPMT Phenotype (2018 Update)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Development and validation of a rapid and reliable method for TPMT genotyping using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mft.nhs.uk [mft.nhs.uk]
- 20. Introducing a fast and simple PCR-RFLP analysis for the detection of mutant thiopurine S-methyltransferase alleles TPMT*3A and TPMT*3C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lab Information Manual [apps.sbgh.mb.ca]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 24. Comparison of Direct Sequencing, Real-Time PCR-High Resolution Melt (PCR-HRM) and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) Analysis for Genotyping of Common Thiopurine Intolerant Variant Alleles NUDT15 c.415C>T and TPMT c.719A>G (TPMT*3C) [mdpi.com]
- 25. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Table 3. [CPIC Recommended Dosing of Mercaptopurine by NUDT15 Phenotype (2018 Upate)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of 6-Mercaptopurine on Purine Nucleotide Synthesis and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptopurine (6-MP) is a cornerstone thiopurine antimetabolite used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] Its efficacy is predicated on its profound disruption of purine (B94841) nucleotide metabolism. This guide provides a detailed examination of the molecular mechanisms underpinning 6-MP's action, focusing on its metabolic activation, its multifaceted inhibition of de novo purine synthesis, and the cytotoxic effects of its ultimate metabolites. We present quantitative data on its enzymatic interactions, detailed experimental protocols for key assays, and visual representations of the involved biochemical pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a purine analogue that, as a prodrug, requires intracellular metabolic conversion to exert its cytotoxic and immunosuppressive effects.[2] It primarily functions by interfering with the synthesis and interconversion of purine nucleotides, which are essential for DNA and RNA synthesis.[3][4] This interference is cell-cycle specific, targeting the S phase of rapidly proliferating cells.[1] The clinical efficacy and toxicity of 6-MP are highly dependent on a complex interplay of competing metabolic pathways, governed by enzymes that exhibit significant genetic polymorphism. Understanding these pathways is critical for optimizing therapy and mitigating adverse effects.
Metabolic Activation and Catabolism of this compound
The bioactivation of 6-MP is a critical prerequisite for its pharmacological activity. The drug is metabolized through three competing pathways involving the enzymes hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO).[5]
-
Anabolic Pathway (Activation): HGPRT converts 6-MP into its first active metabolite, 6-thioinosine monophosphate (TIMP).[1][6] TIMP is a central molecule that can then be directed toward two main fates:
-
Further conversion via inosinate dehydrogenase (IMPDH) and guanylate synthetase (GMPS) to form 6-thioguanine (B1684491) nucleotides (6-TGNs).[5][7] These are the ultimate cytotoxic metabolites that are incorporated into DNA and RNA.
-
Methylation by TPMT to form 6-methylthioinosine (B81876) monophosphate (MTIMP or meTIMP).[1]
-
-
Catabolic Pathways (Inactivation):
-
TPMT directly methylates 6-MP to the inactive 6-methylmercaptopurine (B131649) (6-MMP).[1]
-
Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid (6-TU).[4]
-
The balance between these pathways, particularly the activities of HGPRT and TPMT, determines the intracellular concentration of active 6-TGNs versus inactive metabolites, thereby dictating both therapeutic efficacy and the risk of toxicity.[5]
Core Mechanisms of Action
6-MP exerts its effects through two primary, interconnected mechanisms that ultimately disrupt cellular proliferation.
Inhibition of De Novo Purine Synthesis
The de novo purine synthesis pathway is a critical process for generating purine nucleotides from simple precursors. The first and rate-limiting step is catalyzed by the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase or PPAT) .[1] The 6-MP metabolites TIMP and, more potently, MTIMP, act as feedback inhibitors of this enzyme.[2][6] By mimicking the natural purine ribonucleotides (AMP and GMP) that regulate this pathway, MTIMP effectively shuts down the production of inosine (B1671953) monophosphate (IMP), the precursor for both adenine (B156593) and guanine (B1146940) nucleotides.[1][4] This leads to a depletion of the purine nucleotide pool required for nucleic acid synthesis.
Incorporation into Nucleic Acids
The second major mechanism involves the conversion of TIMP into 6-thioguanine nucleotides (6-TGNs), which include 6-thioguanosine (B559654) triphosphate (TGTP) and 6-thiodeoxyguanosine triphosphate (TdGTP).[7] These metabolites are structural analogues of the natural purine nucleotides, guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). Consequently, cellular polymerases incorporate them into RNA and DNA, respectively.[1]
The incorporation of TdGTP into DNA is particularly cytotoxic. It triggers the DNA mismatch repair (MMR) machinery, which recognizes the abnormal base. However, the futile attempts to repair the DNA lead to strand breaks, cell cycle arrest, and ultimately, apoptosis.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of 6-MP and its metabolites with enzymes in the purine pathway.
Table 1: Enzyme Inhibition and Substrate Constants for this compound
| Enzyme | Substrate/Inhibitor | Parameter | Value (µM) | Organism/Cell Type | Citation |
|---|---|---|---|---|---|
| Guanine Phosphoribosyltransferase | This compound | Ki | 4.7 | Ehrlich ascites-tumor cells | [1] |
| Hypoxanthine Phosphoribosyltransferase | This compound | Ki | 8.3 | Ehrlich ascites-tumor cells | [1] |
| 6-MP Phosphoribosyltransferase | This compound | Km | 10.9 | Ehrlich ascites-tumor cells | [1] |
| Aldehyde Oxidase (AO) | This compound | Km | 572 | Human | [2] |
| ATase (PPAT) | meTIMP | Ki | Not specified, but described as a "potent inhibitor" | Human leukemia cells |[2][9] |
Table 2: Therapeutic and Toxic Concentrations of 6-MP Metabolites in Red Blood Cells (RBCs)
| Metabolite | Concentration Range | Clinical Association | Citation |
|---|---|---|---|
| 6-Thioguanine Nucleotides (6-TGN) | 230 - 450 pmol/8 x 108 RBC | Therapeutic Response in IBD & Leukemia |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | > 5700 pmol/8 x 108 RBC | Increased risk of hepatotoxicity | |
Key Experimental Protocols
Protocol: Quantification of 6-TGN in Red Blood Cells by HPLC
This protocol outlines a method for measuring intracellular 6-TGN levels, which is crucial for therapeutic drug monitoring. The principle involves the acid hydrolysis of nucleotide metabolites to their corresponding purine bases, which are then separated and quantified by reverse-phase HPLC.
Methodology:
-
Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Isolate erythrocytes (RBCs) by centrifugation. Wash the cell pellet with saline.
-
Resuspend a known quantity of RBCs (e.g., 8 x 108 cells) in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol (B142953) (DTT) to prevent oxidation of the thiol groups.[3]
-
-
Protein Precipitation:
-
Acid Hydrolysis:
-
Transfer the supernatant to a new tube.
-
Hydrolyze the nucleotide metabolites by heating the sample at 100°C for 45 minutes.[3] This converts 6-TGNs to the free base, 6-thioguanine (6-TG).
-
-
HPLC Analysis:
-
After cooling, inject 100 µL of the hydrolyzed supernatant directly into the HPLC system.[3]
-
Column: C18 reverse-phase column (e.g., Radialpack Resolve C18).[3]
-
Mobile Phase: Isocratic elution with a mixture such as methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[3]
-
Detection: Use a diode array UV detector. Monitor for 6-TG at a wavelength of 342 nm.[3]
-
-
Quantification:
-
Generate a standard curve using known concentrations of 6-TG.
-
Calculate the concentration of 6-TGN in the original sample based on the standard curve, expressed as pmol per 8 x 108 RBCs.
-
Protocol: In Vitro IMP Dehydrogenase (IMPDH) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of IMPDH, a key enzyme in the conversion of TIMP to TGNs. The assay measures the rate of NADH production, which is a product of the IMPDH-catalyzed reaction.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT. Prepare fresh.
-
Substrate Solution: 1 mM Inosine Monophosphate (IMP).
-
Cofactor Solution: 40 mM NAD⁺.
-
Enzyme Preparation: Recombinant human IMPDH2, resuspended in deionized water.
-
-
Assay Procedure:
-
In a 96-well plate, prepare reaction wells and blank wells.
-
To each well, add a reaction mixture containing the reaction buffer and a defined amount of IMPDH enzyme (e.g., 2.5 mU/ml).
-
Add the test inhibitor (e.g., a 6-MP metabolite) at various concentrations to the reaction wells. Add vehicle to control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding NAD⁺ to a final concentration of 1 mM to all wells (except blanks).
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the increase in absorbance at 340 nm (the absorbance maximum for NADH) at regular intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Conclusion
This compound's clinical utility is derived from its targeted disruption of purine metabolism. Through conversion to active metabolites, it executes a dual-pronged attack: depleting the cellular pool of essential purine nucleotides via potent feedback inhibition of de novo synthesis and inducing cytotoxicity by incorporating fraudulent bases into DNA and RNA. The intricate balance of its metabolic pathways, heavily influenced by pharmacogenetics, underscores the importance of continued research and personalized medicine approaches. The methodologies and data presented in this guide provide a foundational resource for professionals dedicated to advancing the understanding and application of this critical therapeutic agent.
References
- 1. Inhibition of purine phosphoribosyltransferases of Ehrlich ascites-tumour cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. INHIBITION BY this compound OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by this compound of purine phosphoribosyltransferases from Ehrlich ascites-tumour cells that are resistant to this drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing this compound and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mercaptopurine: Topics by Science.gov [science.gov]
- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Catabolic Pathways of 6-Mercaptopurine Involving Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptopurine (6-MP) is a crucial thiopurine drug utilized in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its efficacy and toxicity are significantly influenced by its complex metabolic pathways. This technical guide provides an in-depth examination of the catabolic route of 6-MP mediated by xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. We will delve into the biochemical reactions, present quantitative data on enzyme kinetics and the impact of inhibitors, detail experimental protocols for studying this pathway, and provide visual representations of the metabolic and experimental workflows.
Introduction
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. However, its bioavailability and therapeutic window are heavily dependent on the rate of its catabolism. Two major catabolic pathways compete for 6-MP metabolism: S-methylation by thiopurine S-methyltransferase (TPMT) and oxidation by xanthine oxidase (XO). The XO pathway, which is the focus of this guide, leads to the formation of the inactive metabolite 6-thiouric acid (6-TUA), effectively reducing the concentration of 6-MP available for therapeutic action.[1][2] Understanding the intricacies of this pathway is paramount for optimizing 6-MP therapy and managing its toxicity.
The Xanthine Oxidase Catabolic Pathway of this compound
The catabolism of this compound by xanthine oxidase is a two-step oxidative process that occurs primarily in the liver and intestines.[3] This pathway mirrors the physiological role of XO in the metabolism of endogenous purines like hypoxanthine (B114508) and xanthine.
The first and rate-limiting step involves the oxidation of this compound to 6-thioxanthine (B131520) (6-TX).[4] Subsequently, 6-thioxanthine is further oxidized by xanthine oxidase to the final inactive metabolite, 6-thiouric acid, which is then excreted in the urine.[4][5] In some contexts, 8-oxo-6-mercaptopurine has also been considered as a potential intermediate.[4][6]
This catabolic route significantly impacts the oral bioavailability of 6-MP due to extensive first-pass metabolism.[3] The co-administration of xanthine oxidase inhibitors, such as allopurinol (B61711), is a common clinical strategy to block this pathway, thereby increasing the systemic exposure to 6-MP and necessitating a dose reduction of the thiopurine drug to avoid severe toxicity.[5]
Diagram of the this compound Catabolic Pathway
Caption: Catabolic pathway of this compound mediated by xanthine oxidase.
Quantitative Data on this compound Catabolism
The following tables summarize key quantitative data related to the interaction of this compound with xanthine oxidase.
Table 1: Kinetic Parameters of Xanthine Oxidase
This table presents the Michaelis-Menten constant (Km) and inhibitor constant (Ki) for xanthine oxidase with its natural substrate (xanthine) and this compound, as well as for specific inhibitors. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate/Inhibitor | Km (μM) | Ki (μM) | Source(s) |
| Substrates | |||
| Xanthine | 2.65 ± 0.02 | - | [5][7] |
| This compound | 6.01 ± 0.03 | - | [5][7] |
| Inhibitors (Substrate: Xanthine) | |||
| 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) | - | 5.78 ± 0.48 | [5][7] |
| 2-amino-6-purinethiol (APT) | - | 6.61 ± 0.28 | [5][7] |
| Inhibitors (Substrate: this compound) | |||
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | - | 0.96 ± 0.01 | [5][7] |
| 2-amino-6-purinethiol (APT) | - | 1.30 ± 0.09 | [5][7] |
Table 2: Impact of Allopurinol on this compound Pharmacokinetics and Metabolites
This table illustrates the significant effect of the xanthine oxidase inhibitor allopurinol on the pharmacokinetic parameters of this compound and the concentrations of its metabolites.
| Parameter | Change with Allopurinol Co-administration | Source(s) |
| Pharmacokinetics | ||
| 6-MP Half-life | ~2-fold increase | [1][8] |
| 6-MP Area Under the Curve (AUC) | ~2-fold increase | [1][8] |
| 6-MP Total Body Clearance | ~2-fold decrease | [1][8] |
| 6-MP Elimination Rate Constant | ~3-fold decrease | [1][8] |
| Metabolite Levels (in pediatric ALL patients) | ||
| Mean 6-thioguanine (B1684491) nucleotides (e-TGN) | Increase from 280 to 440 nmol/mmol Hb | [9] |
| Mean 6-methylmercaptopurine (B131649) (e-MeMP) | Decrease from 9,481 to 2,791 nmol/mmol Hb | [9] |
| Metabolite Levels (in systemic autoimmune disease patients) | ||
| Median 6-thioguanine nucleotide (6-TGN) | Increase from 135 to 385 pmol/8 x 108 erythrocytes | [10] |
| Median 6-methyl-mercaptopurine (6-MMP) | Decrease from 6267 to 271 pmol/8 x 108 erythrocytes | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the catabolism of this compound by xanthine oxidase.
In Vitro Xanthine Oxidase Activity Assay
This protocol describes a spectrophotometric method to determine the activity of xanthine oxidase using this compound as a substrate. The assay measures the formation of 6-thiouric acid, which has a distinct UV absorbance.
Materials:
-
Purified xanthine oxidase
-
This compound
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute to the desired concentrations in Tris-HCl buffer.
-
Prepare the reaction mixture in a cuvette by adding Tris-HCl buffer and the this compound solution. Equilibrate the mixture to 37°C for approximately 5 minutes.
-
Initiate the reaction by adding a specific amount of xanthine oxidase solution to the cuvette.
-
Immediately mix by gentle inversion and start monitoring the increase in absorbance at a wavelength specific for 6-thiouric acid (around 348 nm). Record the absorbance at regular intervals for 3-5 minutes.
-
Calculate the rate of reaction (ΔOD per minute) from the initial linear portion of the curve.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic degradation of the substrate.
Quantification of this compound and its Metabolites by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound, 6-thiouric acid, and other metabolites in biological samples such as plasma or red blood cells.[11][12][13][14][15]
Materials:
-
HPLC system with a UV or diode array detector
-
Reversed-phase C18 column (e.g., Lichrosorb RP-18)
-
Mobile phase: A mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or triethylamine) and an organic solvent (e.g., methanol).[11][14]
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Standards for this compound, 6-thiouric acid, and other relevant metabolites
Sample Preparation (from red blood cells):
-
Isolate erythrocytes from whole blood by centrifugation.
-
Lyse a known number of red blood cells (e.g., 8 x 108) in a solution containing DTT.
-
Precipitate proteins by adding cold perchloric acid.
-
Centrifuge at high speed (e.g., 13,000 g) to pellet the precipitated proteins.[11][14]
-
If analyzing nucleotide metabolites, the supernatant is subjected to acid hydrolysis (e.g., heating at 100°C for 45 minutes) to convert them to their respective bases.[11][14]
-
After cooling, the supernatant is directly injected into the HPLC system.
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Gradient or isocratic elution with a buffer/organic solvent mixture.
-
Detection: UV detection at specific wavelengths for each compound (e.g., ~322 nm for 6-MP, ~348 nm for 6-thiouric acid).[11][14]
-
Quantification: Generate calibration curves using known concentrations of standards to quantify the analytes in the samples.
Diagram of HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound and its metabolites.
Conclusion
The catabolism of this compound by xanthine oxidase is a critical determinant of the drug's therapeutic efficacy and toxicity profile. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals. The information presented in this guide provides a solid foundation for further investigation into the modulation of this pathway to improve patient outcomes in the treatment of leukemia and autoimmune diseases. Future research may focus on the development of more selective xanthine oxidase inhibitors that can fine-tune this compound metabolism with greater precision.
References
- 1. scribd.com [scribd.com]
- 2. Optimizing therapy with this compound and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Oxidative Metabolism of this compound in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study of this compound oxidation catalysed by aldehyde oxidase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of this compound and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of allopurinol on the pharmacokinetics of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved HPLC method for the quantitation of this compound and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Analysis of this compound, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
6-Mercaptopurine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptopurine (6-MP) is a cornerstone antimetabolite drug with profound applications in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its efficacy is intrinsically linked to its molecular structure and chemical properties, which dictate its metabolic activation, mechanism of action, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the core molecular and chemical characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research. The guide summarizes key quantitative data in structured tables, presents detailed experimental methodologies, and utilizes visualizations to illustrate complex pathways and workflows.
Molecular Structure
This compound is a synthetic purine (B94841) analogue, structurally related to the endogenous purine bases adenine (B156593) and hypoxanthine. The core of its structure is a purine ring system, with a thiol (-SH) group substituted at the C6 position, which is crucial for its biological activity.
Table 1: Molecular Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3,7-dihydropurine-6-thione[1] |
| CAS Number | 50-44-2 (anhydrous)[1] |
| Molecular Formula | C₅H₄N₄S[1] |
| Molecular Weight | 152.18 g/mol [1] |
| SMILES | C1=NC2=C(N1)C(=S)N=CN2[1] |
| InChI Key | GLVAUDGFNGKCSF-UHFFFAOYSA-N[1] |
This compound can exist in tautomeric forms, primarily as the thione (C=S) form, which is the predominant tautomer under physiological conditions, and the thiol (-SH) form. It is commercially available as both an anhydrous powder and a monohydrate crystalline solid.
Chemical Properties
The chemical properties of this compound influence its solubility, stability, and interaction with biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Yellow crystalline powder[2] |
| Melting Point | 313-314 °C (decomposes)[2] |
| pKa | pKa₁: 7.77, pKa₂: 11.17[3] |
| Solubility | |
| Water | Practically insoluble[4] |
| Ethanol | Soluble in hot ethanol[2] |
| DMSO | Soluble[5] |
| Alkaline Solutions | Soluble with slow decomposition[3] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| UV-Vis Spectroscopy | λmax (Methanol): 325 nm[6] |
| λmax (0.1N HCl): 312 nm[6] | |
| Infrared (IR) Spectroscopy | N-H stretching: ~3095 cm⁻¹ |
| C=N stretching: ~1614 cm⁻¹ | |
| C=C stretching (aromatic): ~1577 and 1471 cm⁻¹[6] |
Mechanism of Action and Metabolic Pathway
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted, primarily involving the disruption of de novo purine biosynthesis and incorporation into nucleic acids.
The metabolic activation of 6-MP begins with its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is a pivotal metabolite that can follow several pathways:
-
Inhibition of Purine Synthesis: TIMP inhibits several enzymes in the de novo purine synthesis pathway, including phosphoribosyl pyrophosphate amidotransferase, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis.
-
Conversion to Thioguanine Nucleotides: TIMP can be further metabolized to thioguanosine monophosphate (TGMP) and subsequently to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). These thioguanine nucleotides can be incorporated into DNA and RNA, leading to cytotoxicity.
-
Inactivation Pathways: 6-MP and its metabolites can be inactivated by two major enzymes: thiopurine S-methyltransferase (TPMT), which methylates TIMP to methylthioinosine monophosphate (MeTIMP), and xanthine (B1682287) oxidase (XO), which oxidizes 6-MP to 6-thiouric acid.
The interplay between these activation and inactivation pathways determines the overall therapeutic efficacy and toxicity of this compound.
Experimental Protocols
Determination of this compound in Human Plasma by HPLC-UV
This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 500 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Quantification:
-
A calibration curve is constructed by plotting the peak area of this compound against known concentrations.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
-
Conclusion
This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound. A thorough understanding of these fundamental characteristics is paramount for the rational design of new therapeutic strategies, the optimization of existing treatment regimens, and the development of novel analytical methods. The provided data, protocols, and visualizations serve as a comprehensive resource for the scientific community engaged in the study and application of this vital anticancer and immunosuppressive agent.
References
- 1. Simultaneous Determination of this compound and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Dawn of a New Era in Leukemia Treatment: Early Clinical Trials of 6-Mercaptopurine in Childhood Leukemia
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1950s marked a pivotal turning point in the management of childhood acute leukemia. Prior to this decade, a diagnosis was invariably a rapid death sentence. The advent of rationally designed antimetabolites, however, offered the first glimmer of hope. Among the most significant of these was 6-mercaptopurine (6-MP), a purine (B94841) analogue synthesized by Nobel laureates Gertrude Elion and George Hitchings. Their pioneering work, rooted in a "rational drug design" approach, sought to exploit the metabolic differences between normal and cancerous cells. This whitepaper provides an in-depth technical overview of the early clinical trials of this compound in childhood leukemia, detailing the experimental protocols, quantitative outcomes, and the scientific understanding of its mechanism of action at the time.
The Seminal 1953 Clinical Trial at Sloan-Kettering Institute
The first major clinical evaluation of this compound was conducted by Joseph H. Burchenal and his colleagues at the Sloan-Kettering Institute and Cornell University Medical College. The trials, which commenced in April 1952, were born out of a desperate need for effective treatments for children with acute leukemia.[1]
Experimental Protocols
Patient Selection and Characteristics: The initial study included 45 children diagnosed with acute leukemia. While specific inclusion and exclusion criteria from the 1953 publication are not extensively detailed in modern summaries, the patient population consisted of children with advanced disease for whom no other effective treatments were available.[1][2]
Treatment Regimen: The early trials explored different dosing strategies. A notable comparison was made between a "large dose-interrupted therapy" and a "small dose-continuous therapy." The specific dosages were:
-
Large Dose-Interrupted Therapy: 6.6 mg/kg/day
-
Small Dose-Continuous Therapy: 2.2 mg/kg/day
The rationale for the higher dose was to induce a more rapid response, while the continuous lower dose was investigated for maintenance of remission.
Monitoring and Evaluation: Patients were closely monitored throughout the trials. The primary methods of assessment, reflective of the technology available in the 1950s, included:
-
Blood Counts: Performed frequently to monitor for both therapeutic effect and toxicity (myelosuppression). In the 1950s, blood cell counts were often performed manually using a hemocytometer and microscope.
-
Bone Marrow Cellularity: Bone marrow aspirations were conducted to assess the percentage of leukemic blast cells.
-
Organ Function: Kidney and liver functions were also carefully monitored.[1]
Definition of Remission (c. 1950s): It is crucial to interpret the results of these early trials within their historical context. The definition of a "complete remission" in the 1950s was less stringent than today's standards. An early definition, published in 1956, considered a complete remission to include:
-
Less than 5% blast cells in the bone marrow.
-
For children, a circulating granulocyte count greater than 1,500/mm³.
-
A platelet count greater than 100,000/mm³.
-
The subsidence of all evidence of leukemic infiltration.
Quantitative Data from Early Trials
The results of the initial 1953 trial, though modest by modern standards, were a significant breakthrough at the time.
| Parameter | Value | Reference |
| Total Pediatric Patients | 45 | [1] |
| Good Remissions | 15 | [1] |
| Partial Remissions & Clinical Improvement | 10 | |
| Duration of Remission | A few weeks to a few months | [1][2] |
Subsequent studies in the mid-1950s continued to refine the use of this compound, exploring different dosing schedules and their impact on the onset and duration of remission.
Adverse Effects
The primary and most significant side effect observed in the early trials was myelosuppression, a decrease in the production of blood cells, leading to an increased risk of infection and bleeding. Liver toxicity was also a recognized complication. The children in the initial trials were reported to have tolerated the treatment "relatively well with only rare serious toxicity."[1]
Mechanism of Action: The Understanding in the 1950s
The development of this compound was a direct result of the "rational drug design" philosophy of Elion and Hitchings. They hypothesized that by creating analogues of purines, the essential building blocks of nucleic acids, they could interfere with the synthesis of DNA and RNA in rapidly dividing cancer cells.
This compound, a structural analogue of the natural purine hypoxanthine, was designed to be a metabolic antagonist. The prevailing understanding at the time was that 6-MP, after being converted into its ribonucleotide form within the cell, inhibited the de novo synthesis of purines, thereby depriving the leukemic cells of the necessary components for DNA replication and proliferation. This targeted approach was a significant departure from the earlier, more cytotoxic and less specific cancer treatments.
Visualizations
Signaling Pathway: this compound and Purine Synthesis (c. 1950s Perspective)
Caption: Inhibition of Purine Synthesis by this compound (c. 1950s)
Experimental Workflow: Early this compound Clinical Trials
Caption: Workflow of Early this compound Clinical Trials
Conclusion
The early clinical trials of this compound in childhood leukemia, spearheaded by the pioneering work at the Sloan-Kettering Institute, represent a landmark achievement in the history of oncology. While the initial results of temporary and often short-lived remissions may seem modest by today's standards, they were the first demonstration that a rationally designed chemical agent could systematically induce remission in this devastating disease. These foundational studies not only established this compound as a cornerstone of leukemia therapy for decades to come but also validated the principle of rational drug design, paving the way for the development of countless other life-saving chemotherapeutic agents. The meticulous monitoring and data collection in these early trials, despite the technological limitations of the era, laid the groundwork for the more complex and successful combination chemotherapy protocols that have transformed childhood leukemia from an incurable disease into one with a high rate of cure.
References
Methodological & Application
Application Notes and Protocols for In Vitro 6-Mercaptopurine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (6-MP), a purine (B94841) analogue, functions as an antimetabolite and is a critical medication in the treatment of acute lymphoblastic leukemia (ALL).[1] It also possesses immunosuppressive properties utilized in managing autoimmune conditions such as Crohn's disease and ulcerative colitis.[1] In a research setting, 6-MP is an invaluable tool for investigating purine metabolism, DNA synthesis, cell cycle regulation, and apoptosis. As a prodrug, its cytotoxic effects are contingent upon intracellular conversion to its active metabolites.[1]
Mechanism of Action
This compound is a prodrug that requires intracellular anabolic conversion to exert its cytotoxic and immunomodulatory effects.[1] Its multifaceted mechanism primarily targets nucleic acid metabolism. After cellular uptake, 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active metabolite, thioinosine monophosphate (TIMP).[2][3] TIMP is subsequently metabolized into thioguanine nucleotides (TGNs).[2] These TGNs are incorporated into DNA and RNA during the S-phase of the cell cycle, leading to faulty replication, DNA damage, and ultimately, cell death.[2][4] Furthermore, 6-MP metabolites inhibit de novo purine synthesis, depleting the pool of available purine nucleotides necessary for DNA and RNA synthesis.[2][3] This disruption of nucleic acid metabolism preferentially affects rapidly proliferating cells, such as cancer cells.
Signaling Pathways and Experimental Workflow
The metabolic activation of 6-MP and its downstream cellular consequences can be visualized as a clear signaling cascade. The general workflow for assessing the in vitro effects of 6-MP involves cell preparation, treatment, and subsequent analysis using various assays.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of 6-MP on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 / Concentration | Incubation Time | Effect |
| Jurkat (T-cell leukemia) | Cytotoxicity | 0.36 µM | 48 hours | Inhibition of cell viability |
| SUM149 (Breast Cancer) | Colony Formation | 4 µM | 21 days | Inhibition of metabolically adaptable cells[1] |
| SUM149 (Breast Cancer) | Cytotoxicity | 32 µM | 12 days | >99% cell death[1] |
| Lymphocytes (PBMC-derived) | MTT Assay | 1 µg/mL (~6.6 µM) | 3 days | Clear inhibition of cell growth[1] |
| HeLa / MDA-MB-231 | Western Blot | 300 µM (2 hr pre-treatment) | 2 hours | Inhibition of AMPK phosphorylation[1] |
Table 2: Apoptotic and Cell Cycle Effects of this compound
| Cell Line/System | Assay | Concentration(s) | Incubation Time | Effect |
| Jurkat (T-cell leukemia) | Apoptosis | 0.5 µM, 2 µM, 5 µM | 48 hours | Dose-dependent increase in apoptosis (7.76%, 16.30%, 25.29% respectively)[5] |
| Fetal Rat Neural Progenitors | Cell Cycle | 50 mg/kg in vivo | 24 to 72 hours | Accumulation of cells in S and G2/M phases[6] |
| Fetal Rat Neural Progenitors | Apoptosis | 50 mg/kg in vivo | 24 to 72 hours | Increase in sub-G1 (apoptotic) cells[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
6-MP is poorly soluble in water but highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of 6-MP in DMSO (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.[1]
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to prevent degradation from repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C.
-
When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[1]
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Cells seeded in a 96-well plate
-
6-MP working solutions
-
MTT stock solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[1]
-
Treatment: Prepare serial dilutions of 6-MP in culture medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions. Include wells for vehicle control and untreated control.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[1]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with 6-MP for the desired time. Include positive and negative controls.[1]
-
Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[1]
-
Washing: Wash the cells once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.[1]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tubes.[1]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[1]
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[1]
Materials:
-
Treated and control cells (1 x 10⁶ cells per sample)
-
Cold 1X PBS
-
70% ethanol (B145695), ice-cold
-
PI staining solution (containing RNase A)
Procedure:
-
Cell Preparation: Treat cells with 6-MP for the desired duration.
-
Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold 1X PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash with 1X PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 3. This compound: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. Delayed cytotoxicity of this compound is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Mercaptopurine in Mouse Xenograft Models of Acute Lymphoblastic Leukemia (ALL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 6-mercaptopurine (6-MP) in preclinical mouse xenograft models of Acute Lymphoblastic Leukemia (ALL). This document outlines detailed protocols for establishing patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), conducting 6-MP efficacy studies, and monitoring therapeutic response. Additionally, it includes quantitative data from representative studies and visual diagrams of the experimental workflow and the relevant signaling pathways of 6-MP.
Introduction
This compound (6-MP) is a cornerstone of maintenance therapy for Acute Lymphoblastic Leukemia (ALL).[1][2][3] As a purine (B94841) analog, it disrupts DNA synthesis in rapidly dividing cancer cells.[4][5] Mouse xenograft models, particularly patient-derived xenografts (PDX), are critical tools in preclinical research, offering a platform to study disease biology, evaluate novel therapeutic strategies, and investigate mechanisms of drug resistance.[5][6][7] These models involve the transplantation of human ALL cells or patient tumor tissue into immunodeficient mice.[6][7] This document provides detailed methodologies for leveraging these models to study the effects of 6-MP.
Data Presentation
The following tables summarize quantitative data from studies using this compound in ALL xenograft models, providing a comparative overview of different experimental setups and outcomes.
Table 1: Efficacy of this compound in ALL Xenograft Models
| ALL Model Type | Mouse Strain | 6-MP Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Jurkat Cell Line Xenograft | NPG | 20 mg/kg | Oral gavage | Once daily for 14 days | Significantly increased median survival time (51 days vs. 22.5 days for control). | [8] |
| Patient-Derived Xenograft (PDX) | NSG | Not specified (full-dose monotherapy) | Not specified | Not specified | Established baseline for comparison with combination therapy. | [1][3][9][10] |
| Patient-Derived Xenograft (PDX) | NSG | Halved 6-MP dose with 3 mg/kg allopurinol (B61711) | Not specified | Not specified | Comparable survival to full-dose 6-MP monotherapy, with reduced hepatotoxicity-associated metabolites. | [1][3][9][10] |
Table 2: this compound Dosage and Administration in Human and Mouse Studies
| Species | Condition | 6-MP Dosage | Administration Route | Notes | Reference |
| Human (Pediatric ALL) | Maintenance Therapy | 1.5-2.5 mg/kg/day or 50-75 mg/m²/day | Oral | Dose adjusted based on blood counts. | [11] |
| Human (Pediatric ALL with Allopurinol) | Hepatotoxicity | 6-MP dose halved from pre-allopurinol dose; Allopurinol: 25-50 mg/m² | Oral | Close monitoring of complete blood count is required. | [1][3][9][10] |
| Mouse (ALL Xenograft) | Efficacy Study | 20 mg/kg/day | Oral gavage | A common dose used in preclinical efficacy studies. | [8] |
| Mouse (ALL PDX with Allopurinol) | Efficacy Study | 3 mg/kg Allopurinol | Not specified | Shown to effectively modulate 6-MP metabolism. | [9] |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of ALL
This protocol outlines the key steps for establishing an ALL PDX model from fresh patient bone marrow or peripheral blood samples.
Materials:
-
Fresh patient ALL bone marrow aspirate or peripheral blood containing blasts
-
Immunodeficient mice (e.g., NOD/SCID, NSG)[12]
-
Ficoll-Paque or other density gradient medium
-
Sterile Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Surgical instruments (forceps, scissors)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Sample Processing:
-
Obtain patient samples with informed consent and institutional review board (IRB) approval.
-
Isolate mononuclear cells from the patient sample using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated cells twice with sterile PBS or RPMI-1640 medium.
-
Resuspend the cells in sterile PBS or RPMI-1640 at a concentration of 1-10 x 10⁶ cells per 100-200 µL. Keep cells on ice.
-
-
Animal Preparation and Transplantation:
-
Monitoring Engraftment:
-
Monitor the mice regularly for signs of leukemia development, which can include weight loss, ruffled fur, hind-limb paralysis, and palpable subcutaneous tumors (if applicable).
-
For intravenous models, periodically collect peripheral blood to monitor for the presence of human CD45+ cells by flow cytometry.
-
For subcutaneous models, measure tumor volume 2-3 times per week using calipers (Volume = (width² x length)/2).[13]
-
-
Passaging the Xenograft:
-
When the primary xenograft (P0) reaches a sufficient tumor burden (e.g., >10% human CD45+ cells in bone marrow or a subcutaneous tumor volume of 1000-1500 mm³), euthanize the mouse.[5]
-
Aseptically harvest the spleen, bone marrow, or subcutaneous tumor.
-
Process the harvested tissue to create a single-cell suspension as described in step 1.
-
Inject these cells into secondary recipient mice (P1) to expand the PDX model.
-
Protocol 2: this compound Efficacy Study in an Established ALL Xenograft Model
This protocol describes a typical workflow for evaluating the efficacy of 6-MP in mice with established ALL xenografts.
Materials:
-
A cohort of mice with established ALL xenografts (e.g., >1% human CD45+ cells in peripheral blood or subcutaneous tumors of 100-200 mm³)
-
This compound (6-MP) powder
-
Vehicle for 6-MP dissolution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry reagents for human CD45 staining
Procedure:
-
Animal Randomization and Grouping:
-
Once tumors are established, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a fresh solution of 6-MP in the appropriate vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a 2 mg/mL solution to administer 0.2 mL).
-
Administer 6-MP or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 14-21 days).
-
-
Monitoring Therapeutic Response:
-
For subcutaneous models, measure tumor volume 2-3 times per week.
-
For disseminated leukemia models, monitor the percentage of human CD45+ cells in peripheral blood weekly via flow cytometry.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Record survival data. Euthanize mice when they meet predefined endpoint criteria (e.g., tumor volume >2000 mm³, >20% weight loss, severe clinical signs).
-
-
Data Analysis:
-
Compare the tumor growth curves or the percentage of human CD45+ cells between the 6-MP treated and control groups.
-
Analyze the survival data using Kaplan-Meier curves and log-rank tests.
-
Compare body weight changes between the groups to assess toxicity.
-
Visualizations
Signaling Pathway
References
- 1. Results from patient-derived xenograft models support co-administration of allopurinol and this compound to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from patient-derived xenograft models support co-administration of allopurinol and this compound to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 8. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Use of Allopurinol to Mitigate this compound Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia [frontiersin.org]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Mercaptopurine (6-MP) Induced Immunosuppression in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (6-MP) is a purine (B94841) analogue and a potent immunosuppressive agent widely utilized in preclinical animal research to model various human diseases and to evaluate the efficacy of novel therapeutic agents. As an antimetabolite, 6-MP interferes with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cells, including the lymphocytes that mediate immune responses.[1] Its consistent and titratable immunosuppressive effects make it a valuable tool in studies of autoimmune diseases, organ transplantation, and inflammatory conditions.
These application notes provide detailed protocols for the preparation and administration of 6-MP to induce immunosuppression in common animal research models. The accompanying data summarizes dosages, routes of administration, and observed immunosuppressive effects to guide researchers in designing their experimental protocols.
Mechanism of Action
This compound is a prodrug that is metabolized intracellularly to its active form, thioguanine nucleotides (TGNs).[2] These TGNs are incorporated into DNA and RNA, leading to cytotoxicity in proliferating cells. Additionally, 6-MP metabolites inhibit de novo purine synthesis, further depleting the pool of available nucleotides necessary for cell division. The primary immunosuppressive effect of 6-MP is attributed to the inhibition of lymphocyte proliferation, which is critical for both cell-mediated and humoral immunity.
dot digraph "this compound Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
"6-MP" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "HGPRT" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; "6-TIMP" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "IMPDH" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; "6-TXMP" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "GMPS" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; "6-TGMP" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "Kinases" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; "6-TGNs" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "DNA_RNA" [label="Incorporation into\nDNA and RNA", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; "Apoptosis" [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; "DeNovo" [label="De Novo Purine\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; "Inhibition" [shape=point, style=invis];
"6-MP" -> "HGPRT" [dir=none]; "HGPRT" -> "6-TIMP"; "6-TIMP" -> "IMPDH" [dir=none]; "IMPDH" -> "6-TXMP"; "6-TXMP" -> "GMPS" [dir=none]; "GMPS" -> "6-TGMP"; "6-TGMP" -> "Kinases" [dir=none]; "Kinases" -> "6-TGNs"; "6-TGNs" -> "DNA_RNA"; "DNA_RNA" -> "Apoptosis"; "6-TIMP" -> Inhibition [arrowhead=tee]; Inhibition -> "DeNovo";
{rank=same; "6-MP"; "HGPRT"} {rank=same; "6-TIMP"; "IMPDH"} {rank=same; "6-TXMP"; "GMPS"} {rank=same; "6-TGMP"; "Kinases"} {rank=same; "6-TGNs"} {rank=same; "DNA_RNA"; "DeNovo"} {rank=same; "Apoptosis"} } caption: Metabolic activation of this compound and its mechanism of action.
Data Presentation: this compound Dosage and Effects in Animal Models
The following tables summarize quantitative data on the use of this compound to induce immunosuppression in various animal models.
| Animal Model | Dosage | Route of Administration | Duration | Observed Immunosuppressive Effects | Reference |
| Mouse | |||||
| NZB Mice | 7.5 mg/kg/day | Daily injections | 5-8 weeks | Decreased circulating polymorphonuclear leukocytes, monocytes, and large lymphocytes. | [3] |
| BALB/c Mice | 100 mg/kg (with 2 mg/kg LPS) | Single injection | 18 hours | Elevated blood urea (B33335) nitrogen (BUN). | [4] |
| DBA/2 Mice | Not specified | Daily injections | Not specified | Inhibition of acute lymphocytic leukemia L1210 growth. | [5] |
| Rat | |||||
| Wistar Lewis Rats | 5 mg/kg | Every 12 hours | Not specified | Increased synthesis and/or activation of prothrombin. | [6] |
| Sprague Dawley Rats | 3, 6, or 10 mg/kg/day | Oral | Not specified | Dose-dependent reduction in PGE2 and pro-inflammatory cytokines (TNF-α, IL-6). | [3] |
| Rabbit | |||||
| New Zealand White Rabbits | 18 mg/kg/day | Daily injections | 9 days | Significant decrease in large lymphocytes and monocytes in the blood. | [2][7] |
| Rabbits | Not specified | 1-week course | 5 days post-treatment | Enhancement of antibody synthesis when antigen is administered after 6-MP course. | [8][9] |
| Dog | |||||
| Mongrel Dogs | 12.5 or 25 mg/kg | 3-4 daily intervals | Pre-irradiation | Additive to x-radiation in suppressing homograft reaction. | [10] |
| Mongrel Dogs | 10 mg/kg/24 hr | Continuous intra-arterial infusion | 24 hours | 4-fold increase in drug concentration within the kidney and an 80% decrease in systemic drug delivery compared to IV. | [11] |
| Dogs | 1 mg/kg | Every 8 hours, then every 24-48 hours | 2-4 weeks until response | Used for immune-mediated dermatoses; can cause mild anemia or severe leukopenia. | [12] |
Experimental Protocols
Protocol 1: Induction of Immunosuppression in Mice via Oral Gavage
Materials:
-
This compound (6-MP) powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of 6-MP Suspension:
-
Calculate the required amount of 6-MP based on the desired dose and the number and weight of the mice.
-
Weigh the 6-MP powder accurately.
-
Prepare the 0.5% CMC vehicle by dissolving carboxymethylcellulose in sterile water.
-
Levigate the 6-MP powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration. Ensure the suspension is homogenous. Sonication may be used to aid in creating a uniform suspension.[13]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the 6-MP suspension to be administered. The volume should not exceed 10 ml/kg.[14]
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[15]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.[15]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[14]
-
Once the needle is in the esophagus, slowly administer the 6-MP suspension.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and for the following 24 hours.[15]
-
Monitoring of Immunosuppression:
-
Complete Blood Count (CBC): Collect blood samples at regular intervals (e.g., weekly) to monitor for leukopenia, which is a key indicator of immunosuppression.[16][17]
-
Spleen and Lymph Node Analysis: At the end of the study, spleens and lymph nodes can be harvested to assess changes in lymphocyte populations via flow cytometry.
-
Functional Assays: T-cell proliferation assays and measurements of cytokine production can be performed to evaluate the functional consequences of immunosuppression.
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start -> prep; prep -> weigh; weigh -> gavage; gavage -> monitor_cbc; monitor_cbc -> functional_assays; functional_assays -> end; } caption: Experimental workflow for inducing immunosuppression in mice using 6-MP.
Protocol 2: Induction of Immunosuppression in Rabbits for an Anti-Inflammatory Model
This protocol is based on a study investigating the anti-inflammatory action of 6-MP in rabbits.[2][7]
Materials:
-
This compound (6-MP) powder
-
Sterile saline for injection
-
Sterile syringes and needles (for intraperitoneal or subcutaneous injection)
-
Materials for inducing a localized inflammatory lesion (e.g., egg albumin)
Procedure:
-
Preparation of 6-MP Solution:
-
Dissolve the 6-MP powder in sterile saline to the desired concentration. The solubility of 6-MP in aqueous solutions can be low, and gentle warming or the use of a small amount of a solubilizing agent (e.g., a few drops of NaOH followed by neutralization with HCl) may be necessary. Ensure the final solution is sterile-filtered.
-
-
Animal Treatment:
Monitoring of Immunosuppression and Anti-inflammatory Effects:
-
Blood Cell Counts: Collect blood samples to perform differential leukocyte counts. A significant decrease in the numbers of large lymphocytes and monocytes is expected by day 9 of treatment.[2][7]
-
Histological Analysis: At the end of the experiment, collect tissue samples from the inflammatory lesion for histological analysis to assess the reduction in mononuclear cell infiltration.
-
In Vitro Lymphocyte Proliferation: Blood mononuclear cells can be isolated and their proliferative response to mitogens can be assessed to confirm immunosuppression.[2][7]
Protocol 3: Induction of Immunosuppression in Dogs for Transplantation Studies
Materials:
-
This compound (6-MP) for injection or oral administration
-
Sterile saline for injection (if applicable)
-
Equipment for the chosen route of administration (e.g., infusion pump for continuous infusion)
-
Materials for blood sample collection
Procedure:
-
Dosing and Administration:
-
The dosage and route of administration will depend on the specific experimental design. For example, in a renal transplant model, a continuous intra-arterial infusion of 10 mg/kg/24 hr has been used.[11] For systemic immunosuppression for immune-mediated diseases, a starting oral dose of 1 mg/kg every 8 hours can be used, with subsequent dose adjustments based on clinical response and monitoring.[12]
-
Monitoring of Immunosuppression:
-
Complete Blood Count (CBC): Monitor CBCs regularly (e.g., every 2 weeks during induction) to check for leukopenia and other signs of myelosuppression.[12]
-
Serum Biochemistry: Monitor liver enzymes and renal function parameters, as 6-MP can have hepatotoxic and nephrotoxic effects.
-
Pharmacokinetic Analysis: If required, blood samples can be collected at various time points to determine the plasma concentration of 6-MP and its metabolites.
-
Graft Survival and Function: In transplantation models, monitor the survival and function of the transplanted organ.
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"6-MP_Administration" [label="6-MP Administration\n(Dose and Route Dependent on Model)", fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibition_Lymphocyte_Proliferation" [label="Inhibition of Lymphocyte Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Immunosuppression" [label="Immunosuppression", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Leukopenia" [label="Leukopenia\n(Monitoring Parameter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reduced_Inflammation" [label="Reduced Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prolonged_Graft_Survival" [label="Prolonged Graft Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Altered_Cytokine_Profile" [label="Altered Cytokine Profile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"6-MP_Administration" -> "Inhibition_Lymphocyte_Proliferation"; "Inhibition_Lymphocyte_Proliferation" -> "Immunosuppression"; "Immunosuppression" -> "Leukopenia"; "Immunosuppression" -> "Reduced_Inflammation"; "Immunosuppression" -> "Prolonged_Graft_Survival"; "Inhibition_Lymphocyte_Proliferation" -> "Altered_Cytokine_Profile"; } caption: Logical relationship between 6-MP administration and its effects.
Concluding Remarks
This compound is a versatile and effective tool for inducing immunosuppression in a variety of animal models. The protocols and data presented here provide a foundation for researchers to develop and implement studies requiring a state of controlled immunosuppression. It is crucial to carefully consider the animal model, the research question, and the specific endpoints when designing a 6-MP treatment regimen. Appropriate monitoring for both the desired immunosuppressive effects and potential toxicities is essential for the successful and ethical use of this compound in animal research.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced toxicity for mice of this compound with bacterial endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies in rats on the mechanism by which this compound inhibits the anticoagulant effect of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STUDIES ON THE ANTI-INFLAMMATORY ACTION OF this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENHANCEMENT OF ANTIBODY SYNTHESIS BY this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetic advantage of local this compound infusion in a canine renal transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulators for Integumentary Disease in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. The role of leukopenia in the this compound-induced remission of refractory Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of 6-Mercaptopurine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of 6-mercaptopurine (6-MP) and its primary metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP), using High-Performance Liquid Chromatography (HPLC). These methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and research into the efficacy and toxicity of thiopurine drugs.
Introduction
This compound is a prodrug widely used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.[1] Its therapeutic and toxic effects are dependent on its conversion to active metabolites, primarily 6-TGNs, and the shunting of 6-MP towards the inactive metabolite 6-MMP.[1] Monitoring the intracellular concentrations of these metabolites in red blood cells (RBCs) is essential for optimizing therapy, minimizing toxicity, and ensuring patient compliance.[1][2] HPLC, coupled with ultraviolet (UV) or mass spectrometry (MS) detection, offers a robust and reliable method for this purpose.
Metabolic Pathway of this compound
The metabolic fate of this compound is complex, involving competing anabolic and catabolic pathways. The following diagram illustrates the key steps.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Several HPLC-based methods have been developed for the simultaneous determination of 6-MP and its metabolites. Below are detailed protocols for two common approaches: HPLC with UV detection and HPLC with tandem mass spectrometry (LC-MS/MS).
Protocol 1: HPLC-UV Method for 6-TGN and 6-MMP in Red Blood Cells
This protocol is adapted from a method for the rapid determination of intra-erythrocyte concentrations of 6-MP metabolites.[2][3][4]
1. Sample Preparation (from whole blood):
Caption: Sample preparation for HPLC-UV analysis.
-
Materials:
-
Procedure:
-
Isolate erythrocytes by centrifugation of whole blood.[1]
-
Wash the RBC pellet.
-
Prepare a suspension of 8 x 10⁸ erythrocytes in 350 µL of Hanks solution containing 7.5 mg of DTT.[2][3]
-
Add 50 µL of 70% perchloric acid to precipitate proteins.[2][3]
-
Vortex and centrifuge at 13,000 g to pellet the precipitate.[2][3]
-
Transfer the supernatant to a new tube and hydrolyze at 100°C for 45-60 minutes.[1][2][3] This step converts the 6-thioguanine nucleotides to the base 6-thioguanine (6-TG) and 6-methylmercaptopurine nucleotides to 6-methylmercaptopurine (6-MMP).[1]
-
2. HPLC-UV Conditions:
-
Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[2][3]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 342 nm for 6-TG, 322 nm for 6-MP, and 303 nm for the hydrolysis product of 6-MMP.[3]
Protocol 2: UPLC-MS/MS Method for 6-MP, 6-MMP, and 6-TGMP in Dried Blood Spots
This protocol utilizes a more sensitive UPLC-MS/MS method for the analysis of dried blood spots (DBS), which simplifies sample collection and storage.[6][7]
1. Sample Preparation (from Dried Blood Spots):
Caption: Sample preparation for UPLC-MS/MS analysis.
-
Materials:
-
Procedure:
-
Cut the dried blood spot from the card and place it in a tube.[7]
-
Add 1 mL of 90% methanol containing the internal standard.[7]
-
Sonicate for 25 minutes at 50°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C for 25 minutes.[7]
-
Reconstitute the residue in 100 µL of 10% acetonitrile.[7]
-
Vortex, sonicate briefly, and centrifuge at 3000 rpm for 10 minutes.[7]
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.[7]
-
2. UPLC-MS/MS Conditions:
-
Column: Waters Acquity UPLC BEH AMIDA column (1.7 µm, 2.1 x 100 mm).[7]
-
Mobile Phase: A gradient of 0.2% formic acid in water and 0.1% formic acid in acetonitrile-methanol.[7]
-
Mass Detection: Multiple reaction monitoring (MRM) with the following transitions:[6][7]
-
6-MP: m/z 153.09 > 119.09
-
6-MMP: m/z 167.17 > 126.03
-
6-TGMP: m/z 380.16 > 168.00
-
5-FU (IS): m/z 129.09 > 42.05
-
Quantitative Data Summary
The following tables summarize the quantitative performance of various published HPLC methods for this compound and its metabolites.
Table 1: HPLC-UV Method Performance
| Analyte | Linearity Range | LLOQ (pmol/8 x 10⁸ RBCs) | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| 6-TG | - | 8 | 73.2 | 9.6 | 14.3 | [2][3] |
| 6-MP | - | 10 | 119.1 | 9.6 | 14.3 | [2][3] |
| 6-MMP | - | 70 | 97.4 | - | - | [2][3] |
| 6-TGN | 25-250 ng/mL | 20 | >85 | <10 | <10 | [1] |
| 6-MMPN | 25-10,000 ng/mL | - | >85 | <10 | <10 | [1] |
Table 2: HPLC-MS/MS and UPLC-MS/MS Method Performance
| Analyte | Linearity Range (ng/mL) | LLOQ | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| 6-MP | 2.0 - 200.0 | 2.0 ng/mL | 98.20 - 105.55 | 3.57 | - | [9] |
| 6-MMP | 20 - 2000 | 20 ng/mL | 98.69 - 107.35 | 5.96 | - | [9] |
| 6-MP | 25.5 - 1020 | 25.5 ng/mL | - | - | - | [6][7] |
| 6-MMP | 25.5 - 1020 | 25.5 ng/mL | - | - | - | [6][7] |
| 6-TGMP | 51 - 1020 | 51 ng/mL | - | - | - | [6][7] |
| 6-TG | - | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC) | - | <3.0 | <3.0 | [10] |
| 6-MMP | - | 4 µmol/L (~1000 pmol/8 x 10⁸ RBC) | - | <3.0 | <3.0 | [10] |
Conclusion
The HPLC methods outlined in this document provide sensitive and reliable means for quantifying this compound and its key metabolites in biological matrices. The choice between UV and MS/MS detection will depend on the required sensitivity, selectivity, and available instrumentation. Proper validation of these methods is crucial to ensure accurate and precise results for clinical and research applications. The provided protocols and quantitative data serve as a valuable resource for laboratories involved in thiopurine drug monitoring and development.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. An improved HPLC method for the quantitation of this compound and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic Method for Determining 6‑Mercaptopurine in Skin Permeation Assays for Assessing Cutaneous Exposure Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of this compound and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Analytical Method Development of this compound and 6-Methylmercaptopurine in Plasma by High Performance Liquid Chromatography-Photodiode Array - ProQuest [proquest.com]
- 10. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
Application Notes and Protocols for Establishing a 6-Mercaptopurine Resistant Cell Line for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a cornerstone chemotherapeutic agent, particularly in the treatment of acute lymphoblastic leukemia.[1][2] However, the development of resistance is a significant clinical challenge.[3] Establishing this compound resistant cell lines in vitro provides a crucial model system to investigate the molecular mechanisms of resistance, screen for novel therapeutic strategies to overcome resistance, and evaluate the efficacy of combination therapies.[3][4]
These application notes provide a comprehensive guide to developing and characterizing 6-MP resistant cancer cell lines. The protocols outlined below detail a stepwise method for inducing resistance, along with assays to verify and characterize the resistant phenotype.
Mechanisms of this compound Action and Resistance
This compound is a purine (B94841) analog that requires intracellular metabolic activation to exert its cytotoxic effects.[5][6] The primary mechanisms of its action and subsequent resistance are summarized below.
Mechanism of Action:
-
Metabolic Activation: 6-MP is converted to its active cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][7]
-
Incorporation into Nucleic Acids: 6-TGNs are incorporated into DNA and RNA, leading to DNA damage, replication errors, and cell cycle arrest, ultimately inducing apoptosis.[5][8]
-
Inhibition of De Novo Purine Synthesis: 6-MP metabolites can inhibit key enzymes in the de novo purine synthesis pathway, depleting the cell of essential building blocks for DNA and RNA.[5][9][10]
Mechanisms of Resistance:
-
Altered Drug Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and multidrug resistance-associated protein 4 (MRP4), can actively pump 6-MP out of the cell.[3][4][7]
-
Defects in Downstream Pathways: Mutations or defects in the DNA mismatch repair (MMR) system can lead to tolerance of the DNA damage caused by 6-TGNs.[7]
-
Alterations in Purine Synthesis: Cancer cells can develop mechanisms to bypass the inhibition of de novo purine synthesis.[7]
Experimental Protocols
Protocol 1: Establishment of a 6-MP Resistant Cell Line
This protocol describes a stepwise method for generating a 6-MP resistant cell line through continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line (e.g., K562, CCRF-CEM)
-
Complete cell culture medium
-
This compound (6-MP) stock solution
-
96-well plates
-
MTT reagent or other viability assay kit
-
Phosphate-buffered saline (PBS)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Stepwise Selection of Resistant Cells:
-
Begin by culturing the parental cells in a medium containing 6-MP at a concentration equal to or just below the determined IC50.[7]
-
Maintain the culture by replacing the medium with fresh drug-containing medium every 2-3 days.[7]
-
Monitor cell growth. When the growth rate of the treated cells recovers and is comparable to that of the untreated parental cells, gradually increase the concentration of 6-MP.[7] A stepwise increase of 25% to 50% is recommended.[12]
-
Repeat this process of gradual dose escalation over several months.[7] If significant cell death occurs, reduce the drug concentration to the previous level and allow the culture to stabilize before attempting to increase the concentration again.[12]
-
-
Verification of the Resistant Phenotype:
-
Once the cells are stably proliferating in a medium containing a high concentration of 6-MP (e.g., 10-100 times the initial IC50 of the parental line), the resistance of the cell line should be formally verified.[7]
-
Perform a new dose-response experiment to determine the IC50 of the newly established resistant cell line and compare it to the IC50 of the parental cell line.[7]
-
A significant increase in the IC50 value confirms the resistant phenotype. The fold resistance can be calculated as (IC50 of resistant line) / (IC50 of parental line).
-
-
Cryopreservation and Maintenance:
-
Create frozen stocks of the resistant cell line at various passages to ensure a consistent supply and prevent genetic drift.[12]
-
The resistant phenotype should be periodically verified, especially if the cells are cultured in the absence of 6-MP for an extended period. Some cell lines may maintain a stable resistant phenotype even after months in a drug-free medium.[3][13]
-
Protocol 2: Characterization of the Resistant Cell Line - Western Blot for Efflux Pump Expression
This protocol is used to investigate if increased drug efflux contributes to the resistant phenotype by examining the expression levels of key ABC transporters.
Materials:
-
Parental and 6-MP resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-glycoprotein, anti-MRP4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest parental and resistant cells and wash with cold PBS.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each cell line by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Compare the expression levels of the target proteins between the parental and resistant cell lines.
-
Protocol 3: Characterization of the Resistant Cell Line - Apoptosis Assay by Flow Cytometry
This protocol assesses the extent of apoptosis induced by 6-MP in both parental and resistant cell lines.
Materials:
-
Parental and 6-MP resistant cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat both parental and resistant cells with an appropriate concentration of 6-MP for a specified duration to induce apoptosis.[8] Include untreated controls.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each population.
-
Compare the level of apoptosis induced by 6-MP in the parental versus the resistant cell line.
-
Data Presentation
Quantitative data from the characterization of parental and 6-MP resistant cell lines should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (e.g., K562) | [Insert experimental value] | 1 |
| 6-MP Resistant (e.g., K562-MP5) | [Insert experimental value] | [Calculate based on IC50 values] |
Table 2: Expression of Key Proteins in Parental and Resistant Cell Lines
| Protein | Parental (Relative Expression) | 6-MP Resistant (Relative Expression) | Fold Change |
| P-glycoprotein (MDR1) | 1.0 | [Insert experimental value] | [Calculate fold change] |
| MRP4 | 1.0 | [Insert experimental value] | [Calculate fold change] |
| HGPRT | 1.0 | [Insert experimental value] | [Calculate fold change] |
| TPMT | 1.0 | [Insert experimental value] | [Calculate fold change] |
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language can effectively visualize the complex processes involved in 6-MP action and the experimental procedures.
Caption: Metabolism of 6-MP and its cytotoxic mechanisms.
Caption: Experimental workflow for generating a 6-MP resistant cell line.
Caption: Major molecular mechanisms contributing to 6-MP resistance.
References
- 1. Up-regulation of P-glycoprotein confers acquired resistance to this compound in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 6. This compound promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
Application Notes and Protocols for Intrathecal Administration of 6-Mercaptopurine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (6-MP) is a purine (B94841) analogue antimetabolite widely used in the treatment of acute lymphoblastic leukemia (ALL).[1][2] While orally administered 6-MP has been a cornerstone of ALL maintenance therapy for decades, its use via the intrathecal (IT) route has been explored to address central nervous system (CNS) relapse.[1][2] The blood-brain barrier restricts the penetration of many chemotherapeutic agents into the CNS, making intrathecal administration a critical strategy for treating or preventing meningeal leukemia.[1]
These application notes provide a comprehensive overview of the preclinical data available on the intrathecal administration of this compound. The information is compiled from seminal studies to guide researchers in designing and executing their own preclinical investigations. The protocols outlined below are based on published methodologies and are intended for research purposes only.
Mechanism of Action
This compound is a prodrug that requires intracellular conversion to its active metabolites, primarily thioguanine nucleotides (TGNs). The cytotoxic effects of 6-MP are mediated through two primary mechanisms:
-
Incorporation into Nucleic Acids: TGNs are incorporated into DNA and RNA, leading to disruption of nucleic acid synthesis and function, ultimately triggering apoptosis.
-
Inhibition of de novo Purine Synthesis: 6-MP metabolites inhibit key enzymes in the purine biosynthesis pathway, leading to a depletion of purine nucleotides necessary for cellular proliferation.
dot```dot graph "6_Mercaptopurine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
"6_MP" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TIMP" [label="Thioinosine Monophosphate", fillcolor="#FBBC05", fontcolor="#202124"]; "TGNs" [label="Thioguanine Nucleotides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_RNA" [label="DNA & RNA\nIncorporation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purine_Synthesis" [label="De Novo Purine\nSynthesis Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"6_MP" -> "TIMP" [label="Metabolic\nActivation"]; "TIMP" -> "TGNs"; "TGNs" -> "DNA_RNA"; "DNA_RNA" -> "Apoptosis"; "TIMP" -> "Purine_Synthesis"; "Purine_Synthesis" -> "Apoptosis"; }
Workflow for in vitro cytotoxicity testing.
Protocol 2: Intrathecal Administration and Pharmacokinetic Analysis in Rhesus Monkeys
Objective: To determine the pharmacokinetic profile of intrathecally administered this compound in a non-human primate model.
Materials:
-
Adult rhesus monkeys
-
Ketamine for anesthesia
-
This compound (lyophilized powder for injection)
-
Sterile, preservative-free 0.9% sodium chloride for reconstitution
-
Lumbar puncture needles
-
Cerebrospinal fluid (CSF) collection tubes
-
Blood collection tubes (with appropriate anticoagulant)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system for 6-MP analysis
Procedure:
-
Animal Preparation: Anesthetize the rhesus monkey with ketamine. Place the animal in a lateral recumbent or sternal position for lumbar puncture.
-
Drug Formulation: Reconstitute the lyophilized this compound powder with sterile, preservative-free 0.9% sodium chloride to a final concentration suitable for injection (e.g., 1 mg/mL). The solution should be prepared fresh before administration.
-
Intrathecal Administration: Perform a lumbar puncture to access the intrathecal space. Withdraw a small volume of CSF for baseline analysis and to confirm needle placement. Slowly inject the prepared this compound solution.
-
Sample Collection:
-
CSF: Collect CSF samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Blood: Collect blood samples at the same time points.
-
-
Sample Processing:
-
CSF: Immediately protect CSF samples from light and store them on ice. Centrifuge to remove any cellular debris and store the supernatant at -70°C until analysis.
-
Blood: Centrifuge the blood samples to separate plasma. Store the plasma at -70°C until analysis.
-
-
Bioanalysis: Quantify the concentration of this compound in CSF and plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life.
dot
Workflow for preclinical pharmacokinetic study.
Conclusion
The preclinical data, primarily from studies in human leukemia cell lines and rhesus monkeys, support the feasibility and potential efficacy of intrathecal this compound administration. [1][2]These studies indicate that cytotoxic concentrations can be achieved and maintained in the CSF without significant acute toxicity. [1][2][3]However, it is important to note the limited availability of dedicated preclinical neurotoxicity and efficacy studies in animal models of meningeal leukemia. Researchers embarking on preclinical investigations of intrathecal this compound should consider these data gaps in their experimental design. The protocols provided herein offer a foundation for further research into the intrathecal application of this important antileukemic agent.
References
Application Notes and Protocols for Measuring 6-Thioguanine Nucleotide Levels in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring of 6-thioguanine (B1684491) nucleotides (6-TGNs), the active metabolites of 6-mercaptopurine (6-MP) and its prodrug azathioprine (B366305), is crucial for optimizing therapeutic efficacy and minimizing toxicity in patients treated for conditions such as acute lymphoblastic leukemia and inflammatory bowel disease.[1][2][3] These application notes provide detailed protocols for the quantification of 6-TGNs in erythrocytes using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The cytotoxic effects of thiopurine drugs are primarily mediated through the incorporation of 6-TGNs into DNA and RNA, leading to cell cycle arrest and apoptosis.[4][5] However, inter-individual variability in drug metabolism can lead to a wide range of 6-TGN concentrations, affecting both treatment response and the risk of adverse effects like myelosuppression and hepatotoxicity.[6][7][8] Monitoring 6-TGN levels in erythrocytes, which serve as a surrogate for nucleated cells, allows for personalized dose adjustments to maintain concentrations within the therapeutic window.[3][8][9]
Metabolic Pathway of this compound
This compound undergoes a complex metabolic pathway involving competing anabolic and catabolic enzymes. The key enzymes include hypoxanthine-guanine phosphoribosyltransferase (HPRT), which initiates the conversion to the active 6-TGNs, and thiopurine S-methyltransferase (TPMT), which shunts 6-MP towards the production of 6-methylmercaptopurine (B131649) (6-MMP) metabolites.[6][10] Xanthine oxidase (XO) is responsible for the inactivation of 6-MP to 6-thiouric acid.[6][10] The balance between these pathways determines the ultimate concentration of active 6-TGNs.
Figure 1: Simplified metabolic pathway of this compound (6-MP).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the measurement of 6-TGNs in erythrocytes, including therapeutic ranges and performance characteristics of analytical methods.
Table 1: Therapeutic Ranges and Toxic Thresholds for 6-MP Metabolites in Erythrocytes
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Myelotoxicity Threshold (pmol/8 x 10⁸ RBCs) | Hepatotoxicity Threshold (6-MMP) (pmol/8 x 10⁸ RBCs) |
| 6-Thioguanine nucleotides (6-TGNs) | 230 - 450[3][7][11] | > 450[3][7] | - |
| 6-Methylmercaptopurine (6-MMP) | - | - | > 5700[6][7][11] |
Table 2: Performance Characteristics of HPLC Methods for 6-TGN Quantification
| Parameter | Reported Value |
| Lower Limit of Quantification (LLOQ) | 8 - 20 pmol/8 x 10⁸ RBCs[11][12][13] |
| Linearity (r²) | > 0.998[12] |
| Mean Recovery | 73.1% - 73.2%[12][14] |
| Intra-assay Variation | < 9.6%[12] |
| Inter-assay Variation | < 14.3%[12] |
Table 3: Performance Characteristics of LC-MS/MS Methods for 6-TGN Quantification
| Parameter | Reported Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 µmol/L (~10 - 50 pmol/8 x 10⁸ RBCs)[1][15][16] |
| Linearity (r²) | > 0.999[17] |
| Intra-assay Imprecision | < 7.5%[17] |
| Inter-assay Imprecision | < 7.5%[17] |
| Mean Extraction Recovery | 71.0% - 75.0%[18] |
Experimental Workflow Overview
The general workflow for measuring 6-TGN levels in erythrocytes involves several key steps from sample collection to final data analysis.
Figure 2: General experimental workflow for 6-TGN quantification.
Detailed Experimental Protocols
Protocol 1: Quantification of 6-TGNs in Erythrocytes by HPLC
This protocol is based on methodologies described in the literature.[12][14][19]
1. Materials and Reagents
-
Whole blood collected in EDTA tubes
-
Saline (0.9%)
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
6-thioguanine (6-TG) standard
-
Methanol (HPLC grade)
-
Triethylamine
-
Deionized water
-
HPLC system with a C18 reverse-phase column and UV detector
2. Sample Preparation
-
Centrifuge the whole blood sample to separate plasma and erythrocytes.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocytes twice with 2 mL of 0.9% saline, centrifuging after each wash.
-
Resuspend the packed erythrocytes and count the cells to normalize the results to 8 x 10⁸ erythrocytes.
3. Lysis, Deproteinization, and Hydrolysis
-
To a specific volume of packed erythrocytes (e.g., containing 8 x 10⁸ cells), add a solution containing DTT.
-
Add perchloric acid to deproteinize the sample.[12]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and hydrolyze by heating at 100°C for 45-60 minutes to convert 6-TGNs to 6-thioguanine.[12][13][14]
-
Cool the sample.
4. HPLC Analysis
-
Inject a specific volume of the hydrolyzed supernatant directly onto the HPLC system.
-
Use a C18 column for separation.
-
The mobile phase can consist of a methanol-water mixture with triethylamine.[12]
-
Detect 6-thioguanine using a UV detector at a wavelength of approximately 342 nm.[12]
-
Quantify the 6-TG concentration by comparing the peak area to a standard curve prepared with known concentrations of 6-TG.
Protocol 2: Quantification of 6-TGNs in Erythrocytes by LC-MS/MS
This protocol is a more sensitive and specific method for 6-TGN quantification.[15][17][20]
1. Materials and Reagents
-
All reagents listed in Protocol 1
-
Isotope-labeled internal standards (e.g., ¹³C₂,¹⁵N-labeled 6-TG)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
LC-MS/MS system with a C18 reverse-phase column and a triple quadrupole mass spectrometer
2. Sample Preparation, Lysis, Deproteinization, and Hydrolysis
-
Follow steps 2.1 to 3.5 from Protocol 1.
-
Prior to deproteinization, spike the samples with an isotope-labeled internal standard to correct for matrix effects and variations in sample processing.[17][21]
3. LC-MS/MS Analysis
-
Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to facilitate ionization.[17][22]
-
Detect the analytes using an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for both 6-thioguanine and its isotope-labeled internal standard.[17][23]
-
Quantify the 6-TG concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Conclusion
The described HPLC and LC-MS/MS methods provide reliable and reproducible means for quantifying 6-thioguanine nucleotide levels in erythrocytes. Therapeutic drug monitoring using these protocols can aid clinicians in personalizing this compound therapy, thereby enhancing therapeutic outcomes and minimizing the risk of adverse drug reactions. The choice between HPLC and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. LC-MS/MS is generally preferred for its higher sensitivity and specificity.
References
- 1. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Optimizing this compound and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with this compound in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Thioguanine | Rupa Health [rupahealth.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An improved HPLC method for the quantitation of this compound and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved HPLC Quantification of this compound Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Simultaneous determination of 6-thioguanine and methyl this compound nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]
- 15. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 17. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of 6-thioguanine and methyl this compound nucleotides of azathioprine in red blood cells by HPLC | Scilit [scilit.com]
- 20. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Mercaptopurine-Loaded Nanomedicines for Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of 6-mercaptopurine (6-MP)-loaded nanomedicines. The information is intended to guide researchers in developing novel drug delivery systems for this potent antimetabolite and immunosuppressive agent.
Introduction
This compound (6-MP) is a widely used drug for the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] However, its clinical efficacy can be limited by poor water solubility, variable oral absorption, a short biological half-life, and potential side effects.[3][4][5] Encapsulating 6-MP into nanocarriers such as liposomes, polymeric nanoparticles, and gold nanoparticles presents a promising strategy to overcome these limitations.[6][7] Nanomedicine formulations can enhance the drug's bioavailability, provide controlled release, and potentially reduce systemic toxicity.[8][9]
Data Presentation: Physicochemical Properties of 6-MP-Loaded Nanoparticles
The following tables summarize the quantitative data from various studies on 6-MP-loaded nanomedicines, offering a comparative view of different formulation strategies.
Table 1: Liposomal Formulations of this compound
| Formulation Code | Liposome (B1194612) Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| F1 | Positively Charged (with 6-MP) | 574.67 ± 37.29 | < 0.3 | Positive | - | [3] |
| F2 | Neutral (with 6-MP) | 660.47 ± 44.32 | > 0.3 | Neutral | Higher than charged | [3] |
| F3 | Positively Charged (empty) | 429.47 ± 24.79 | < 0.3 | Positive | - | [3] |
| F4 | Neutral (empty) | 538.80 ± 49.73 | > 0.3 | Neutral | - | [3] |
| - | Neutral (PC:Chol) | - | - | - | 0.4 | [10] |
| - | Anionic (PC:Chol:CL) | - | - | - | 1.5 | [10] |
PC: Phosphatidylcholine, Chol: Cholesterol, CL: Cardiolipin. Entrapment efficiencies can vary significantly based on the lipid composition and preparation method.
Table 2: Polymeric Nanoparticle Formulations of this compound
| Polymer | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA (RG 502H) | Double-emulsion solvent evaporation | 138.01 ± 0.39 | 0.119 ± 0.003 | - | 13.60 | 80.71 | [6] |
| Chitosan (B1678972) | Ionic Gelation | 200 ± 20 | 0.44 | +37 | - | 57 | [7] |
| Chitosan-coated Magnetite | Coprecipitation | 19 | - | - | 5-33 | - | [9] |
PLGA: Poly(lactide-co-glycolide)
Table 3: Gold Nanoparticle Formulations of this compound
| Formulation | Core Size (nm) | Overall Size (nm) | Zeta Potential (mV) | Reference |
| 6-MPR-AuNP | 4-5 | - | - | [4][11] |
| 6MP-CNPs-AuNPs | - | 25 ± 5 | +44.4 | [7] |
6-MPR: this compound-9-β-D-ribofuranoside, AuNP: Gold Nanoparticle, CNPs: Chitosan Nanoparticles
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of 6-MP-loaded nanomedicines.
Protocol 1: Synthesis of 6-MP-Loaded Liposomes via Thin-Film Hydration
This protocol is adapted from the thin-film hydration technique, a common method for liposome preparation.[3][5]
Materials:
-
This compound (6-MP)
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Charge-imparting agent (e.g., Stearylamine for positive charge, Dicetyl phosphate (B84403) for negative charge)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the lipids (phospholipid and cholesterol) and 6-MP in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature.
-
To achieve a uniform size distribution, the resulting liposomal suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size.
Protocol 2: Synthesis of 6-MP-Loaded PLGA Nanoparticles via Double-Emulsion Solvent Evaporation
This method is suitable for encapsulating water-soluble drugs like 6-MP into hydrophobic polymers.[6][8]
Materials:
-
This compound (6-MP)
-
Poly(lactide-co-glycolide) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Aqueous ammonia (B1221849)
-
Ethyl acetate (B1210297) or Dichloromethane
-
Pluronic F68
Procedure:
-
Inner Water Phase (W1): Dissolve 6-MP in aqueous ammonia containing PVA.
-
Oil Phase (O): Dissolve PLGA in an organic solvent like ethyl acetate.
-
Primary Emulsion (W1/O): Add the inner water phase dropwise to the oil phase under magnetic stirring, followed by sonication in an ice bath to form a primary emulsion.
-
Outer Aqueous Phase (W2): Prepare a solution of Pluronic F68 in water.
-
Double Emulsion (W1/O/W2): Inject the primary emulsion quickly into the outer aqueous phase with ultrasonication to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion for several hours to allow the organic solvent to evaporate.
-
Purification: Centrifuge the nanoparticle suspension, wash with deionized water, and then lyophilize for storage.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Quantify the amount of free 6-MP in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
To determine the total amount of 6-MP, lyse a known amount of nanoparticles using a suitable solvent to release the encapsulated drug, and then quantify the drug concentration.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol utilizes the dialysis membrane method to assess the release profile of 6-MP from the nanoparticles.[9][12][13][14]
Materials:
-
6-MP-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 4.8-5.5 to simulate the endo-lysosomal environment)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Place a known amount of the 6-MP-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag in a larger volume of release medium (PBS) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[15]
-
Quantify the concentration of 6-MP in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Materials:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
6-MP-loaded nanoparticles, free 6-MP, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free 6-MP, 6-MP-loaded nanoparticles, and empty nanoparticles for a specific duration (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 6: Cellular Uptake Analysis via Flow Cytometry
Flow cytometry can be used to quantify the cellular uptake of nanoparticles, particularly for fluorescently labeled or light-scattering nanoparticles like gold nanoparticles.[18][19][20][21][22]
Materials:
-
Cancer cell line
-
6-well plates or culture flasks
-
Fluorescently labeled nanoparticles or gold nanoparticles
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach.
-
Incubate the cells with the nanoparticle suspension for various time points.
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer. The increase in fluorescence intensity or side scatter signal is indicative of nanoparticle uptake.
Visualizations
The following diagrams illustrate key conceptual frameworks in the study of 6-MP-loaded nanomedicines.
Experimental Workflow for 6-MP Nanomedicine Development.
Cellular Drug Delivery of 6-MP Nanoparticles.
Simplified Signaling Pathway of this compound.
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of this compound Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold nanoparticles loaded chitosan encapsulate this compound as a novel nanocomposite for chemo-photothermal therapy on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of this compound-coated magnetite nanoparticles as a drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and daunorubicin double drug liposomes-preparation, drug-drug interaction and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold nanoparticles enhance the anti-leukemia action of a this compound chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 19. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6-Mercaptopurine (6-MP) Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 6-mercaptopurine (6-MP) and resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing unexpected resistance to 6-MP. What are the primary molecular mechanisms I should investigate?
A1: Resistance to this compound (6-MP) is a multifaceted issue that can arise from several molecular alterations within the cancer cell. The most common mechanisms to investigate fall into three main categories:
-
Altered Drug Metabolism: 6-MP is a prodrug that requires conversion into its active form, thioguanine nucleotides (TGNs), to exert its cytotoxic effects.[1]
-
Decreased Activation: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) is crucial for the initial activation of 6-MP.[2] A reduction in HPRT activity or a loss-of-function mutation can significantly diminish the production of cytotoxic TGNs, leading to profound resistance.[1] In some resistant cell lines, HPRT activity is markedly decreased.
-
Increased Inactivation: Conversely, the enzyme thiopurine S-methyltransferase (TPMT) inactivates 6-MP by converting it to methyl-6-mercaptopurine.[3] Increased TPMT activity can shunt the drug away from its activation pathway, thereby reducing its efficacy.[3]
-
-
Increased Drug Efflux: Cancer cells can develop resistance by actively pumping the drug out of the cell before it can exert its effect.
-
Overexpression of ABC Transporters: Members of the ATP-binding cassette (ABC) transporter family, such as multidrug resistance protein 4 (MRP4) and P-glycoprotein (P-gp), have been shown to efflux 6-MP and its metabolites from the cell.[3] Upregulation of these transporters is a common mechanism of acquired resistance.
-
-
Alterations in Downstream Pathways: Even if 6-MP is activated, downstream cellular processes can be altered to tolerate its effects.
-
Defective DNA Mismatch Repair (MMR): TGNs are incorporated into DNA, leading to mismatches that trigger cell death in MMR-proficient cells. However, cells with a defective MMR system may be tolerant to TGN-induced DNA damage, rendering them resistant to 6-MP.[3]
-
Changes in Purine (B94841) Metabolism: Alterations in the de novo purine synthesis pathway can also contribute to resistance.
-
Q2: How can I determine if my cell line has developed resistance to 6-MP?
A2: The most direct method to quantify 6-MP resistance is by determining the half-maximal inhibitory concentration (IC50) through a cytotoxicity assay (e.g., MTT, XTT). A significant increase in the IC50 value of your experimental cell line compared to the parental, sensitive cell line is a clear indicator of resistance. For instance, a K562 cell line made resistant to 6-MP showed a 339-fold increase in resistance compared to the parental line.[3] To further characterize the resistance, you can perform mechanistic studies as outlined in the troubleshooting guides below.
Q3: I am seeing a gradual increase in 6-MP resistance in my long-term cell cultures. What could be the cause?
A3: This phenomenon is likely due to selective pressure exerted by continuous exposure to 6-MP. There are two primary explanations:
-
Selection of a Pre-existing Resistant Subclone: Your original cell line may have been heterogeneous, containing a small subpopulation of cells with inherent resistance. Over time, the 6-MP treatment eliminates the sensitive cells, allowing the resistant subclone to dominate the culture.
-
Acquired Resistance: The cancer cells may have acquired resistance-conferring mutations or epigenetic changes during the extended culture period with 6-MP. This could involve the upregulation of efflux pumps or alterations in metabolic enzymes.
To investigate this, you can compare the expression of efflux pumps (e.g., P-gp) and the activity of metabolic enzymes (HPRT, TPMT) between your current cell stock and an earlier, more sensitive passage.
Q4: Can the composition of my cell culture medium affect the apparent sensitivity of my cells to 6-MP?
A4: Yes, the components of your cell culture medium can influence the outcome of your 6-MP experiments. Specifically, high concentrations of purines, such as hypoxanthine, in the medium can compete with 6-MP for metabolic activation by HPRT. This can lead to an apparent increase in resistance. If you suspect this is an issue, consider using a medium with a lower purine content for your 6-MP treatment experiments.
Troubleshooting Guides
Problem: High IC50 Value and Suspected Resistance
If your cytotoxicity assays reveal a significantly higher IC50 for 6-MP than expected, or if you have intentionally generated a resistant cell line, the following troubleshooting guide can help you pinpoint the underlying mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high 6-MP IC50.
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (µM) | Fold Resistance |
| K562 | Chronic Myeloid Leukemia | Sensitive | ~0.1 - 1 | N/A |
| K562-R | Chronic Myeloid Leukemia | Resistant | >30 | ~339 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Sensitive | ~0.1 - 0.5 | N/A |
| CEM/ADR5000 | Acute Lymphoblastic Leukemia | Doxorubicin-Resistant | >10 | >20 |
| HCT-116 | Colon Cancer | Sensitive | ~36.1 µg/mL (~237 µM) | N/A |
| HT29 | Colon Cancer | Sensitive | >50 µg/mL (>328 µM) | N/A |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density).
Table 2: Key Enzyme Activity in 6-MP Sensitive vs. Resistant Cells
| Enzyme | Change in Resistant Cells | Implication |
| HPRT | Decreased activity | Reduced conversion of 6-MP to active TGNs. |
| TPMT | Increased activity | Enhanced inactivation of 6-MP to 6-MMP. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for IC50 Determination
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 6-MP and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (6-MP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of 6-MP in DMSO.
-
Perform serial dilutions of the 6-MP stock solution in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted 6-MP solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 6-MP concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the log of the 6-MP concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Rhodamine 123 Efflux Assay for P-gp and MRP Activity
This flow cytometry-based assay measures the functional activity of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) using the fluorescent substrate Rhodamine 123.
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123
-
Verapamil (B1683045) (a P-gp inhibitor)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest sensitive and resistant cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL.
-
Incubate for 30-60 minutes at 37°C in the dark to allow the cells to take up the dye.
-
-
Efflux Inhibition (Control):
-
For the inhibitor control group, add verapamil to a final concentration of 50 µM during the Rhodamine 123 loading step.
-
-
Washing:
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
-
Efflux:
-
Resuspend the cell pellets in fresh, pre-warmed complete medium and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
-
Data Interpretation:
-
Resistant cells with high efflux pump activity will show lower intracellular fluorescence compared to sensitive cells.
-
In the presence of an inhibitor like verapamil, the fluorescence in resistant cells should increase, indicating that the efflux is being blocked.
-
Protocol 3: Western Blot for Efflux Pump Expression
This protocol describes the detection and quantification of efflux pump proteins, such as P-glycoprotein (MDR1) and MRP4, by Western blotting.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against P-gp (MDR1) and MRP4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the sensitive and resistant cells using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-P-gp or anti-MRP4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the efflux pumps between sensitive and resistant cells.
-
Signaling Pathways and Workflows
This compound Metabolism and Resistance Pathways
References
Technical Support Center: Optimizing 6-Mercaptopurine (6-MP) Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 6-mercaptopurine (6-MP) dosage for in vivo animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with 6-MP.
| Problem | Potential Cause | Troubleshooting Steps |
| High mortality or excessive weight loss in animals. | The initial dose of 6-MP is too high. | - Immediately reduce the 6-MP dose.- Monitor animals daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).- Consider starting with a lower dose in a pilot study to determine the maximum tolerated dose (MTD). |
| Animal strain is particularly sensitive to 6-MP. | - Review the literature for reported sensitivities of the specific animal strain being used.- If possible, switch to a less sensitive strain. | |
| Lack of therapeutic effect. | The dose of 6-MP is too low. | - Gradually increase the 6-MP dose in increments, closely monitoring for toxicity.[1] - Ensure the formulation and administration route are appropriate for achieving desired bioavailability. Oral bioavailability of 6-MP can be low and variable.[2][3][4] |
| Development of drug resistance. | - If the tumor model was previously responsive, consider mechanisms of acquired resistance.[5] | |
| Improper drug preparation or storage. | - Prepare 6-MP solutions fresh for each experiment.[6] - Follow manufacturer's instructions for solubilization and storage, which may involve a slightly alkaline solution and protection from light.[6] | |
| Inconsistent results between experiments. | Variability in drug formulation and administration. | - Standardize the protocol for 6-MP formulation, including the vehicle used and sonication if necessary to achieve a uniform suspension.[7] - Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection).[5] |
| Inter-animal variability in drug metabolism. | - Use a sufficient number of animals per group to account for biological variability.- Monitor metabolite levels (e.g., 6-thioguanine (B1684491) nucleotides) if possible to assess drug exposure.[8] | |
| Signs of hepatotoxicity (e.g., elevated liver enzymes). | 6-MP is known to cause liver damage.[9] | - Monitor liver function tests (ALT, AST, bilirubin) regularly.[10] - Consider dose reduction if hepatotoxicity is observed. |
| Myelosuppression (e.g., low white blood cell counts). | A primary mechanism of 6-MP is the suppression of bone marrow.[9] | - Perform complete blood counts (CBCs) regularly to monitor for leukopenia, thrombocytopenia, and anemia.[10][11] - Adjust the dose or dosing schedule based on the severity of myelosuppression.[1] |
Frequently Asked Questions (FAQs)
Dose Selection and Administration
Q1: What is a good starting dose for 6-MP in mice and rats?
A1: Starting doses for 6-MP can vary depending on the animal model, strain, and the specific research question. It is crucial to perform a dose-finding study. However, based on published literature, the following ranges can be used as a starting point:
| Animal Model | Route of Administration | Starting Dose Range | Reference |
| Mouse | Oral (PO) or Intraperitoneal (IP) | 20 - 50 mg/kg/day | [12][13] |
| Rat | Oral (PO) | 5 - 20 mg/kg/day | [14][15] |
| Rabbit | Intramuscular (IM) | 18 mg/kg/day | [16] |
| Dog | Intravenous (IV) | 10 mg/kg/24 hr infusion | [17] |
| Goat | Intravenous (IV) | 2 mg/kg/hr (tolerated dose) | [2][18] |
Q2: How do I convert a human dose of 6-MP to an animal dose?
A2: Dose conversion from humans to animals should be based on body surface area (BSA) rather than body weight. The following table provides conversion factors to calculate the Animal Equivalent Dose (AED) from the Human Equivalent Dose (HED).[19][20]
Human Equivalent Dose (HED) to Animal Equivalent Dose (AED) Conversion
| From | To | Multiply HED (mg/kg) by: |
| Human | Mouse | 12.3 |
| Human | Rat | 6.2 |
| Human | Rabbit | 3.1 |
| Human | Dog | 1.8 |
Formula: AED (mg/kg) = HED (mg/kg) x Conversion Factor[20]
Q3: What is the best way to formulate 6-MP for in vivo studies?
A3: 6-MP has poor water solubility.[3][4] For oral administration, it can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). For intravenous or intraperitoneal administration, it may need to be dissolved in a slightly alkaline solution.[6] Novel nanoformulations have also been developed to improve oral bioavailability.[12][21][22] It is recommended to prepare fresh solutions for each experiment and protect them from light.[6]
Monitoring and Toxicity
Q4: What are the common toxicities of 6-MP in animals?
A4: The primary toxicities of 6-MP observed in animal studies include:
-
Hematopoietic system: Myelosuppression, leading to leukopenia, thrombocytopenia, and anemia.[5][9]
-
Gastrointestinal tract: Disturbances and damage to the intestinal epithelium.[5][9]
-
Liver: Hepatic necrosis and elevated liver enzymes.[5][9] In rats, myocarditis and pulmonary lesions have also been reported.[5]
Q5: What parameters should I monitor during my in vivo study?
A5: Regular monitoring is crucial for a successful study. Key parameters include:
-
Clinical signs: Daily observation for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body weight: Measured at least three times a week.
-
Complete Blood Count (CBC): To assess for myelosuppression.[10][11]
-
Liver function tests: Serum levels of ALT, AST, and bilirubin (B190676) to monitor for hepatotoxicity.[10]
-
Tumor size: For oncology studies, measured regularly to assess efficacy.
Mechanism and Metabolism
Q6: How does 6-MP work?
A6: this compound is an antimetabolite that interferes with the synthesis of purines, which are essential building blocks for DNA and RNA.[9] It is a prodrug that is converted intracellularly to its active metabolites, primarily 6-thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[8]
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in Mice
-
Animal Model: Select the appropriate mouse strain for your disease model.
-
Group Allocation: Randomly assign mice to several groups (e.g., vehicle control and at least 3-4 dose levels of 6-MP). A typical starting range for mice could be 10, 25, 50, and 100 mg/kg.
-
Drug Preparation: Prepare 6-MP as a suspension in 0.5% CMC in sterile water.
-
Administration: Administer 6-MP or vehicle daily via oral gavage for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Perform CBC and collect serum for liver function tests at baseline and at the end of the study.
-
-
Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not result in mortality or severe clinical signs of toxicity.
Protocol 2: Preparation of this compound for Oral Administration
-
Calculate the required amount of 6-MP: Based on the dose, number of animals, and dosing volume.
-
Prepare the vehicle: Weigh the appropriate amount of carboxymethylcellulose (CMC) and dissolve it in sterile water to make a 0.5% (w/v) solution.
-
Create the suspension:
-
Weigh the calculated amount of 6-MP powder.
-
Gradually add the 6-MP powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Sonication may be used to aid in creating a homogenous suspension.[7]
-
-
Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store it protected from light at 4°C and re-suspend thoroughly before each use.
Visualizations
Caption: General workflow for an in vivo this compound efficacy and toxicity study.
Caption: Simplified metabolic activation and mechanism of action of this compound.
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. This compound: high-dose 24-h infusions in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of this compound Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Single versus intermittent cycle exposure effect of this compound in juvenile Sprague-Dawley rat: a germ cell-specific mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacokinetic advantage of local this compound infusion in a canine renal transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: high-dose 24-h infusions in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conversion between animals and human [targetmol.com]
- 20. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Technical Support Center: Managing 6-Mercaptopurine-Induced Hepatotoxicity in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage and mitigate 6-mercaptopurine (6-MP)-induced hepatotoxicity in mouse models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Liver Enzyme Levels (ALT/AST) Across Mice in the Same Treatment Group
Question: We are observing significant variability in serum ALT and AST levels in mice receiving the same dose of this compound. What could be the cause, and how can we reduce this variability?
Answer:
-
Potential Causes:
-
Genetic Variation: Different mouse strains can have varying susceptibility to drug-induced liver injury. Even within the same strain, there can be individual genetic differences in drug metabolism.
-
Gavage/Injection Inconsistency: Inaccurate dosing due to improper oral gavage or intraperitoneal injection technique can lead to variable drug exposure.
-
Underlying Health Status: Subclinical infections or other health issues in individual mice can affect their response to 6-MP.
-
Circadian Rhythm: The timing of 6-MP administration can influence its metabolism and toxicity.
-
Gut Microbiota: The composition of the gut microbiota can influence drug metabolism.
-
-
Solutions:
-
Standardize Mouse Strain: Use a well-characterized inbred mouse strain (e.g., BALB/c or C57BL/6) from a reputable vendor to minimize genetic variability.
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in proper oral gavage or injection techniques to ensure consistent administration. For oral gavage, use appropriate needle size and measure the correct insertion depth.
-
Health Monitoring: Acclimatize mice properly and monitor for any signs of illness before and during the experiment. House mice in a specific pathogen-free (SPF) environment.
-
Consistent Timing: Administer 6-MP at the same time each day to minimize variations due to circadian rhythms in drug metabolism.
-
Control for Environmental Factors: Maintain consistent housing conditions (temperature, humidity, light-dark cycle) and provide standardized chow and water.
-
Issue 2: Co-administration of Allopurinol (B61711) is Not Reducing Hepatotoxicity as Expected
Question: We are co-administering allopurinol with this compound, but we are not seeing a significant reduction in ALT/AST levels. What could be going wrong?
Answer:
-
Potential Causes:
-
Incorrect Dosing: The dose of allopurinol may be insufficient to effectively inhibit xanthine (B1682287) oxidase, or the 6-MP dose may not have been appropriately reduced.[1][2]
-
Timing of Administration: The timing of allopurinol administration relative to 6-MP may not be optimal.
-
Route of Administration: The route of administration for allopurinol (e.g., oral vs. intraperitoneal) can affect its bioavailability and efficacy.
-
Metabolic Differences: The specific mouse strain may have a different metabolic response to the combination therapy.
-
-
Solutions:
-
Dose Adjustment: Based on preclinical studies, a common starting point is to halve the 6-MP dose when co-administering allopurinol.[1][2] A typical allopurinol dose in mice is around 3 mg/kg.[1] Ensure accurate dose calculations and administration.
-
Synchronized Administration: Administer allopurinol shortly before or at the same time as 6-MP to ensure maximal inhibition of xanthine oxidase during 6-MP metabolism.
-
Consistent Administration Route: Use a consistent and appropriate route of administration for allopurinol, such as intraperitoneal injection, to ensure consistent absorption.
-
Pilot Study: Conduct a small pilot study to determine the optimal doses of both 6-MP and allopurinol for your specific mouse strain and experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound (6-MP) is metabolized through several pathways. One major pathway involves the enzyme thiopurine methyltransferase (TPMT), which converts 6-MP into 6-methylmercaptopurine (B131649) (6-MMP).[3][4] Elevated levels of 6-MMP and its nucleotides (6-MMPNs) are strongly associated with hepatotoxicity.[3][4][5] The accumulation of 6-MMP is thought to cause direct liver injury.[6]
Q2: How does allopurinol help in reducing 6-MP-induced hepatotoxicity?
A2: Allopurinol is a xanthine oxidase inhibitor. By blocking xanthine oxidase, allopurinol shunts the metabolism of 6-MP away from the production of inactive metabolites and towards the pathway that produces the therapeutic 6-thioguanine (B1684491) nucleotides (6-TGNs).[1][3] This shift also leads to a reduction in the formation of the hepatotoxic metabolite, 6-methylmercaptopurine (6-MMP).[1][2]
Q3: What are the typical signs of hepatotoxicity in mice treated with 6-MP?
A3: Signs of hepatotoxicity in mice can include elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] Histological examination of the liver may reveal centrilobular necrosis, steatosis (fatty changes), and inflammation.[6] In more severe cases, mice may exhibit weight loss, lethargy, and jaundice.
Q4: Are there alternative strategies to allopurinol for mitigating 6-MP hepatotoxicity?
A4: While allopurinol is the most well-documented agent, other strategies could involve exploring the role of antioxidant pathways. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is often implicated in drug-induced liver injury.[1] Investigating compounds that can activate the Nrf2 pathway may offer alternative or complementary therapeutic avenues.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effect of allopurinol on this compound metabolism and hepatotoxicity markers.
Table 1: Effect of Allopurinol Co-administration on 6-MP Metabolites in Patient-Derived Xenograft (PDX) Mouse Models
| Treatment Group | 6-MP Dose | Allopurinol Dose | DNA-Thioguanine (DNA-TG) Levels (fmol/µg DNA) | 6-Methylmercaptopurine (6-MMP) Levels |
| 6-MP Monotherapy | Full Dose | - | Baseline | Elevated |
| Combination Therapy | Halved Dose | 3 mg/kg | Significantly Increased | Significantly Reduced |
Data adapted from a study on pediatric acute lymphoblastic leukemia PDX models.[1][2]
Table 2: Clinical Data on Liver Function with Allopurinol Co-treatment in Pediatric ALL Patients
| Treatment Phase | Average Alanine Transaminase (ALT) Level (U/L) |
| Prior to Allopurinol | ~500 |
| After Allopurinol Co-treatment | Significant Decrease |
This clinical data provides supporting evidence for the efficacy of allopurinol in reducing hepatotoxicity markers.[7]
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in BALB/c Mice
Materials:
-
This compound (6-MP) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
BALB/c mice (male, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge, straight)
-
Syringes
Procedure:
-
Preparation of 6-MP Suspension:
-
Weigh the required amount of 6-MP powder based on the desired dose (e.g., 50 mg/kg).
-
Prepare a fresh suspension of 6-MP in the vehicle (e.g., 0.5% carboxymethylcellulose) on each day of administration. Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Weigh each mouse to calculate the precise volume of the 6-MP suspension to be administered.
-
Administer 6-MP via oral gavage once daily for a specified period (e.g., 14 or 21 days).
-
A control group should receive the vehicle only.
-
Protocol 2: Co-administration of Allopurinol to Reduce 6-MP Hepatotoxicity
Materials:
-
Allopurinol sodium salt
-
Sterile saline (0.9% NaCl)
-
6-MP suspension (prepared as in Protocol 1)
-
Syringes and needles for intraperitoneal (IP) injection (25-27 gauge)
Procedure:
-
Preparation of Allopurinol Solution:
-
Dissolve allopurinol in sterile saline to the desired concentration (e.g., to deliver 3 mg/kg). Prepare fresh daily.
-
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage) + Saline (IP injection)
-
Group 2: 6-MP (e.g., 50 mg/kg, oral gavage) + Saline (IP injection)
-
Group 3: 6-MP (e.g., 25 mg/kg - halved dose, oral gavage) + Allopurinol (3 mg/kg, IP injection)
-
-
Administration:
-
Administer allopurinol or saline via IP injection approximately 30 minutes before the oral administration of 6-MP or vehicle.
-
Continue the daily treatment for the duration of the study.
-
Protocol 3: Assessment of Hepatotoxicity
A. Blood Collection for Liver Function Tests (ALT/AST):
-
At the end of the treatment period, anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Perform a terminal blood collection via cardiac puncture using a 23-25 gauge needle and a 1 mL syringe.
-
Collect the blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis for ALT and AST levels using a commercial assay kit.
B. Liver Tissue Collection and Histological Analysis:
-
Immediately after blood collection, perfuse the mouse with phosphate-buffered saline (PBS) to remove remaining blood from the organs.
-
Excise the liver and weigh it.
-
Take a section of the largest liver lobe and fix it in 10% neutral buffered formalin for 24-48 hours.
-
After fixation, dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Examine the stained sections under a microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of this compound and the inhibitory action of allopurinol.
Caption: Proposed mechanism of 6-MMP hepatotoxicity via oxidative stress and the protective Nrf2 pathway.
Caption: Workflow for studying this compound hepatotoxicity and the effect of allopurinol in mice.
References
- 1. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on Acetaminophen Hepatotoxicity: The Role of Nrf2 in Hepatoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. research.vt.edu [research.vt.edu]
- 6. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 7. Results from patient-derived xenograft models support co-administration of allopurinol and this compound to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia | Haematologica [haematologica.org]
Technical Support Center: Overcoming Solubility Challenges of 6-Mercaptopurine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 6-mercaptopurine (6-MP) in aqueous buffers.
Troubleshooting Guide
Our troubleshooting guide is designed in a question-and-answer format to directly address common problems encountered during experiments.
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Question: Why is my this compound not dissolving in buffers like PBS? Answer: this compound is sparingly soluble in water and neutral aqueous buffers.[1] Its low aqueous solubility is a known challenge for in vitro studies.
-
Question: What are the recommended initial steps if I observe poor solubility? Answer:
-
Increase the pH: this compound's solubility increases in alkaline conditions.[2][3][4]
-
Use a co-solvent: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to first dissolve 6-MP before diluting it into your aqueous buffer.[1]
-
Gentle heating and agitation: Sonication or gentle warming can sometimes aid dissolution, but be cautious of potential degradation.
-
Issue 2: Precipitation occurs after diluting my 6-MP stock solution.
-
Question: I dissolved 6-MP in DMSO, but it precipitated when I added it to my cell culture media. What should I do? Answer: This "spring and parachute" effect is common when a drug is rapidly diluted from a good solvent to a poor one.[5] To mitigate this:
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Decrease the final concentration: The final concentration of 6-MP in the aqueous buffer may be above its solubility limit.
-
Optimize the co-solvent percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically ≤ 0.5% for cell-based assays) to avoid toxicity and precipitation.[6]
-
Add the stock solution slowly while vortexing: This can help to disperse the drug more effectively and prevent localized high concentrations that lead to precipitation.
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Issue 3: I am concerned about the stability of my 6-MP solution.
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Question: How stable is this compound in aqueous solutions? Answer: Aqueous solutions of this compound can be susceptible to degradation over time, particularly through oxidation and hydrolysis.[7][8] It is generally recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous dilutions.[1] Stock solutions in anhydrous DMSO are more stable when stored properly at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[8]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly depending on the solvent. The following table summarizes its solubility in several common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [5] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Ethanol | ~0.2 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Hot Ethanol | Soluble | [3] |
| Dilute alkali solutions | Soluble | [5] |
Q2: How does pH affect the solubility of this compound?
A2: this compound is an amphiprotic molecule with two pKa values (pKa1 = 7.77, pKa2 = 11.17).[3] Its solubility is significantly higher in alkaline (basic) solutions where it can deprotonate to form a more soluble salt. Therefore, adjusting the pH of the aqueous buffer to be above its first pKa can substantially increase its solubility.[2][4]
Q3: What methods can I use to enhance the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to overcome the solubility challenges of 6-MP:
-
pH Adjustment: Increasing the pH of the buffer to the alkaline range.
-
Co-solvency: Using a water-miscible organic solvent like DMSO to prepare a stock solution.
-
Inclusion Complexation with Cyclodextrins: Forming a complex with cyclodextrins to enhance solubility and stability.
-
Formation of Cocrystals and Salts: Creating new solid forms of 6-MP with improved solubility profiles.
The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the solubilizing agents with your experimental system.
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubilization of this compound using pH Adjustment
This protocol describes how to prepare a this compound solution in an aqueous buffer by increasing the pH.
Materials:
-
This compound (6-MP) powder
-
0.1 N Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS) or desired aqueous buffer
-
Sterile, conical tubes
-
pH meter
Procedure:
-
Weigh the desired amount of 6-MP powder and place it in a sterile conical tube.
-
Add a small volume of the desired aqueous buffer to the tube to create a slurry.
-
While stirring, add 0.1 N NaOH dropwise to the slurry.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the 6-MP is completely dissolved and the desired pH (typically in the alkaline range, e.g., pH 8-9) is reached.
-
Once dissolved, adjust the final volume with the aqueous buffer.
-
Sterile-filter the solution if required for your application.
-
Note: Always prepare fresh for immediate use as the stability of 6-MP in alkaline solutions may be limited.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
This protocol is suitable for preparing a concentrated stock solution of 6-MP for use in cell culture and other in vitro assays.
Materials:
-
This compound (6-MP) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 6-MP powder.
-
Dissolve the 6-MP powder in anhydrous, sterile DMSO to the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
When preparing working solutions, dilute the DMSO stock directly into the cell culture medium or aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[6]
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol describes the co-evaporation method to prepare an inclusion complex of 6-MP with β-cyclodextrin to improve its aqueous solubility and stability.[9]
Materials:
-
This compound monohydrate (6-MP)
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer with heating
-
Oven
Procedure:
-
Prepare separate solutions of 6-MP and β-CD in a 1:1 molar ratio in distilled water. For example, dissolve 13.69 mg of 6-MP (3.0 mmol) and 102.14 mg of β-CD (3.0 mmol) in 30 mL of distilled water each.[9]
-
Heat the β-CD solution to 50°C and stir continuously on a magnetic stirrer for 3 hours.[9]
-
Slowly add the 6-MP solution to the heated β-CD solution.
-
Allow the reaction to proceed for 24 hours with continuous stirring. The final solution will contain 10% ethanol.[9]
-
A precipitate of the inclusion complex will form. Collect the precipitate.
-
Wash the precipitated product with alcohol to remove any uncomplexed 6-MP.
-
Dry the final product in an oven at 100°C.[9]
-
Store the dried inclusion complex in a desiccator.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming this compound solubility issues.
Caption: A logical workflow for troubleshooting common dissolution issues with this compound.
Caption: The intracellular metabolic activation pathway of this compound leading to its cytotoxic effects.
Caption: A decision-making workflow for selecting and implementing a suitable method to enhance this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The stability of this compound riboside in neutral and basic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exploring inclusion complex of an anti-cancer drug (6-MP) with β-cyclodextrin and its binding with CT-DNA for innovative applications in anti-bacterial activity and photostability optimized by computational study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Myelosuppression with 6-Mercaptopurine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize myelosuppression associated with 6-mercaptopurine (6-MP) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound (6-MP) is a purine (B94841) analog that disrupts DNA and RNA synthesis.[1][2] Its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs), are incorporated into DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cells like hematopoietic stem cells.[1][3] An accumulation of 6-TGNs is the primary cause of myelosuppression, a dose-dependent adverse effect.[4]
Q2: How do genetic variations influence the risk of myelosuppression with 6-MP?
A2: Genetic polymorphisms in the enzymes responsible for 6-MP metabolism, primarily thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15), are strongly associated with an increased risk of myelosuppression.[5][6][7] Individuals with reduced or deficient activity of these enzymes cannot effectively metabolize 6-MP, leading to the accumulation of toxic levels of 6-TGNs even at standard doses.[8][9]
Q3: What are the recommended strategies to mitigate 6-MP-induced myelosuppression?
A3: The key strategies include:
-
Pharmacogenetic Testing: Pre-emptive genotyping for TPMT and NUDT15 variants to identify at-risk individuals and guide initial dosing.[6][7][10]
-
Therapeutic Drug Monitoring (TDM): Measuring the levels of 6-TGN and 6-methylmercaptopurine (B131649) (6-MMP) metabolites to individualize dosing and optimize the therapeutic window.[8][11][12]
-
Allopurinol (B61711) Co-administration: For patients who preferentially metabolize 6-MP to 6-MMP, co-administration of allopurinol can redirect metabolism towards the active 6-TGNs, allowing for a lower 6-MP dose.[3][13]
-
Dose Titration and Splitting: Starting with a lower dose and gradually escalating based on hematological monitoring is a standard approach.[14] Splitting the daily dose may also help in reducing toxic metabolite levels.[3]
Troubleshooting Guides
Issue 1: Severe myelosuppression observed early in the experiment.
| Possible Cause | Troubleshooting Step |
| Undiagnosed TPMT or NUDT15 deficiency. | Immediately halt 6-MP administration. Perform TPMT and NUDT15 genotyping. If a deficiency is confirmed, a significant dose reduction (up to 90% for homozygous deficient individuals) or an alternative drug should be considered for subsequent experiments.[15][16] |
| Incorrect dosage calculation. | Double-check all dosage calculations and experimental protocols. Ensure the correct units and concentrations were used. |
| Drug-drug interactions. | Review all co-administered compounds. Drugs that inhibit xanthine (B1682287) oxidase (e.g., allopurinol) can dramatically increase 6-MP toxicity if the dose is not appropriately reduced.[17] |
Issue 2: Sub-optimal therapeutic effect with no signs of myelosuppression.
| Possible Cause | Troubleshooting Step |
| Underdosing. | Measure 6-TGN levels. If they are below the therapeutic range (typically <235 pmol/8x10⁸ RBCs), a cautious dose escalation may be warranted.[3][18] |
| Preferential metabolism to 6-MMP ("shunting"). | Measure both 6-TGN and 6-MMP levels. A high 6-MMP/6-TGN ratio suggests shunting.[8] Consider co-administration with allopurinol to shift metabolism towards 6-TGN production.[3] |
| Non-adherence (in clinical research settings). | Thiopurine metabolite testing can help identify non-adherence if metabolite levels are unexpectedly low.[8][11] |
Issue 3: Signs of hepatotoxicity (e.g., elevated liver enzymes).
| Possible Cause | Troubleshooting Step |
| High levels of 6-methylmercaptopurine (6-MMP). | Measure 6-MMP levels. Levels >5700 pmol/8x10⁸ RBCs are associated with an increased risk of hepatotoxicity.[3][18] |
| Preferential shunting towards 6-MMP. | If 6-MMP levels are high, consider reducing the 6-MP dose or co-administering allopurinol to decrease 6-MMP production.[3][13] Splitting the daily 6-MP dose has also been shown to reduce 6-MMP levels.[3] |
Quantitative Data Summary
Table 1: Genotype-Guided this compound Dosing Recommendations
| Gene | Phenotype | Genotype Example | Recommended Starting Dose Adjustment |
| TPMT | Normal Metabolizer | 1/1 | 100% of standard dose |
| Intermediate Metabolizer | 1/3A | 30-80% of standard dose[15] | |
| Poor Metabolizer | 3A/3A | 10-fold reduction and administered 3 times a week[15] | |
| NUDT15 | Normal Metabolizer | 1/1 | 100% of standard dose[16] |
| Intermediate Metabolizer | 1/3 | 30-80% of standard dose[16] | |
| Poor Metabolizer | 3/3 | Start at 10 mg/m²/day[16] | |
| TPMT & NUDT15 | Compound Intermediate | TPMT 1/3A & NUDT15 1/3 | Requires more substantial dose reductions than single-gene intermediate metabolizers.[19] |
Table 2: Therapeutic Ranges for Thiopurine Metabolites
| Metabolite | Therapeutic Range | Associated Toxicity Threshold |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8x10⁸ RBCs[3][18] | > 450 pmol/8x10⁸ RBCs (Myelosuppression)[18] |
| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8x10⁸ RBCs[20] | > 5700 pmol/8x10⁸ RBCs (Hepatotoxicity)[3][18] |
Table 3: Effect of Allopurinol Co-administration
| Parameter | Change with Allopurinol Co-administration |
| 6-MP Dose | Requires a 50-75% reduction of the original dose.[13][17] |
| 6-TGN Levels | Increased. |
| 6-MMP Levels | Decreased.[13] |
| 6-MMP:6-TGN Ratio | Significantly reduced.[21] |
Experimental Protocols
Protocol 1: TPMT and NUDT15 Genotyping by PCR
This protocol provides a general outline for genotyping common TPMT and NUDT15 variants using real-time PCR. Specific primer and probe sequences would be required for each variant of interest.
-
DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a commercially available kit.
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and allele-specific primers and probes for the target variants (e.g., TPMT2, *3A, *3C and NUDT153).[22]
-
Real-Time PCR: Perform the PCR amplification and detection on a real-time PCR instrument. The instrument will monitor the fluorescence of the probes to determine the presence of specific alleles.
-
Data Analysis: Analyze the amplification curves to determine the genotype of each sample.
Protocol 2: Quantification of 6-TGN and 6-MMP by LC-MS/MS
This protocol outlines the general steps for measuring thiopurine metabolites in red blood cells (RBCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Isolate RBCs by centrifugation.
-
Lyse the RBCs to release the intracellular metabolites.
-
Perform protein precipitation to remove interfering proteins.
-
Hydrolyze the thiopurine nucleotide metabolites to their base form (6-thioguanine and 6-methylmercaptopurine).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatograph to separate the metabolites.
-
Elute the separated metabolites into a tandem mass spectrometer for detection and quantification.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine.
-
Calculate the concentration of the metabolites in the sample by comparing their peak areas to the standard curve. Results are typically reported as pmol per 8x10⁸ RBCs.[12]
-
Visualizations
Caption: this compound metabolic pathway and sites of enzymatic action.
Caption: Workflow for optimizing this compound dosing to minimize myelosuppression.
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Optimizing this compound and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Significance of TPMT and NUDT15 variants in this compound metabolism in acute lymphoblastic leukaemia/lymphoma patients | Kotova | Russian journal of hematology and transfusiology [htjournal.ru]
- 6. Frontiers | ITPA, TPMT, and NUDT15 Genetic Polymorphisms Predict this compound Toxicity in Middle Eastern Children With Acute Lymphoblastic Leukemia [frontiersin.org]
- 7. TPMT and NUDT15 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azathioprine and this compound pharmacogenetics and metabolite monitoring in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Severe Myelotoxicity Associated with Thiopurine S-Methyltransferase*3A/*3C Polymorphisms in a Patient with Pediatric Leukemia and the Effect of Steroid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 13. Use of Allopurinol to Mitigate this compound Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Table 3. [CPIC Recommended Dosing of Mercaptopurine by NUDT15 Phenotype (2018 Upate)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Allopurinol and this compound Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 18. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with this compound in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Additive effects of TPMT and NUDT15 on thiopurine toxicity in children with acute lymphoblastic leukemia across multiethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 21. researchgate.net [researchgate.net]
- 22. TPMT/NUDT15 genotyping (thiopurine toxicity panel) | Synnovis [synnovis.co.uk]
Technical Support Center: Understanding the Impact of TPMT Genetic Variations on 6-Mercaptopurine Toxicity in Laboratory Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving thiopurine S-methyltransferase (TPMT) genetic variations and 6-mercaptopurine (6-MP) toxicity in laboratory models.
Frequently Asked Questions (FAQs)
Q1: What is the role of TPMT in this compound metabolism and toxicity?
A1: Thiopurine S-methyltransferase (TPMT) is a key enzyme in the metabolism of this compound (6-MP), a prodrug used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. TPMT inactivates 6-MP by converting it to 6-methylmercaptopurine (B131649) (6-MMP). In individuals with reduced or absent TPMT activity due to genetic variations, 6-MP is preferentially metabolized towards its active, cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (TGNs).[1][2][3] The accumulation of TGNs in hematopoietic cells can lead to severe dose-dependent toxicity, most notably myelosuppression.[4][5]
Q2: Which TPMT genetic variations are most critical to consider in our lab models?
A2: Several allelic variants of the TPMT gene are associated with decreased enzyme activity. The most common and clinically significant variants include TPMT2, TPMT3A, TPMT3B, and TPMT3C.[6][7] These variants account for approximately 95% of intermediate or low TPMT activity cases.[7][8] When designing experiments, it is crucial to either use cell lines with known TPMT genotypes or to perform genotyping on the experimental models.
Q3: We are observing higher-than-expected cytotoxicity in our wild-type TPMT cell line after 6-MP treatment. What could be the cause?
A3: While TPMT is a major determinant of 6-MP toxicity, other factors can contribute to cytotoxicity. Consider the following:
-
NUDT15 and ITPA Gene Variants: Polymorphisms in other genes, such as NUDT15 and ITPA, are also known to influence 6-MP toxicity.[1][2][9] NUDT15 inactivates active thiopurine metabolites, and its genetic variants are a significant predictor of 6-MP intolerance.[1][9]
-
Drug Transporters: Variations in drug transporter genes like ABCB1 and ABCC4 may alter the intracellular concentration of 6-MP and its metabolites.[10]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to 6-MP. Ensure consistency across experiments.
Q4: Can we rely solely on genotyping to predict 6-MP toxicity in our models?
A4: While genotyping for TPMT variants is a powerful predictor of 6-MP toxicity, it is not always 100% concordant with the enzyme's actual activity (phenotype).[4] Several drugs can inhibit TPMT enzyme activity, potentially leading to falsely low results in a phenotyping assay.[5][11] For a comprehensive assessment, especially when unexpected results occur, consider both genotyping and phenotyping (measuring TPMT enzyme activity).[7]
Q5: Are there established cell lines with different TPMT statuses available for purchase?
A5: While specific cell lines are not explicitly detailed in the provided search results, researchers often use established cancer cell lines (e.g., Jurkat, MOLT-3, HepG2, MCF-7) for 6-MP cytotoxicity studies.[12][13][14] To study the specific impact of TPMT variants, researchers typically either use patient-derived cells with known genotypes or genetically engineer cell lines to express different TPMT alleles. It is recommended to check cell line databases like the ATCC or perform genotyping on commercially available lines to determine their TPMT status.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable cytotoxic effect at expected 6-MP concentrations. | 1. High TPMT Activity: The cell line may have a high or ultra-high TPMT activity, rapidly inactivating the drug. 2. Incorrect Drug Concentration: Errors in calculation or degradation of the 6-MP stock solution. 3. Short Incubation Time: The duration of drug exposure may be insufficient to induce apoptosis.[15] | 1. Verify the TPMT genotype and phenotype of your cell line. Consider using a positive control cell line with known sensitivity to 6-MP. 2. Prepare fresh 6-MP solutions for each experiment and verify the final concentration.[15] 3. Increase the incubation time (e.g., 48, 72 hours or longer).[12][15][16] |
| High variability between replicate wells in cytotoxicity assays. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation in the outer wells of a multi-well plate. 3. Pipetting Errors: Inaccurate dispensing of cells or reagents.[15] | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Calibrate pipettes regularly and ensure proper pipetting technique. |
| TPMT enzyme activity assay (phenotype) results are inconsistent with genotype. | 1. Inhibiting Substances: Components in the cell culture media or other administered drugs may inhibit TPMT activity.[5][11] 2. Recent Transfusion (for patient-derived cells): Transfused red blood cells can mask the patient's true TPMT activity.[7][17] 3. Assay Conditions: Suboptimal temperature, pH, or substrate concentration. | 1. Review all components of the culture medium and any other treatments for known TPMT inhibitors.[5][11] 2. For clinical samples, confirm there has been no recent blood transfusion. Genotyping is not affected by transfusions.[18] 3. Strictly adhere to a validated TPMT enzyme activity assay protocol and ensure all reagents are of high quality. |
| Difficulty in detecting apoptosis after 6-MP treatment. | 1. Insufficient Drug Concentration or Exposure Time: The dose or duration of treatment may not be adequate to trigger the apoptotic cascade. 2. Insensitive Apoptosis Assay: The chosen method may not be sensitive enough to detect early apoptotic events. 3. Cell Cycle Arrest: 6-MP can induce S-phase cell cycle arrest without immediate apoptosis.[1][12] | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. 2. Use a combination of apoptosis assays, such as Annexin V/PI staining for early/late apoptosis and a caspase activation assay.[12][16] 3. Analyze cell cycle distribution using flow cytometry to check for S-phase arrest. |
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Concentration (µM) | Treatment Duration |
| Jurkat | T-cell leukemia | Cytotoxicity | 0.36 | 48 hours |
| MOLT-3 | T-lymphoblastic leukemia | Cytotoxicity | 10 | 96 hours |
| SUM149 | Breast Cancer | Colony Formation | 4 | 21 days |
| SUM149 | Breast Cancer | Cytotoxicity | 32 | 12 days |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 32.25 | Not Specified |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | >100 | Not Specified |
| Patient-derived PBMCs | Acute Lymphoblastic Leukemia | WST-1 Assay | ~10 (Responders) | 96 hours |
Data compiled from multiple sources.[12][13][14] IC50 values can vary based on experimental conditions.
Table 2: TPMT Enzyme Activity Reference Ranges
| TPMT Phenotype | Enzyme Activity (units/mL RBC) | Implication |
| Normal/High Activity | 15.1 - 26.4 | Normal metabolism of thiopurines. |
| Intermediate Activity (Heterozygous) | 6.3 - 15.0 | Increased risk of toxicity, may require dose reduction. |
| Low/Deficient Activity (Homozygous) | < 6.3 | High risk of severe toxicity with standard doses. |
Reference ranges can vary slightly between laboratories.[17]
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assay (MTT-based)
This protocol measures cell viability as an indicator of cytotoxicity.[12][13][15]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (6-MP)
-
DMSO (for 6-MP stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of 6-MP in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[12]
-
Treatment: Remove the old medium and add 100 µL of the 6-MP dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.[12]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: TPMT Enzyme Activity Assay (Phenotyping) in Erythrocytes
This protocol provides a general outline for measuring TPMT enzyme activity in red blood cells (RBCs). Specific kits and laboratory procedures may vary.
Materials:
-
Whole blood sample collected in an EDTA or heparin tube.[17]
-
Lysis buffer
-
Reaction buffer containing S-adenosyl-L-methionine (SAM) as a methyl donor and 6-MP as the substrate.
-
Terminating solution (e.g., perchloric acid).
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Sample Preparation: Collect whole blood. Do not centrifuge or freeze.[11][19] If the patient has had a recent blood transfusion (within 60-120 days), results may be inaccurate.[5]
-
RBC Lysis: Isolate and lyse the red blood cells to release the intracellular contents, including the TPMT enzyme.
-
Enzymatic Reaction: Incubate the cell lysate with the reaction buffer containing 6-MP and SAM. The TPMT enzyme will catalyze the transfer of a methyl group from SAM to 6-MP, forming 6-methylmercaptopurine (6-MMP).
-
Reaction Termination: Stop the reaction using a terminating solution.
-
Quantification: Separate and quantify the product (6-MMP) from the substrate (6-MP) using HPLC.
-
Calculation: Calculate the TPMT enzyme activity based on the rate of 6-MMP formation, typically expressed in units per milliliter of packed red blood cells.
Protocol 3: TPMT Genotyping
Genotyping is typically performed using methods like Polymerase Chain Reaction with Restriction Fragment Length Polymorphism (PCR-RFLP), TaqMan probe-based assays, or DNA sequencing to detect specific single nucleotide polymorphisms (SNPs).[2][6][20]
General Workflow:
-
DNA Isolation: Extract genomic DNA from the lab model source (e.g., cultured cells, whole blood, or tissue).
-
PCR Amplification: Amplify the specific region of the TPMT gene containing the target SNP using sequence-specific primers.
-
Allele Discrimination:
-
For TaqMan assays: Use allele-specific fluorescently labeled probes that bind to either the wild-type or variant sequence during PCR. The resulting fluorescent signal indicates the genotype.[20]
-
For PCR-RFLP: Digest the PCR product with a specific restriction enzyme that cuts only one of the allelic variants. Analyze the resulting DNA fragments by gel electrophoresis to determine the genotype.
-
-
Data Analysis: Interpret the results to determine if the sample is homozygous wild-type, heterozygous, or homozygous for the variant allele.
Visualizations
Caption: this compound metabolic pathway and the role of TPMT.
Caption: Experimental workflow for assessing 6-MP toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Genetic variants of genes involved in thiopurine metabolism pathway are associated with this compound toxicity in pediatric acute lymphoblastic leukemia patients from Ethiopia [frontiersin.org]
- 3. Genetic variants of genes involved in thiopurine metabolism pathway are associated with this compound toxicity in pediatric acute lymphoblastic leukemia patients from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPMT3 - Overview: Thiopurine Methyltransferase Activity Profile, Erythrocytes [mayocliniclabs.com]
- 6. Frontiers | ITPA, TPMT, and NUDT15 Genetic Polymorphisms Predict this compound Toxicity in Middle Eastern Children With Acute Lymphoblastic Leukemia [frontiersin.org]
- 7. Thiopurine Drug Toxicity Testing | ARUP Laboratories [aruplab.com]
- 8. Effects of TPMT, NUDT15, and ITPA Genetic Variants on this compound Toxicity for Pediatric Patients With Acute Lymphoblastic Leukemia in Yunnan of China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of TPMT and NUDT15 variants in this compound metabolism in acute lymphoblastic leukaemia/lymphoma patients | Kotova | Russian journal of hematology and transfusiology [htjournal.ru]
- 10. Variants in TPMT, ITPA, ABCC4 and ABCB1 Genes As Predictors of this compound Induced Toxicity in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lab Information Manual [apps.sbgh.mb.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. or.niscpr.res.in [or.niscpr.res.in]
- 15. benchchem.com [benchchem.com]
- 16. This compound transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. Improving pharmacovigilance in Europe: TPMT genotyping and phenotyping in the UK and Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. leedsth.nhs.uk [leedsth.nhs.uk]
- 20. In vitro cytotoxicity analysis on patient-derived PBMCs to predict this compound therapy response in children with acute lymphoblastic leukemia | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
Technical Support Center: 6-Mercaptopurine Dose-Escalation in IBD Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-mercaptopurine (6-MP) in inflammatory bowel disease (IBD) research models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound (6-MP) in a mouse model of colitis?
A typical starting dose of 6-MP in mouse models of colitis, such as DSS-induced colitis, can range from 1 to 5 mg/kg body weight, administered daily via oral gavage. However, the optimal dose can vary depending on the specific mouse strain, the severity of the colitis model, and the experimental endpoint. It is recommended to perform a pilot study to determine the most effective and tolerable dose for your specific experimental conditions.
Q2: How should I prepare a this compound (6-MP) solution for oral gavage in mice?
This compound has poor water solubility, which can present a challenge for administration. A common method for preparing a 6-MP suspension for oral gavage is to use a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. To prepare, the appropriate amount of 6-MP powder is suspended in the CMC solution and vortexed thoroughly before each administration to ensure a uniform suspension. Some protocols may also involve dissolving 6-MP in a small amount of a mild alkaline solution, such as 0.1 M NaOH, before dilution in the final vehicle, but care must be taken to ensure the final pH is suitable for oral administration.
Q3: What are the common signs of 6-MP toxicity in rodents?
Common signs of 6-MP toxicity in rodents include weight loss, lethargy, ruffled fur, and diarrhea. At higher doses, more severe toxicities such as myelosuppression (leading to leukopenia and thrombocytopenia) and hepatotoxicity can occur.[1] It is crucial to monitor the animals daily for these clinical signs and to perform regular blood counts and liver function tests if high doses are being administered or if the study is long-term.
Q4: How long does it take for 6-MP to show a therapeutic effect in IBD animal models?
The onset of the therapeutic effect of 6-MP can be delayed. In clinical settings, it can take several weeks to months to observe a significant response.[2] In preclinical models, the timeframe may be shorter, but it is still not immediate. Therapeutic effects are often observed after at least one to two weeks of continuous daily dosing. The timing of efficacy assessment should be planned accordingly in the experimental design.
Q5: Can I administer 6-MP via intraperitoneal (IP) injection instead of oral gavage?
Yes, intraperitoneal injection is another route of administration for 6-MP in rodent models. Studies have used single IP injections at doses ranging from 5 to 50 mg/kg in rats.[3] The choice between oral gavage and IP injection may depend on the specific research question and the desired pharmacokinetic profile. Oral administration more closely mimics the clinical route of administration in humans.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Therapeutic Effect
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation/Suspension | Ensure 6-MP is homogeneously suspended before each administration. Vortex the suspension vigorously immediately before drawing it into the syringe. Consider preparing fresh suspensions regularly. |
| Incorrect Dosing | Verify the dose calculation based on the most recent animal body weights. Ensure accurate administration volume. |
| Delayed Onset of Action | The therapeutic effect of 6-MP is not immediate. Ensure the treatment duration is sufficient (e.g., at least 1-2 weeks of daily dosing) before assessing efficacy. |
| Model Severity | The severity of the induced colitis may be too high for the chosen 6-MP dose to be effective. Consider a dose-escalation study or using a less severe induction protocol. |
Issue 2: Animal Distress or Adverse Events During Oral Gavage
| Possible Cause | Troubleshooting Step |
| Improper Gavage Technique | Ensure personnel are properly trained in oral gavage techniques to minimize stress and prevent injury to the esophagus or trachea. Use appropriate gavage needle size for the animal.[4] |
| Irritation from Vehicle | If using a non-standard vehicle, it may cause gastrointestinal irritation. A 0.5% CMC solution is generally well-tolerated. |
| Aspiration of Suspension | If the animal shows signs of respiratory distress after gavage, aspiration may have occurred. Stop the procedure immediately and monitor the animal closely. Refine gavage technique. |
Issue 3: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Step |
| Drug Toxicity | The administered dose of 6-MP may be too high. Monitor for signs of toxicity such as significant weight loss, lethargy, and signs of infection due to myelosuppression. Consider reducing the dose or performing a dose-titration study to find the maximum tolerated dose (MTD). |
| Interaction with Colitis Model | The combination of severe colitis and 6-MP administration may lead to increased morbidity. Monitor animals closely, especially during the acute phase of colitis induction. |
| Infection | Due to the immunosuppressive nature of 6-MP, animals may be more susceptible to infections. Maintain a clean housing environment and handle animals with care. |
Experimental Protocols & Data
Dose-Response Data for this compound in a Rat Toxicity Study
The following table summarizes the effects of single versus intermittent oral administration of 6-MP on various parameters in juvenile Sprague-Dawley rats. This data can help in selecting a starting dose range for efficacy studies by providing an indication of potential toxicities at different dose levels.
| Dose (mg/kg) | Administration Schedule | Key Findings |
| 5 | Single cycle (1 week) | Mild or no toxic manifestations.[5] |
| 10 | Single cycle (1 week) | Mild or no toxic manifestations.[5] |
| 20 | Single cycle (1 week) | Mild or no toxic manifestations.[5] |
| 5 | Intermittent cycles (1 week on, 1 week off x 3) | Minimal adverse effects.[5] |
| 10 | Intermittent cycles (1 week on, 1 week off x 3) | Decreased body and organ weights, increased genotoxicity, induced oxidative stress, altered sperm quality, reduced hormone levels, and increased testicular DNA damage and apoptosis.[5] |
| 20 | Intermittent cycles (1 week on, 1 week off x 3) | Similar but more pronounced toxic effects compared to the 10 mg/kg intermittent dose.[5] |
This data is from a general toxicity study and not in an IBD model. Efficacy in suppressing colitis will need to be determined in the context of a specific IBD model.
Visualizations
Signaling Pathway of this compound in Intestinal Inflammation
Caption: Metabolic activation of 6-MP and its inhibitory effect on the Rac1 signaling pathway in intestinal cells.
Experimental Workflow for a 6-MP Dose-Escalation Study in a DSS-Induced Colitis Model
Caption: A typical workflow for a dose-escalation study of 6-MP in a DSS-induced mouse model of colitis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytotoxic effects of this compound on the limb-bud blastemal cells of rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Single versus intermittent cycle exposure effect of this compound in juvenile Sprague-Dawley rat: a germ cell-specific mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 6-Mercaptopurine-Induced Pancreatitis in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating 6-mercaptopurine (6-MP)-induced pancreatitis in animal models. Given that 6-MP-induced pancreatitis is understood to be an idiosyncratic, immune-mediated reaction and not a direct toxic effect, a standard, reproducible animal model using 6-MP alone has not been established. Therefore, this guide proposes a potential experimental approach involving immune sensitization and provides troubleshooting advice based on established principles from other drug-induced and immune-mediated pancreatitis models.
Frequently Asked Questions (FAQs)
Q1: Why isn't there a standard animal model for this compound-induced pancreatitis?
A1: In humans, this compound-induced pancreatitis is considered a hypersensitivity or idiosyncratic reaction, not a dose-dependent toxicity.[1] This means it occurs in a small subset of individuals, likely due to a specific immune response. Replicating such a sporadic, immune-mediated event in standard laboratory animals is challenging without specific genetic predispositions or immune pre-sensitization.
Q2: What is the proposed mechanism of this compound-induced pancreatitis?
A2: The exact mechanism is not fully elucidated, but evidence points towards an immune-mediated pathway. The rapid recurrence of pancreatitis upon re-challenge in human patients suggests a hypersensitivity reaction.[1] The metabolism of 6-MP, involving enzymes like thiopurine methyltransferase (TPMT), leads to the formation of various metabolites, some of which may act as haptens, triggering an immune response in susceptible individuals.
Q3: What are the key considerations when designing an animal study for 6-MP-induced pancreatitis?
A3: Key considerations include the choice of animal model (a strain with a known sensitive immune phenotype may be preferable), the method of immune sensitization, the dose and duration of 6-MP administration, and the selection of appropriate endpoints to measure pancreatic injury and immune activation.
Q4: Can I use azathioprine (B366305) to induce pancreatitis in my model?
A4: Azathioprine is a prodrug that is converted to this compound in the body. While it has been associated with pancreatitis in clinical settings and studied in some animal models, its use to induce pancreatitis faces similar challenges as 6-MP due to the idiosyncratic nature of the reaction.[2][3]
Q5: Is it possible to use TPMT knockout mice for these studies?
A5: TPMT knockout mice have altered 6-MP metabolism, leading to higher levels of certain metabolites.[4] While these mice are valuable for studying the pharmacogenetics of 6-MP, it is not definitively established that they will spontaneously develop pancreatitis upon 6-MP administration. However, they could be a valuable tool in a sensitization model to investigate the role of specific metabolites in the immune response.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in pancreatitis severity between animals. | 1. Inconsistent immune sensitization. 2. Genetic variability within the animal colony. 3. Differences in gut microbiota. 4. Inconsistent 6-MP administration (e.g., gavage technique). | 1. Standardize the sensitization protocol (adjuvant type, dose, injection site). 2. Use a highly inbred animal strain. 3. Co-house animals to normalize gut microbiota. 4. Ensure consistent and accurate drug administration. |
| No signs of pancreatitis (normal enzyme levels, no histological changes). | 1. Insufficient immune sensitization. 2. Inadequate dose or duration of 6-MP. 3. Animal model is resistant to this type of injury. 4. Timing of endpoint measurement is not optimal. | 1. Increase the dose of the sensitizing agent or try a different one (e.g., ovalbumin, poly(I:C)). 2. Perform a dose-response study for 6-MP. 3. Consider a different mouse or rat strain. 4. Conduct a time-course experiment to identify the peak of pancreatic injury. |
| High mortality rate unrelated to pancreatitis. | 1. Toxicity from the immune-sensitizing agent. 2. Systemic toxicity from 6-MP, especially in TPMT deficient models. 3. Sepsis from repeated injections. | 1. Reduce the dose of the sensitizing agent. 2. Lower the dose of 6-MP. 3. Ensure sterile technique for all injections. |
| Difficulty in interpreting histological findings. | 1. Lack of a standardized scoring system. 2. Artifacts from tissue processing. | 1. Use a validated histological scoring system for pancreatitis (see Table 3). 2. Ensure proper fixation and processing of pancreatic tissue. |
| Serum amylase and lipase (B570770) levels do not correlate with histological damage. | 1. Amylase and lipase levels can be transient and may not reflect the full extent of parenchymal damage. 2. Other underlying conditions affecting enzyme levels. | 1. Rely on a combination of endpoints, with histology being the gold standard for assessing pancreatic injury. 2. Measure other inflammatory markers (e.g., cytokines). |
Data Presentation
Table 1: Expected Serum Biomarker Levels in Mouse Models of Acute Pancreatitis
| Biomarker | Control/Baseline | Mild Pancreatitis | Severe Pancreatitis |
| Amylase (U/L) | 1,000 - 2,000 | 5,000 - 15,000 | > 20,000 |
| Lipase (U/L) | 100 - 500 | 2,000 - 10,000 | > 15,000 |
Note: These are approximate values based on cerulein and L-arginine models and can vary significantly between different mouse strains and experimental protocols.[5][6] It is crucial to establish baseline levels in your specific animal model.
Table 2: Key Pro-Inflammatory Cytokines in Rodent Models of Pancreatitis
| Cytokine | Expected Change in Pancreatitis | Peak Expression (Typical) |
| TNF-α | Increase | 1-6 hours |
| IL-6 | Increase | 6-12 hours |
| IL-1β | Increase | 3-12 hours |
| MCP-1 | Increase | 6-24 hours |
Note: Cytokine profiles can be highly dynamic. Time-course studies are recommended.[7][8]
Table 3: Simplified Histological Scoring System for Acute Pancreatitis in Rodents
| Feature | Score 0 | Score 1 | Score 2 | Score 3 |
| Edema | Absent | Interlobular | Inter- and intralobular | Diffuse |
| Inflammation | Absent | Perivascular infiltrates | Moderate multifocal infiltrates | Diffuse, dense infiltrates |
| Acinar Necrosis | Absent | < 5% of parenchyma | 5-20% of parenchyma | > 20% of parenchyma |
Adapted from various scoring systems.[9][10][11] A detailed and consistent scoring by a trained pathologist is essential.
Experimental Protocols
Proposed Protocol for Inducing Immune-Mediated Pancreatitis with this compound
This protocol is a hypothetical model and requires optimization.
1. Animal Model:
-
C57BL/6 or BALB/c mice (8-10 weeks old). These strains are commonly used in immunology and pancreatitis research.
2. Immune Sensitization (Day 0):
-
Emulsify a non-pathogenic protein antigen (e.g., Ovalbumin, 100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion via subcutaneous injection at the base of the tail.
-
Alternative sensitizing agent: Polyinosinic:polycytidylic acid (poly(I:C)), a viral mimic known to induce immune responses.
3. Booster (Day 14):
-
Emulsify the same antigen in Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection in the same manner as the initial sensitization.
4. This compound Challenge (Day 21-28):
-
Prepare 6-MP in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer 6-MP daily via oral gavage for 5-7 days. A starting dose of 50 mg/kg can be considered, with dose adjustments based on pilot studies.
5. Endpoint Analysis (24 hours after the final 6-MP dose):
-
Blood Collection: Collect blood via cardiac puncture for serum amylase, lipase, and cytokine analysis.
-
Tissue Collection: Perfuse the pancreas with saline and collect tissue for histology and myeloperoxidase (MPO) assay (to quantify neutrophil infiltration).
Mandatory Visualizations
Caption: Metabolic pathways of this compound (6-MP).
Caption: Proposed workflow for 6-MP-induced pancreatitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Azathioprine and acute pancreatitis: studies with an isolated perfused canine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute pancreatitis in two dogs given azathioprine and prednisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of thiopurine methyltransferase (TPMT) and multidrug resistance-associated protein gene 4 (MRP4) on mercaptopurine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine genotype impacts pancreatitis severity and systemic inflammation: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in cytokines and chemokines in an acute pancreatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Murine Chronic Pancreatitis Model Induced by Partial Ligation of the Pancreatic Duct Encapsulates the Profile of Macrophage in Human Chronic Pancreatitis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of 6-Mercaptopurine in Rats
Welcome to the technical support center for researchers dedicated to enhancing the oral bioavailability of 6-mercaptopurine (6-MP) in rat models. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your experiments.
Q1: My 6-MP-loaded nanoparticles show low encapsulation efficiency. What are the likely causes and solutions?
A: Low encapsulation efficiency is a common issue. Consider the following troubleshooting steps:
-
Drug Solubility: 6-MP has poor water solubility. Ensure that during the encapsulation process, the drug remains dissolved in the organic phase and does not prematurely precipitate. You might need to optimize the solvent system.
-
Emulsion Stability: The stability of the initial emulsion (water-in-oil for double emulsion methods) is critical. Insufficient homogenization speed or time, or an inappropriate surfactant concentration, can lead to poor encapsulation.
-
Solvent Evaporation Rate: A very rapid evaporation of the organic solvent can cause the drug to be expelled from the forming nanoparticles. Try reducing the evaporation rate by lowering the temperature or reducing the stirring speed during this step.
-
Polymer Concentration: The concentration of the polymer (e.g., PLGA) can affect nanoparticle formation and drug loading. Experiment with different polymer-to-drug ratios.
Q2: I'm observing high variability in the pharmacokinetic data between individual rats. How can I reduce this?
A: In vivo studies inherently have variability. To minimize it:
-
Fasting: Ensure all rats are fasted overnight (with free access to water) before oral administration of the formulation. Food in the GI tract can significantly and variably affect drug absorption.
-
Dosing Technique: Use precise oral gavage techniques to ensure the full dose is administered to the stomach and not regurgitated. The volume and vehicle should be consistent across all animals.
-
Animal Strain, Age, and Health: Use rats from the same supplier, of the same strain (e.g., Sprague-Dawley), age, and weight range. Ensure animals are healthy and properly acclimatized before the experiment.
-
Blood Sampling: Standardize the blood collection times and techniques. Hemolysis of blood samples can interfere with analysis and should be avoided.
Q3: When using PLGA nanoparticles, I see a high initial burst release of 6-MP in my in vitro dissolution studies. How can this be controlled?
A: A high burst release is often due to the drug adsorbed on the nanoparticle surface.
-
Washing Step: After nanoparticle preparation, include a thorough washing step (e.g., centrifugation and resuspension in distilled water) to remove any unencapsulated or surface-adsorbed drug.
-
Polymer Properties: The molecular weight and copolymer ratio (lactide:glycolide) of PLGA can influence the drug release profile. A higher molecular weight or a higher lactide content generally leads to a slower release rate.
-
Formulation Method: The double-emulsion solvent evaporation method is commonly used for encapsulating hydrophilic drugs like 6-MP and can help reduce burst release compared to single-emulsion methods.[1]
Q4: Can I co-administer allopurinol (B61711) with 6-MP in my rat study to increase bioavailability? What should I be cautious about?
A: Yes, co-administration with allopurinol is a known strategy. Allopurinol inhibits xanthine (B1682287) oxidase, the enzyme responsible for the first-pass metabolism of 6-MP.[2] This increases the amount of 6-MP that reaches systemic circulation.
-
Critical Caution: This interaction significantly potentiates 6-MP's effects and can lead to severe toxicity, particularly bone marrow suppression.[2][3] When co-administering allopurinol, the dose of 6-MP must be substantially reduced—often to 1/4 or 1/3 of the usual dose.[2] Always perform a dose-ranging study and closely monitor the animals for signs of toxicity.
Q5: What is the proposed mechanism for how nanomedicines enhance 6-MP oral bioavailability?
A: Nanomedicines, such as those made from PLGA, improve 6-MP bioavailability through multiple pathways:
-
Increased Solubility: Encapsulating the poorly soluble 6-MP in a nanoparticle formulation can improve its dissolution in the gastrointestinal fluid.[4]
-
Protection from Degradation: The nanoparticle matrix protects the drug from the harsh environment of the stomach and enzymatic degradation in the intestine.
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Enhanced Absorption: Nanoparticles can be taken up by M cells in the Peyer's patches of the intestine, leading to lymphatic transport and bypassing the first-pass metabolism in the liver.[1][5][6]
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Paracellular Transport: Some nanoparticle formulations can transiently open the tight junctions between intestinal epithelial cells, allowing the drug to pass through.[7][8]
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Transporter Interaction: Studies suggest that PLGA nanomedicines may interact with efflux transporters like Multidrug Resistance-Associated Protein 4 (MRP4), reducing the pumping of 6-MP back into the intestinal lumen.[5][7]
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies in rats, comparing different 6-MP formulations.
Table 1: Pharmacokinetics of 6-MP-Loaded PLGA Nanoparticles (6-MPNs) vs. 6-MP Suspensions (6-MPCs) in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (μg/L·h) | Reference |
| Study A | |||||
| 6-MPCs | 15.75 | 44.03 | 1.50 ± 0.56 | 70.31 ± 18.24 | [5] |
| 6-MPNs | 15.75 | 128.10 | 0.81 ± 0.53 | 147.3 ± 42.89 | [5] |
| Study B | |||||
| 6-MPCs | 15.75 | 202.90 ± 94.29 | ~1.0 | 381.00 ± 71.20 | [4] |
| 6-MPNs | 15.75 | 478.05 ± 233.00 | 0.5 | 558.70 ± 110.80 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of 6-MP-Loaded PLGA Nanoparticles (6-MPNs)
This protocol is based on the double-emulsion solvent evaporation method.[1][9]
Materials:
-
This compound (6-MP)
-
Poly(lactide-co-glycolide) (PLGA)
-
Poly(vinyl alcohol) (PVA)
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Deionized water
Procedure:
-
Prepare Aqueous Phase (W1): Dissolve 6-MP in deionized water to create the internal aqueous phase.
-
Prepare Oil Phase (O): Dissolve PLGA in dichloromethane (DCM).
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Form Primary Emulsion (W1/O): Add the W1 phase to the oil phase. Emulsify using a high-speed homogenizer or probe sonicator on an ice bath to form a stable water-in-oil emulsion.
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Prepare External Aqueous Phase (W2): Prepare an aqueous solution of PVA (e.g., 2-5% w/v).
-
Form Double Emulsion (W1/O/W2): Add the primary W1/O emulsion to the external W2 phase and immediately homogenize or sonicate to form the final double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a larger beaker and stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation.
-
Discard the supernatant.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization and Storage: Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry (lyophilize) to obtain a dry powder. Store the lyophilized nanoparticles at -20°C.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a 6-MP formulation.[1][4]
Animals:
-
Male Sprague-Dawley rats (200-250 g).
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Acclimatize animals for at least one week before the experiment.
Procedure:
-
Pre-study Preparation:
-
Divide rats randomly into groups (e.g., Control Group receiving 6-MP suspension, Test Group receiving new formulation). A typical group size is 6-8 rats.[1]
-
Fast the rats for 12 hours overnight with free access to water.
-
-
Formulation Preparation:
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For the control group, prepare a suspension of 6-MP in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
For the test group, reconstitute the lyophilized nanoparticles in deionized water to the desired concentration.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 0.1-0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[4]
-
Collect samples into heparinized tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 5000 rpm for 10 min at 4°C) to separate the plasma.[1]
-
Transfer the plasma supernatant to a clean tube.
-
-
Sample Processing and Analysis:
-
To precipitate proteins, add a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma samples, vortex, and centrifuge at high speed (e.g., 16,000 g for 10 min).[5]
-
Analyze the concentration of 6-MP in the resulting supernatant using a validated analytical method, such as HPLC-MS/MS.[5]
-
-
Data Analysis:
-
Plot the mean plasma concentration of 6-MP versus time for each group.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for developing and evaluating a novel 6-MP oral formulation.
Proposed Mechanisms of Enhanced Absorption by Nanoparticles
Caption: Multiple pathways for enhanced 6-MP absorption via nanodelivery.
Allopurinol's Effect on 6-MP Metabolism
Caption: Allopurinol inhibits xanthine oxidase, increasing 6-MP's active form.
References
- 1. dovepress.com [dovepress.com]
- 2. drugs.com [drugs.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake and Transport Mechanism of this compound Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] Cellular Uptake and Transport Mechanism of this compound Nanomedicines for Enhanced Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 8. Cellular Uptake and Transport Mechanism of this compound Nanomedicines for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
6-Mercaptopurine vs. Azathioprine: A Comparative Guide for Immunosuppression Research
For researchers in immunology, autoimmune diseases, and transplantation, selecting the appropriate immunosuppressive agent is a critical decision. Among the established and widely used antimetabolites are 6-mercaptopurine (6-MP) and its prodrug, azathioprine (B366305) (AZA). This guide provides an objective comparison of their performance in a research context, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Executive Summary
Azathioprine is a prodrug that is rapidly converted in the body to its active metabolite, this compound.[1] Both compounds exert their immunosuppressive effects by interfering with the synthesis of purines, which are essential for the proliferation of rapidly dividing cells like lymphocytes.[2][3] While their clinical efficacy is often considered equivalent, preclinical and in vitro studies reveal nuances in their potency and metabolism that are important for research applications.[1] This guide synthesizes available data to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action and Metabolic Pathway
Azathioprine is non-enzymatically converted to this compound.[2] 6-MP then undergoes a complex metabolic process involving three key enzymatic pathways. The anabolic pathway, crucial for its immunosuppressive effect, is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leading to the formation of 6-thioguanine (B1684491) nucleotides (6-TGNs).[2] These active metabolites are incorporated into DNA and RNA, inducing cytotoxicity in proliferating lymphocytes.[2] Concurrently, 6-MP is catabolized by xanthine (B1682287) oxidase (XO) into the inactive metabolite 6-thiouric acid and by thiopurine S-methyltransferase (TPMT) into 6-methylmercaptopurine (B131649) (6-MMP), a metabolite sometimes associated with hepatotoxicity.[2] Genetic variations in TPMT activity can significantly impact the metabolic fate of 6-MP, influencing both efficacy and toxicity.[4]
References
In Vitro Efficacy of 6-Mercaptopurine vs. 6-Thioguanine: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparative analysis of the in vitro efficacy of two pivotal thiopurine antimetabolites, 6-mercaptopurine (6-MP) and 6-thioguanine (B1684491) (6-TG). Both are foundational in the treatment of acute lymphoblastic leukemia and other malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their cytotoxic mechanisms, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound and 6-thioguanine are prodrugs that, upon intracellular activation, exert their cytotoxic effects primarily through incorporation into DNA and inhibition of de novo purine (B94841) synthesis.[1][2] In vitro studies consistently demonstrate that 6-thioguanine is a more potent cytotoxic agent than this compound, exhibiting lower IC50 values and requiring shorter exposure times to induce cell death in cancer cell lines.[3][4] This increased potency is largely attributed to its more direct metabolic conversion to active thioguanine nucleotides (TGNs).[4][5] While both drugs induce apoptosis and cell cycle arrest, 6-TG has been observed to elicit a more significant apoptotic response in some leukemia cell lines.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro cytotoxicity and cell cycle effects of 6-MP and 6-TG across various cancer cell lines.
Table 1: Comparative in Vitro Cytotoxicity (IC50)
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference |
| MOLT-4, CCRF-CEM, Wilson (Leukemia) | This compound | > 206 (median) | Not Specified | [3] |
| MOLT-4, CCRF-CEM, Wilson (Leukemia) | 6-Thioguanine | 20 (median) | Not Specified | [3] |
| MOLT-4 (Leukemia) | This compound | ~1.0 (threshold) | > 8 hours | [3] |
| MOLT-4 (Leukemia) | 6-Thioguanine | ~0.05 (threshold) | ~4 hours | [3] |
Table 2: Comparative Effects on Cell Cycle Distribution in A253 Cells (100 µM)
| Treatment (Time) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| 6-Thioguanine | [7] | ||||
| 24h | 3.5 | 50.1 | 38.9 | 7.5 | [7] |
| 48h | 8.9 | 35.6 | 45.1 | 10.4 | [7] |
| 72h | 15.2 | 25.8 | 48.7 | 10.3 | [7] |
| This compound | [7] | ||||
| 24h | 2.8 | 52.3 | 36.5 | 8.4 | [7] |
| 48h | 6.5 | 40.1 | 42.8 | 10.6 | [7] |
| 72h | 12.8 | 30.7 | 45.9 | 10.6 | [7] |
Note: A significant increase in apoptosis was observed in THP-1 and 697 leukemia cells following treatment with 6-TG but not 6-MP, as determined by the TUNEL assay.[6]
Signaling and Metabolic Pathways
The differential efficacy of 6-MP and 6-TG can be understood by examining their distinct metabolic activation pathways.
Caption: Metabolic activation pathways of 6-MP and 6-TG leading to cytotoxic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 6-MP and 6-TG by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of 6-MP and 6-TG in complete culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of 6-MP or 6-TG for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture and treat cells with 6-MP or 6-TG as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: General experimental workflow for the in vitro comparison of 6-MP and 6-TG.
References
- 1. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of action of 6-thioguanine, this compound, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]
- 3. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | The Inhibitory Effects of 6-Thioguanine and this compound on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]
Validating the Anti-Proliferative Effects of 6-Mercaptopurine on T-Lymphoblasts: A Comparative Guide
This guide provides a comprehensive analysis of the anti-proliferative effects of 6-mercaptopurine (6-MP) on T-lymphoblasts, offering a comparative perspective for researchers, scientists, and drug development professionals. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant signaling pathways and workflows.
Introduction to this compound and its Anti-Proliferative Role
This compound (6-MP) is a purine (B94841) analogue that functions as an antimetabolite, primarily used in the treatment of acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves interference with the de novo synthesis of purines, essential building blocks for DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells such as T-lymphoblasts.[2][3][4] Furthermore, its metabolites can be incorporated into nucleic acids, leading to DNA damage and apoptosis.[1][3][5] Recent studies have also elucidated its role in inducing metabolic stress in cancer cells, further contributing to its anti-proliferative effects.[1][6][7]
Comparative Analysis of Anti-Proliferative Effects
The efficacy of 6-MP in inhibiting T-lymphoblast proliferation has been quantified in various studies. A key study using the Jurkat T-lymphoblast cell line provides significant data on its impact on cell viability, apoptosis, and cell cycle progression.
| Treatment | Timepoint | Cell Viability (% of Control) | Apoptotic Cells (%) | Cells in Sub-G1 Phase (%) |
| Vehicle (Control) | 24h | 100% | ~5% | ~13% |
| 48h | 100% | ~10% | ~13% | |
| 72h | 100% | ~15% | 13% | |
| 50 µM this compound | 24h | ~90% | ~15% | ~18% |
| 48h | ~70%[1][6] | ~30%[1][6] | ~25% | |
| 72h | ~60% | ~40% | 34%[1][6] | |
| Mitomycin C (Positive Control) | - | - | - | - |
Table 1: Quantitative effects of 50 µM this compound on Jurkat T-lymphoblasts over time. Data is approximated from graphical representations in the cited source.[1][6]
While direct comparative data with other single-agent alternatives in the same study is limited, methotrexate (B535133) (MTX) is a frequently co-administered drug. Studies have shown a synergistic anti-proliferative effect when 6-MP is combined with MTX in malignant T-lymphoblasts.[8][9][10] This synergy is attributed to the complementary inhibition of purine de novo synthesis by both agents.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-proliferative effects of 6-MP on T-lymphoblasts.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Jurkat T-lymphoblasts are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL. They are then treated with the desired concentrations of 6-MP (e.g., 50 µM) or a vehicle control.
-
Incubation: The plates are incubated for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Proliferation Assay (CFSE Staining)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell divisions.
-
Cell Staining: Jurkat cells are washed and resuspended in PBS at a concentration of 1 x 10^7 cells/mL. CFSE is added to a final concentration of 5 µM, and the cells are incubated for 10 minutes at 37°C.
-
Quenching: The staining is stopped by adding 5 volumes of ice-cold culture medium and incubating on ice for 5 minutes.
-
Washing: Cells are washed three times with complete medium.
-
Treatment: CFSE-labeled cells are seeded and treated with 6-MP or a vehicle control as described for the MTT assay.
-
Flow Cytometry Analysis: At different time points, cells are harvested, washed, and analyzed by flow cytometry. The progressive halving of CFSE fluorescence intensity indicates cell division.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of the cell cycle distribution.
-
Cell Harvesting: Following treatment with 6-MP or vehicle, cells are harvested and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak (indicative of apoptotic cells), is determined.
Signaling Pathways and Experimental Workflow
This compound's Impact on T-Lymphoblast Metabolism
6-MP significantly impacts the metabolic pathways of T-lymphoblasts. It disrupts purine metabolism, leading to a depletion of intracellular ATP.[1][6][7] This energetic stress activates AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][6] The downstream effects include a reduction in the expression of crucial metabolic regulators like HIF-1α and Myc, ultimately leading to decreased glycolysis and glutaminolysis.[1][6]
Experimental Workflow for Assessing Anti-Proliferative Effects
The validation of a compound's anti-proliferative effects typically follows a structured workflow, starting from initial cell culture to detailed analysis of cellular responses.
Conclusion
This compound demonstrates significant anti-proliferative effects on T-lymphoblasts by inhibiting de novo purine synthesis, inducing cell cycle arrest and apoptosis, and causing profound metabolic stress. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further validating and comparing the efficacy of 6-MP and other potential anti-leukemic compounds. The intricate interplay between its impact on nucleotide metabolism and cellular signaling pathways underscores the multifaceted mechanism of this important chemotherapeutic agent.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ClinPGx [clinpgx.org]
- 3. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes energetic failure in proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-kinetics and biochemical pharmacology of methotrexate and this compound in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence-, time- and dose-dependent synergism of methotrexate and this compound in malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 6-Mercaptopurine's Mechanism of Action in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-mercaptopurine's (6-MP) performance and mechanism of action across different cell types, supported by experimental data. This compound is a cornerstone antimetabolite prodrug used in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases such as Crohn's disease.[1][2][3] Its efficacy relies on intracellular metabolic activation, and its cytotoxic effects can vary significantly between different cell lines and tumor types. Understanding these variations is critical for predicting therapeutic response and overcoming drug resistance.
General Mechanism of Action
6-MP is a purine (B94841) analogue that, in its prodrug form, is inactive.[4] Upon entering the cell, it undergoes a complex series of metabolic conversions to exert its cytotoxic effects. The primary mechanism involves its conversion into fraudulent nucleotides that disrupt DNA and RNA synthesis.[1][2][5]
Metabolic Activation and Cytotoxicity:
-
Anabolism (Activation): The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into its primary active metabolite, thioinosine monophosphate (TIMP).[6][7][8]
-
Inhibition of Purine Synthesis: TIMP and its methylated form, methylthioinosine monophosphate (MeTIMP), are potent inhibitors of de novo purine synthesis.[1][6] They block the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the rate-limiting step in this pathway, thereby depleting the cell of essential adenine (B156593) and guanine (B1146940) nucleotides.[3][6][8]
-
Nucleic Acid Incorporation: TIMP is further converted to other active metabolites, primarily 6-thioguanine (B1684491) nucleotides (TGNs).[7][8] These TGNs are incorporated into DNA and RNA during the S-phase of the cell cycle.[6][8] This incorporation leads to DNA strand breakage, faulty replication, and the induction of programmed cell death (apoptosis).[8]
Catabolism (Inactivation): A competing pathway involves the enzyme thiopurine S-methyltransferase (TPMT), which methylates 6-MP, shunting it towards inactive metabolites and reducing the formation of active TGNs.[7][9] Another enzyme, xanthine (B1682287) oxidase, also contributes to the catabolism of 6-MP into the inactive product, 6-thiouric acid.[6]
Comparative Cytotoxicity Across Cell Lines
The cytotoxic efficacy of 6-MP varies considerably among different cancer cell types. This differential sensitivity is a key component of cross-validation, demonstrating that the cellular context dictates the drug's impact. Below is a summary of 6-MP's cytotoxicity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), in various human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Treatment Duration | Key Observation | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 32.25 µM | Not Specified | High susceptibility compared to MCF-7. | [10][11] |
| MCF-7 | Mammary Adenocarcinoma | MTT Assay | >100 µM | Not Specified | Moderate toxicity/relative resistance. | [10][11] |
| Jurkat | T-cell Leukemia | Cytotoxicity | 0.36 µM | 48 hours | High sensitivity, typical for leukemia cells. | [8] |
| SUM149 | Triple-Negative Breast Cancer | Colony Formation | 4 µM | 21 days | Effective against metabolically adaptable cells. | [8][12] |
| SUM149 | Triple-Negative Breast Cancer | Cytotoxicity | 32 µM | 12 days | High dose required for >99% cell death. | [8][12] |
| K562 (Parental) | Chronic Myeloid Leukemia | Drug Sensitivity | Not specified | Not specified | Sensitive parental line. | [13] |
| K562-MP5 (Resistant) | Chronic Myeloid Leukemia | Drug Sensitivity | 339-fold higher than parental | Not specified | Demonstrates profound acquired resistance. | [13] |
| Lymphocytes (PBMC) | Normal Blood Cells | MTT Assay | ~6.6 µM (1 µg/mL) | 3 days | Shows clear growth inhibition. | [8][14] |
Note: IC50 values can vary based on the specific assay conditions and treatment duration.
The data clearly indicates that leukemic cells (Jurkat) are exceptionally sensitive to 6-MP, which aligns with its clinical use.[8] In contrast, solid tumor cell lines like MCF-7 breast cancer cells show significant resistance.[10][11] Notably, liver cancer cells (HepG2) demonstrate higher susceptibility than breast cancer cells, suggesting potential utility in other cancer types.[10][11]
Cross-Validation and Mechanisms of Resistance
The variability in 6-MP's effectiveness is often due to the emergence of resistance. Cross-validating the drug's mechanism involves understanding why it fails in certain cellular contexts. Resistance is multifactorial and can arise from alterations at several points in the drug's action pathway.
-
Altered Drug Metabolism: A common resistance mechanism is the decreased activity of the activating enzyme HGPRT, which prevents the conversion of 6-MP into its active cytotoxic form.[7] Conversely, increased activity of the inactivating enzyme TPMT can shunt the drug towards inactive metabolites.[7]
-
Increased Drug Efflux: Some cancer cells can actively pump 6-MP out, reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1).[7][13] For example, a 6-MP resistant K562 cell line showed increased P-gp expression and enhanced drug efflux.[13]
-
Defects in Downstream Pathways: Once TGNs are incorporated into DNA, they trigger cell death via the DNA mismatch repair (MMR) system. Cells with defects or mutations in MMR pathway components can become tolerant to the DNA damage caused by TGNs, rendering the drug ineffective.[7]
-
Altered Nucleotide Metabolism: Mutations in enzymes like NT5C2, a cytosolic nucleotidase, can lead to increased dephosphorylation and inactivation of the active 6-MP metabolites, conferring resistance.[15]
Experimental Protocols
Validating the mechanism of 6-MP requires a suite of standard cell biology assays. The following are detailed methodologies for key experiments.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol determines the concentration of 6-MP that inhibits cell growth.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of 6-MP in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 6-MP dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 6-MP (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of 6-MP on cell cycle progression.
-
Cell Culture and Treatment: Seed cells and treat with 6-MP as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase is expected following 6-MP treatment.
Conclusion
The mechanism of action of this compound—centered on the inhibition of de novo purine synthesis and incorporation into nucleic acids—is well-established.[1][5][6] However, its therapeutic efficacy is not uniform across all cell types. Cross-validation studies reveal a wide range of cytotoxic responses, from high sensitivity in leukemic cells to marked resistance in some solid tumor lines.[8][10] This variability is primarily dictated by the specific cellular machinery of each cell type, including the expression levels of metabolic enzymes (HGPRT, TPMT), drug efflux pumps (P-glycoprotein), and the status of DNA repair pathways (MMR).[7][13] Therefore, a thorough understanding of these differential responses is crucial for optimizing 6-MP therapy and developing strategies to overcome resistance in non-responsive cancers.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. 6 Mercaptopurine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. psasir.upm.edu.my [psasir.upm.edu.my]
- 12. Evaluation of this compound in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up-regulation of P-glycoprotein confers acquired resistance to this compound in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Synergistic Antileukemic Effects of 6-Mercaptopurine and Methotrexate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of 6-mercaptopurine (6-MP) and methotrexate (B535133) (MTX) in leukemia cells. The combination of these two antimetabolites forms a cornerstone of maintenance therapy for acute lymphoblastic leukemia (ALL), and understanding their synergistic interaction is crucial for optimizing treatment strategies and developing novel therapeutic approaches. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular mechanisms.
I. Comparative Performance: Enhanced Cytotoxicity and Apoptosis
The synergy between this compound (6-MP) and methotrexate (MTX) results in a significant increase in cytotoxic and pro-apoptotic effects in leukemia cells compared to either agent alone. MTX enhances the activity of 6-MP through a well-defined biochemical mechanism. By inhibiting the de novo purine (B94841) synthesis pathway, MTX leads to an intracellular accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP). This increased availability of PRPP, a crucial substrate for the activation of 6-MP, facilitates its conversion to the cytotoxic thioguanine nucleotides (TGNs). These TGNs are then incorporated into DNA, leading to cell cycle arrest and apoptosis.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies on human malignant T-lymphoblasts (MOLT-4 cell line) and other leukemia cell lines, demonstrating the enhanced efficacy of the combination therapy.
Table 1: Comparative Cytotoxicity of 6-MP and MTX in Leukemia Cells
| Treatment | Cell Line | Concentration | Effect | Reference |
| This compound (6-MP) alone | Jurkat, CCRF-CEM, THP-1, KG-1a | Lowest-Significant Dose (LSD) | S-phase cell cycle arrest | |
| Methotrexate (MTX) alone | Jurkat, CCRF-CEM, THP-1, KG-1a | Lowest-Significant Dose (LSD) | S-phase cell cycle arrest | |
| MTX (0.02 µM) followed by 6-MP | MOLT-4 | 0.02 µM MTX | Incomplete inhibition of purine de novo synthesis, increased PRPP levels | |
| MTX (0.2 µM) followed by 6-MP | MOLT-4 | 0.2 µM MTX | Complete inhibition of purine de novo synthesis, significantly increased PRPP levels, enhanced 6-MP incorporation |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by 6-MP and MTX
| Treatment | Cell Line | Effect on Cell Cycle | Induction of Apoptosis (Caspase-3 Activity) | Reference |
| This compound (6-MP) alone | Jurkat, CCRF-CEM, THP-1, KG-1a | S-phase arrest | Increased caspase-3 activity | |
| Methotrexate (MTX) alone | Jurkat, CCRF-CEM, THP-1, KG-1a | S-phase arrest | Increased caspase-3 activity | |
| MTX (0.02 µM) | MOLT-4 | Accumulation of cells in early S-phase after 20 hours | Cytotoxicity becomes evident from 20 hours | |
| MTX (0.2 µM) | MOLT-4 | Complete cessation of cell cycle progression after 8 hours | Marked cytotoxicity |
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of 6-MP and MTX.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., MOLT-4, Jurkat, CCRF-CEM) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of 6-MP alone, MTX alone, or the combination of both drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined from the dose-response curves.
B. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed leukemia cells in 6-well plates and treat with 6-MP, MTX, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat leukemia cells with 6-MP, MTX, or the combination as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Visualizing the Synergistic Mechanism
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing drug synergy and the underlying signaling pathway of the 6-MP and MTX combination.
A Comparative Guide to the Cytotoxic Effects of 6-Mercaptopurine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the widely-used antimetabolite drug 6-mercaptopurine (6-MP) and its derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction
This compound (6-MP) is a purine (B94841) analogue that has been a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases for decades. Its therapeutic efficacy stems from its ability to disrupt DNA and RNA synthesis in rapidly dividing cells, ultimately leading to cytotoxicity.[1] As a prodrug, 6-MP requires intracellular metabolic activation to exert its effects.[1] The quest for enhanced therapeutic efficacy and reduced side effects has led to the development of various 6-MP derivatives. This guide compares the cytotoxic profiles of 6-MP and some of its derivatives, providing insights into their relative potencies and mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic potential of 6-MP and its derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
Below is a summary of the IC50 values for 6-MP and its derivatives in different human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (6-MP) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 32.25 | [2][3] |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | >100 | [2][3] | |
| HCT116 (Colorectal Carcinoma) | Not Specified | 16.1 (in a liposomal formulation F3) | [4] | |
| 6-Hydroxy-2-Mercaptopurine (6H2MP) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | >100 | [2] |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | >100 | [2] | |
| 2-amino-9-butyl-6-mercaptopurine (2A9B6-MP) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 64.51 | [2] |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | >100 | [2] | |
| Liposomal 6-MP (F1) | HepG2 (Hepatocellular Carcinoma) | Not Specified | 16.7 | [4] |
| HCT116 (Colorectal Carcinoma) | Not Specified | 16.1 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | Not Specified | 21.5 | [4] | |
| Liposomal 6-MP (F4) | HepG2 (Hepatocellular Carcinoma) | Not Specified | 33.9 | [4] |
| HCT116 (Colorectal Carcinoma) | Not Specified | 37.1 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | Not Specified | 41.9 | [4] |
Note: The provided data for liposomal formulations of 6-MP highlight how different delivery systems can influence cytotoxic activity.
Signaling Pathways
The cytotoxic effects of this compound and its derivatives are intricately linked to their metabolic activation and subsequent interference with cellular processes, primarily DNA synthesis, leading to cell cycle arrest and apoptosis.
Metabolic Activation of this compound
6-MP is a prodrug that must be converted into its active metabolites, the 6-thioguanine (B1684491) nucleotides (TGNs), to exert its cytotoxic effects. This metabolic conversion is a multi-step process involving several key enzymes. The balance between the anabolic (activating) and catabolic (inactivating) pathways is a critical determinant of both the efficacy and toxicity of 6-MP.
Caption: Metabolic pathway of this compound (6-MP).
The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) initiates the anabolic pathway by converting 6-MP to 6-thioinosine monophosphate (TIMP). Subsequent enzymatic reactions lead to the formation of TGNs, which are the primary mediators of 6-MP's cytotoxic activity. Conversely, 6-MP can be inactivated through catabolic pathways mediated by thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO).
This compound-Induced Apoptosis Pathway
The incorporation of TGNs into DNA leads to DNA damage, which triggers a p53-mediated apoptotic cascade. This intrinsic pathway of apoptosis is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.
References
Unveiling the Anti-Inflammatory Potential of 6-Mercaptopurine: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of 6-mercaptopurine (6-MP) against its analogs and highlights its mechanism of action. The experimental data presented is collated from various studies to offer a comprehensive overview for researchers in inflammation and drug development.
Executive Summary
This compound, a well-established immunosuppressive drug, demonstrates significant anti-inflammatory effects in vitro. Its primary mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. Experimental evidence showcases its ability to suppress the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This guide delves into the quantitative data from these studies, details the experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Comparative In Vitro Anti-Inflammatory Activity
The anti-inflammatory efficacy of 6-MP and its analogs has been quantified in various in vitro models. The following tables summarize the key findings, focusing on the half-maximal inhibitory concentration (IC50) for nitric oxide production and the observed effects on pro-inflammatory cytokine secretion.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1][2]
| Compound | IC50 (µM) for NO Inhibition |
| 6-Thioguanine (B1684491) (6-TG) | 10.73 |
| 6-Hydroxy-2-mercaptopurine (6H2MP) | 13.31 |
Lower IC50 values indicate greater potency.
Table 2: Qualitative Suppression of Pro-Inflammatory Mediators
| Compound | Cell Line | Inducing Agent | Suppressed Mediators | Reference |
| This compound (6-MP) | NCI-H292, MLE-12 | TNFα, PMA | RANTES, IL-6, IL-12, TNFα | [3] |
| 6-Thioguanine (6-TG) | HIG-82 | PMA | NO, PGE2, TNF-α, IL-1β, IL-6 | [1][2] |
| 6-Hydroxy-2-mercaptopurine (6H2MP) | HIG-82 | PMA | NO, PGE2, TNF-α, IL-1β, IL-6 | [1][2] |
It is important to note that direct head-to-head in vitro studies comparing 6-MP with other classes of anti-inflammatory drugs like methotrexate (B535133) and corticosteroids under the same experimental conditions are limited in the reviewed literature. One study on methotrexate showed a modest inhibitory effect on the secretion of IL-17, IL-6, IL-1β, IFN-γ, and IL-10 in a co-culture model of synoviocytes and immune cells[4]. However, a direct quantitative comparison with 6-MP from this study is not possible.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In vitro studies have demonstrated that 6-MP inhibits the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By preventing the phosphorylation and subsequent degradation of IκBα, 6-MP effectively blocks the nuclear translocation of NF-κB, thereby preventing the expression of inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited in vitro studies.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7: Murine macrophage cell line, commonly used to study inflammation.
-
HIG-82: Rabbit synovial fibroblast cell line, relevant for rheumatoid arthritis studies.[1][2]
-
NCI-H292: Human pulmonary mucoepidermoid carcinoma cell line, used for airway inflammation studies.[3]
-
MLE-12: Mouse lung epithelial cell line.[3]
-
-
Inflammatory Stimuli:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, used to induce a strong inflammatory response in macrophages.
-
Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C, used to induce inflammation.
-
Tumor Necrosis Factor-alpha (TNFα): A pro-inflammatory cytokine used to stimulate inflammatory signaling pathways.[3]
-
-
Drug Treatment: Cells were typically pre-treated with varying concentrations of this compound or its analogs for a specified period before the addition of the inflammatory stimulus.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Culture supernatants from treated and stimulated cells are collected.
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
Culture supernatants are added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the captured cytokine.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The absorbance is measured, and the cytokine concentration is determined from a standard curve.[1][2]
-
Western Blot for NF-κB Pathway Analysis
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of IκBα.
-
A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the level of IκBα phosphorylation.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro anti-inflammatory properties of this compound.
Caption: Workflow for in vitro evaluation of 6-MP's anti-inflammatory effects.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of this compound, primarily mediated through the inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a range of key inflammatory mediators highlights its therapeutic potential. The comparative data with its analogs, 6-thioguanine and 6-hydroxy-2-mercaptopurine, provides valuable insights into structure-activity relationships. However, there is a clear need for further direct, head-to-head in vitro comparative studies against other major classes of anti-inflammatory drugs to better position 6-MP within the therapeutic landscape. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating novel anti-inflammatory agents and their mechanisms of action.
References
- 1. oaji.net [oaji.net]
- 2. In vitro Anti-inflammatory Evaluation of 6-Thioguanine and 6-Hydroxy-2-Mercaptopurine as A Potential Treatment for Rheumatoid Arthritis | Nordin | The Indonesian Biomedical Journal [inabj.org]
- 3. This compound reduces cytokine and Muc5ac expression involving inhibition of NFκB activation in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
Co-administration of Allopurinol with 6-Mercaptopurine: A Preclinical Comparative Analysis
A comprehensive review of preclinical data on the synergistic and toxicity-mitigating effects of combining allopurinol (B61711) with the thiopurine analog 6-mercaptopurine (6-MP). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of 6-MP monotherapy versus its combination with allopurinol, supported by quantitative data from preclinical models, in-depth experimental protocols, and illustrative pathway and workflow diagrams.
The co-administration of allopurinol, a xanthine (B1682287) oxidase inhibitor, with the chemotherapeutic agent this compound (6-MP) has been investigated as a strategy to modulate 6-MP's metabolic fate, thereby enhancing its therapeutic efficacy and mitigating associated toxicities. Preclinical studies in various models have elucidated the mechanisms underlying this drug-drug interaction and provided a rationale for its clinical application, particularly in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). This guide synthesizes the key findings from these preclinical investigations.
Modulation of this compound Metabolism by Allopurinol
This compound is a prodrug that requires intracellular conversion to its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs), to exert its cytotoxic effects. However, 6-MP is also subject to catabolism by xanthine oxidase (XO) to the inactive metabolite 6-thiouric acid, and methylation by thiopurine methyltransferase (TPMT) to 6-methylmercaptopurine (B131649) (6-MMP), a metabolite associated with hepatotoxicity.[1][2][3]
Allopurinol inhibits xanthine oxidase, thereby shunting the metabolism of 6-MP away from the production of 6-thiouric acid.[3][4][5] This leads to an increased intracellular concentration of 6-MP, which is then preferentially metabolized towards the formation of the therapeutically active 6-TGNs.[1][2] Concurrently, this metabolic shift often results in a decrease in the formation of the hepatotoxic 6-MMP.[1][6][7]
Pharmacokinetic Profile: Enhanced Bioavailability of 6-MP
Preclinical studies in rabbit models have demonstrated a significant alteration in the pharmacokinetic profile of orally administered 6-MP when co-administered with allopurinol. The inhibition of first-pass metabolism of 6-MP by allopurinol in the liver and intestine leads to a substantial increase in its systemic bioavailability.[8]
| Pharmacokinetic Parameter | 6-MP Alone | 6-MP with Allopurinol | Fold Change | Preclinical Model |
| Peak Plasma Concentration (Cmax) | 0.74 µM | 3.7 µM | ~5-fold increase | Human[8] |
| 0.54 µM | 2.1 µM | ~4-fold increase | Rhesus Monkey[8] | |
| Area Under the Curve (AUC) | 142 µM/min | 716 µM/min | ~5-fold increase | Human[8] |
| 121 µM/min | 391 µM/min | ~3-fold increase | Rhesus Monkey[8] | |
| - | - | ~2-fold increase | Rabbit[9] | |
| Half-life (t1/2) | - | - | ~2-fold increase | Rabbit[9] |
| Total Body Clearance | - | - | ~2-fold decrease | Rabbit[9] |
| Elimination Rate Constant | - | - | ~3-fold decrease | Rabbit[9] |
Table 1: Comparative Pharmacokinetics of 6-MP with and without Allopurinol.
It is crucial to note that allopurinol pretreatment did not affect the kinetics of intravenously administered 6-MP, underscoring its role in inhibiting first-pass metabolism.[8][10]
Efficacy and Toxicity in Preclinical Models
Patient-derived xenograft (PDX) models of acute lymphoblastic leukemia have provided valuable insights into the therapeutic consequences of combining allopurinol with 6-MP. These studies have shown that the combination therapy, even with a reduced dose of 6-MP, can achieve comparable or improved efficacy while mitigating toxicity.
| Outcome Measure | 6-MP Monotherapy (Full Dose) | 6-MP with Allopurinol (Reduced 6-MP Dose) | Preclinical Model |
| Event-Free Survival | - | Significantly improved | Pediatric ALL PDX Models[4][11] |
| DNA-incorporated Thioguanine (DNA-TG) in Bone Marrow | 131 fmol/µg DNA | 444 fmol/µg DNA (3.4-fold increase) | Pediatric ALL PDX Models[4] |
| Hepatotoxicity (ALT levels) | Elevated | Significantly reduced | Pediatric ALL PDX Models[4][5][11] |
| Myelosuppression | - | Increased risk, necessitating 6-MP dose reduction | General observation[1][10] |
Table 2: Efficacy and Toxicity Comparison in Patient-Derived Xenograft Models.
The significant increase in the incorporation of active thioguanine into DNA in the bone marrow of PDX models treated with the combination therapy provides a mechanistic basis for the observed anti-leukemic efficacy.[4]
Experimental Protocols
Rabbit Pharmacokinetic Study
-
Animal Model: Male rabbits were used to study the pharmacokinetics of 6-MP.
-
Drug Administration: 6-MP was administered intravenously at two dosage levels (2.5 and 20 mg/kg), both alone and in combination with allopurinol.[9]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of 6-MP and its metabolite, 6-thiouric acid, were determined using high-performance liquid chromatography (HPLC).[9]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters such as half-life, area under the curve, total body clearance, and elimination rate constant.[9]
Patient-Derived Xenograft (PDX) Model for ALL
-
Model Establishment: Patient-derived xenograft models were established from pediatric acute lymphoblastic leukemia patient samples.[4][5]
-
Treatment Groups: Mice were randomized into different treatment groups, including 6-MP monotherapy and combination therapy with a reduced dose of 6-MP and allopurinol.[4][5]
-
Outcome Evaluation:
-
Survival Analysis: The lifespan of the mice in each treatment group was monitored to assess the efficacy of the therapies.[4][11]
-
Metabolite Analysis: Levels of 6-MP metabolites, including 6-thiouric acid, 6-methylmercaptopurine, and DNA-incorporated thioguanine (DNA-TG), were measured in red blood cells, bone marrow, and spleen.[4][11]
-
Toxicity Assessment: Hepatotoxicity was evaluated by measuring alanine (B10760859) transaminase (ALT) levels.[4][11] Myelosuppression was monitored through regular blood counts.[4]
-
Conclusion
Preclinical evidence from rabbit and patient-derived xenograft models strongly supports the co-administration of allopurinol with this compound as a promising therapeutic strategy. Allopurinol effectively modulates the pharmacokinetics and metabolism of 6-MP, leading to increased levels of the active 6-thioguanine nucleotides and decreased levels of the hepatotoxic 6-methylmercaptopurine. This metabolic shift translates to comparable or enhanced anti-leukemic efficacy with reduced hepatotoxicity, although it necessitates careful monitoring and dose adjustment of 6-MP to manage the increased risk of myelosuppression. These preclinical findings have provided a solid foundation for the successful clinical implementation of this combination therapy in pediatric ALL and other relevant diseases.
References
- 1. Use of allopurinol with low-dose this compound in inflammatory bowel disease to achieve optimal active metabolite levels: A review of four cases and the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Allopurinol to Mitigate this compound Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. Results from patient-derived xenograft models support co-administration of allopurinol and this compound to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of allopurinol on this compound metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of allopurinol on this compound metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study | Haematologica [haematologica.org]
- 8. Inhibition of first-pass metabolism in cancer chemotherapy: interaction of this compound and allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of allopurinol on the pharmacokinetics of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Battle in Preclinical ALL Models: 6-Mercaptopurine vs. 6-Thioguanine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 6-mercaptopurine (6-MP) and 6-thioguanine (B1684491) (6-TG) in preclinical models of Acute Lymphoblastic Leukemia (ALL). By consolidating experimental data, this guide aims to inform future research and therapeutic development in ALL.
This analysis delves into the cytotoxic profiles of these two critical thiopurine antimetabolites, examining their mechanisms of action, metabolic pathways, and efficacy in both in vitro and in vivo settings. While both drugs are foundational in ALL therapy, preclinical evidence suggests significant differences in their potency and metabolic activation, with 6-thioguanine demonstrating a more direct and potent cytotoxic effect in various ALL models.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (6-MP) | 6-Thioguanine (6-TG) | Key Findings |
| Mechanism of Action | Prodrug converted to thioguanine nucleotides (TGNs); also inhibits de novo purine (B94841) synthesis via its metabolite, methyl-thioinosine monophosphate (meTIMP).[1][2][3] | Prodrug more directly converted to TGNs, which are incorporated into DNA and RNA, leading to cytotoxicity.[1][2] | 6-TG has a more direct conversion to the active cytotoxic TGNs.[1][2] |
| In Vitro Cytotoxicity (IC50) | Median IC50: >206 µM in patient-derived ALL cells.[4] | Median IC50: 20 µM in patient-derived ALL cells.[4] | 6-TG is approximately 10-fold more potent than 6-MP in ALL cell lines.[2][4] |
| Cytotoxicity Threshold | ~1 µM in human leukemic cell lines.[4] | ~0.05 µM in human leukemic cell lines.[4] | 6-TG exhibits cytotoxicity at significantly lower concentrations.[4] |
| Time to Cytotoxicity | Requires >8 hours of exposure for cytotoxic effects.[4] | Cytotoxic effects observed with exposures as short as 4 hours.[4] | 6-TG induces cytotoxicity more rapidly than 6-MP.[4] |
Delving into the Mechanisms: Metabolic Pathways and Cellular Fate
The differential efficacy of 6-MP and 6-TG can be largely attributed to their distinct metabolic pathways. Both are prodrugs that require intracellular activation to exert their cytotoxic effects. However, the conversion of 6-TG to the active thioguanine nucleotides (TGNs) is more direct than that of 6-MP.[1][2]
This compound is metabolized through three competing pathways. A portion is converted to TGNs, the primary mediators of its anti-leukemic activity. Another portion is methylated by thiopurine methyltransferase (TPMT) to form methyl-mercaptopurine (meMP), which can lead to hepatotoxicity. A third pathway involves oxidation by xanthine (B1682287) oxidase. A key metabolite of 6-MP, methyl-thioinosine monophosphate (meTIMP), is a potent inhibitor of de novo purine synthesis, contributing to its overall cytotoxic effect.[1][3]
6-Thioguanine, on the other hand, is more efficiently converted to TGNs by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These TGNs are then incorporated into DNA and RNA, leading to strand breaks, replication errors, and ultimately, apoptosis.[5]
Experimental Protocols: A Closer Look at the Methodology
The following are detailed methodologies for key experiments cited in the comparison of this compound and 6-thioguanine.
In Vitro Cytotoxicity Assays
Objective: To determine and compare the cytotoxic effects of 6-MP and 6-TG on ALL cell lines.
Cell Lines:
-
Human T-cell ALL lines: MOLT-4, CCRF-CEM
-
Human B-cell ALL line: Wilson
-
Patient-derived lymphoblasts from children with ALL
Methodology:
-
Cell Culture: Cells were cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Stock solutions of 6-MP and 6-TG were prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.
-
Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of 6-MP or 6-TG. Control wells received vehicle only.
-
Incubation: Plates were incubated for a specified period (e.g., 24, 48, or 72 hours). For time-course experiments, cells were exposed to the drugs for varying durations (e.g., 4, 8, 12, 24 hours).
-
Viability Assessment: Cell viability was determined using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by trypan blue exclusion.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by 6-MP and 6-TG in ALL cells.
Methodology:
-
Cell Treatment: ALL cells were treated with 6-MP, 6-TG, or vehicle control for a predetermined time.
-
Cell Harvesting: Both adherent and suspension cells were collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group was quantified and compared.
In Vivo Efficacy Studies (Xenograft Models)
While direct head-to-head in vivo comparisons in ALL models are limited in the available literature, a general methodology for such a study is outlined below.
Objective: To evaluate and compare the anti-leukemic efficacy of 6-MP and 6-TG in an in vivo setting.
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human cells.
Methodology:
-
Cell Implantation: Human ALL cells (either from cell lines or patient-derived xenografts) are injected intravenously or intraperitoneally into the mice.
-
Engraftment Confirmation: Successful engraftment of leukemia is confirmed by monitoring for signs of disease (e.g., weight loss, hind-limb paralysis) and/or by detecting human leukemic cells in the peripheral blood or bone marrow via flow cytometry (e.g., staining for human CD45).
-
Treatment: Once engraftment is established, mice are randomized into treatment groups: vehicle control, 6-MP, and 6-TG. Drugs are administered orally or intraperitoneally at predetermined doses and schedules.
-
Monitoring: Mice are monitored for tumor burden (e.g., bioluminescence imaging if using luciferase-expressing cells, or serial analysis of peripheral blood for human CD45+ cells), body weight, and signs of toxicity.
-
Endpoint: The primary endpoint is typically overall survival. Secondary endpoints may include event-free survival and tumor burden at the end of the study.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test. Tumor burden between groups is compared using appropriate statistical tests.
Concluding Remarks
The preclinical data strongly suggests that 6-thioguanine is a more potent and rapidly acting cytotoxic agent against ALL cells in vitro compared to this compound. This is largely attributed to its more direct metabolic conversion to active thioguanine nucleotides. While clinical trials have shown mixed results regarding the superiority of one drug over the other in terms of event-free survival, often due to toxicity considerations with 6-TG, the preclinical evidence underscores the potential therapeutic advantages of 6-thioguanine. Further preclinical in vivo studies directly comparing the two agents in various ALL subtypes are warranted to better delineate their therapeutic windows and to explore strategies to mitigate the toxicity of 6-TG while harnessing its potent anti-leukemic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Oral this compound versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tioguanine | CancerIndex [cancerindex.org]
- 5. Pharmacokinetics and metabolism of thiopurines in children with acute lymphoblastic leukemia receiving 6-thioguanine versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 6-Mercaptopurine's Impact on Chemokine Expression: A Comparative Guide
For researchers and drug development professionals navigating the complexities of immunomodulatory therapies, understanding the nuanced effects of drugs on cellular signaling is paramount. This guide provides a comparative analysis of 6-mercaptopurine (6-MP) and other common treatments for inflammatory bowel disease (IBD) on chemokine expression profiles, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternatives
This compound, a well-established thiopurine antimetabolite, exerts its immunosuppressive effects by interfering with purine (B94841) metabolism, thereby inhibiting the proliferation of immune cells.[1][2] Its impact on chemokine expression, crucial mediators of inflammatory cell recruitment, is a key aspect of its mechanism. This guide compares the performance of 6-MP with its prodrug azathioprine, the aminosalicylate mesalazine, and the biologic agent infliximab (B1170848).
| Drug Class | Drug | Mechanism of Action | Effect on Chemokine Expression |
| Thiopurine | This compound (6-MP) | Purine antagonist, inhibits DNA and RNA synthesis.[1][2] | In epithelial cells, 6-MP has been shown to inhibit the expression of CCL2 and interleukin-8 (CXCL8).[3] A study on the enteric nervous system showed that 6-MP has a limited impact on inflammation-induced expression of several CXCL chemokines, with a notable partial inhibition of Cxcl5 protein secretion.[4] |
| Thiopurine | Azathioprine | Prodrug of this compound; converted to 6-MP in the body.[5][6] | As a prodrug of 6-MP, its effects on chemokine expression are expected to be similar. It is known to suppress the immune system by inhibiting purine synthesis.[7][8] |
| Aminosalicylate | Mesalazine (5-ASA) | The exact mechanism is not fully understood but is thought to involve inhibition of the cyclooxygenase and lipoxygenase pathways, reducing the production of prostaglandins (B1171923) and leukotrienes.[9][10] | A transcriptomic analysis in a murine colitis model showed that mesalazine downregulates the expression of several chemokines, including CXCL1, CXCL2, CXCL5, and CXCL9.[11] |
| Biologic (anti-TNF) | Infliximab | A monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[12][13][14] | Infliximab treatment has been shown to normalize the levels of most chemokines and their receptors in the colon tissue of IBD patients.[15] Specifically, a significant decrease in CXCL10 levels has been observed in patients with rheumatoid arthritis following infliximab therapy.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies evaluating the impact of these drugs on chemokine expression.
This compound: Evaluation in Primary Cultures of Enteric Nervous System[4]
-
Cell Culture: Primary cultures of the enteric nervous system (ENS) were established from the myenteric plexus of neonatal rats.
-
Treatment: ENS primary cultures were pre-incubated with this compound (10 or 50 µM) for 2 hours before being stimulated with lipopolysaccharide (LPS; 10 ng/mL) for 6 hours (for RNA analysis) or 24 hours (for protein analysis).
-
Chemokine Expression Analysis:
-
RNA isolation and quantitative real-time PCR (qRT-PCR): Total RNA was extracted, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of target chemokines (Cxcl1, Cxcl2, Cxcl5, Cxcl9, and Cxcl10).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from the cell cultures were collected to quantify the protein concentration of secreted chemokines (e.g., Cxcl5).
-
Mesalazine: Transcriptomic Analysis in a Murine Colitis Model[12]
-
Animal Model: Colitis was induced in mice using dextran (B179266) sulfate (B86663) sodium (DSS).
-
Treatment: Mice with DSS-induced colitis were treated with mesalazine.
-
Chemokine Expression Analysis:
-
RNA Sequencing (RNA-Seq): Total RNA was extracted from the colon tissue of the mice. RNA-Seq was performed to obtain a comprehensive transcriptomic profile.
-
Bioinformatic Analysis: Differentially expressed genes between the mesalazine-treated and untreated colitis groups were identified. Gene ontology and pathway analysis were used to determine the biological processes affected by mesalazine, including the expression of various chemokines.
-
Infliximab: Analysis of Chemokine Levels in Patients[17][18]
-
Patient Cohort: Patients with active inflammatory bowel disease or rheumatoid arthritis were enrolled in the studies.
-
Treatment: Patients received intravenous infusions of infliximab.
-
Chemokine Expression Analysis:
-
Biopsy and Immunohistochemistry: Colon tissue biopsies were taken from IBD patients before and after infliximab treatment. Immunohistochemical staining was used to assess the presence of various chemokines and their receptors in the tissue.[15]
-
Blood Sampling and ELISA: Blood samples were collected from rheumatoid arthritis patients before and after infliximab treatment. Serum levels of chemokines, such as CXCL10, were measured using ELISA.[16]
-
Visualizing the Pathways
To better understand the logical flow of these experimental evaluations, the following diagram illustrates a generalized workflow for assessing the impact of a drug on chemokine expression.
Caption: A generalized workflow for studying drug effects on chemokine expression.
The following diagram illustrates the simplified signaling pathway leading to chemokine production and the points of intervention for the discussed drugs.
Caption: Drug intervention points in the chemokine production pathway.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. This compound: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. This compound reduces macrophage activation and gut epithelium proliferation through inhibition of GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limited Impact of this compound on Inflammation-Induced Chemokines Expression Profile in Primary Cultures of Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drmattwjohnson.com [drmattwjohnson.com]
- 7. differencebetween.com [differencebetween.com]
- 8. Azathioprine - Wikipedia [en.wikipedia.org]
- 9. Mesalazine - Wikipedia [en.wikipedia.org]
- 10. Mesalamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer | MDPI [mdpi.com]
- 12. Infliximab - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. news-medical.net [news-medical.net]
- 15. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in chemokines and their receptors in blood during treatment with the TNF inhibitor infliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Mercaptopurine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of 6-Mercaptopurine (6-MP), a potent cytotoxic and antineoplastic agent, are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of 6-MP waste in a laboratory setting, adhering to regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. As a hazardous drug, personal protective equipment (PPE) is mandatory. This includes, but is not limited to, double gloving with chemotherapy-rated gloves, a disposable gown, and eye and face protection. All handling of 6-MP, including weighing and dilutions, should be performed in a designated containment device, such as a biological safety cabinet or a compounding aseptic containment isolator, to prevent aerosolization and exposure.
Step-by-Step Disposal Procedures
The universally recommended and regulated method for the disposal of this compound and all materials contaminated with it is incineration by a licensed hazardous waste management facility. Chemical deactivation methods are not standardized for routine laboratory use and may produce hazardous byproducts.
Waste Segregation at the Point of Generation
Proper segregation is the first and most critical step in the disposal process. Immediately after use, all 6-MP contaminated items must be segregated from other waste streams.
Table 1: Classification and Segregation of this compound Waste
| Waste Type | Description | Disposal Container |
| Bulk 6-MP Waste | Unused or expired 6-MP, partially empty vials, grossly contaminated PPE, and materials used to clean up spills. This is defined as waste containing more than 3% of the original drug weight. | Black hazardous waste container, clearly labeled "Hazardous - Cytotoxic Waste" and "Incinerate Only." |
| Trace 6-MP Waste | Items with residual contamination, such as empty vials, syringes, needles, gloves, gowns, and labware that are not "RCRA empty" (less than 3% of the original drug weight remains). | Yellow chemotherapy waste container, clearly labeled "Chemotherapy Waste" and "Incinerate Only." |
| Sharps Waste | Needles, scalpels, and other sharp instruments contaminated with 6-MP. | Yellow puncture-resistant sharps container specifically designated for chemotherapy waste. |
Container Management
All waste containers must be leak-proof, have a secure lid, and be clearly labeled. Containers should be kept closed when not in use and should not be overfilled.
Spill Management
In the event of a 6-MP spill, the area should be immediately secured. Personnel cleaning the spill must wear appropriate PPE.
-
Containment: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Cleanup: Use dry cleanup procedures. Avoid creating dust. For liquid spills, use absorbent materials. For solid spills, gently scoop the material.
-
Decontamination: Clean the area with a detergent solution followed by a suitable disinfectant.
-
Disposal: All materials used for cleanup, including PPE, must be disposed of as bulk 6-MP waste in a black hazardous waste container.
Final Disposal
Once waste containers are full, they should be securely sealed and stored in a designated, secure area away from general laboratory traffic. Arrange for pickup by a licensed hazardous waste disposal contractor for incineration. It is crucial to comply with all local, state, and federal regulations regarding hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Comprehensive Safety and Handling Guide for 6-Mercaptopurine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 6-Mercaptopurine (6-MP) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel working with this cytotoxic compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following potential health effects:
-
Toxic if swallowed.[1]
-
Suspected of causing genetic defects and damaging fertility or the unborn child.[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the required equipment.
| Protection Area | Required PPE | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves regularly and immediately if contaminated, torn, or punctured.[4] |
| Eye/Face Protection | Safety Goggles with Side-Shields or Face Shield | Must be worn at all times in the handling area to protect against splashes and airborne particles.[1] |
| Respiratory Protection | NIOSH-approved Respirator | A suitable respirator is required, especially when handling the powder form or when there is a risk of aerosolization.[1][4] |
| Body Protection | Impervious Clothing/Disposable Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn.[1] |
| Foot Protection | Protective Shoe Covers | Disposable shoe covers should be worn over laboratory shoes.[4][5] |
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should be conducted in a designated area with restricted access.
-
Ventilation: The preparation of injectable antineoplastic drugs like this compound should be performed in a Class II laminar flow biological safety cabinet (BSC).[4][5] For other manipulations, use a well-ventilated area with appropriate exhaust ventilation.[1]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[1][6] Have a cytotoxic spill kit available.[4][5]
Handling Procedures
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order (shoe covers, gown, respirator, eye protection, and double gloves).
-
Surface Preparation: Cover the work surface in the BSC with a disposable, absorbent, plastic-backed pad.
-
Drug Preparation:
-
Post-Handling:
-
After handling is complete, wipe down all surfaces in the BSC with an appropriate decontaminating agent.
-
Carefully remove and dispose of all single-use PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure.
-
Minor Spills (within a BSC):
-
Major Spills (outside a BSC):
-
Alert personnel in the area and evacuate if necessary.[5][9]
-
Restrict access to the spill area.
-
Don appropriate PPE, including a respirator.[9]
-
Contain the spill using absorbent materials from a cytotoxic spill kit.[5][9]
-
Prevent the spillage from entering drains or water courses.[5][9]
-
Collect all contaminated materials and place them in a designated, sealed hazardous waste container.[5]
-
Decontaminate the area thoroughly.
-
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to local, state, and federal regulations.[5]
Waste Segregation and Collection
-
Sharps: Used syringes, needles, and other sharps should not be crushed or recapped but placed directly into an approved, puncture-resistant sharps container labeled for cytotoxic waste.[4][5]
-
Solid Waste: All contaminated items, including gloves, gowns, shoe covers, absorbent pads, and cleaning materials, must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.[4][5]
-
Containers: Once filled and closed, waste containers must not be reopened.[5]
Final Disposal
-
Antineoplastic (cytotoxic) wastes must be packed for incineration in color-coded, secure, and labeled containers.[4][5]
-
Consult with your institution's environmental health and safety department for specific procedures on the final disposal of cytotoxic waste.
Workflow for Handling this compound
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pogo.ca [pogo.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
